Bisindolylmaleimide V
Description
used as a negative control compound for protein kinase C inhibition; structure in first source;
Structure
2D Structure
Properties
IUPAC Name |
3,4-bis(1H-indol-3-yl)-1-methylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c1-24-20(25)18(14-10-22-16-8-4-2-6-12(14)16)19(21(24)26)15-11-23-17-9-5-3-7-13(15)17/h2-11,22-23H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAWYMIKGOHZMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C1=O)C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150620 | |
| Record name | Bisindolylmaleimide V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113963-68-1 | |
| Record name | Bisindolylmaleimide V | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113963-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisindolylmaleimide V | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113963681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisindolylmaleimide V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrole-2,5-dione, 3,4-di-1H-indol-3-yl-1-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Bisindolylmaleimide V: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide V (BIM V), also known as Ro 31-6045, is a synthetic derivative of the naturally occurring alkaloid staurosporine.[1][2] It belongs to the bisindolylmaleimide class of compounds, which are recognized for their interactions with protein kinases.[3] While many bisindolylmaleimides are potent inhibitors of Protein Kinase C (PKC), this compound is notable for its weak activity against PKC, making it an ideal negative control for studies investigating PKC signaling pathways.[1][2] However, it exhibits inhibitory activity against the p70 ribosomal S6 kinase (p70S6K), a crucial regulator of protein synthesis and cell growth.[4][5] This dual characteristic makes this compound a valuable tool for dissecting specific signaling cascades in cellular and molecular biology research.
Chemical Structure and Properties
This compound is characterized by a maleimide core substituted with two indole rings and an N-methyl group.[3] This structure confers its specific biological activities and physicochemical properties.
| Identifier | Value |
| IUPAC Name | 3,4-bis(1H-indol-3-yl)-1-methylpyrrole-2,5-dione |
| Synonyms | BIM V, Ro 31-6045, 2,3-bis(1H-Indol-3-yl)-N-methylmaleimide |
| CAS Number | 113963-68-1 |
| Molecular Formula | C₂₁H₁₅N₃O₂ |
| Molecular Weight | 341.36 g/mol |
| Appearance | Red-orange to orange crystalline solid |
| Solubility | DMSO: ≥10 mg/mLMethanol: ~5 mg/mLDMF: 20 mg/mLEthanol: 20 mg/mL |
| SMILES | CN1C(=O)C(=C(C1=O)c1c[nH]c2ccccc12)c1c[nH]c2ccccc12 |
| InChI | 1S/C21H15N3O2/c1-24-20(25)18(14-10-22-16-8-4-2-6-12(14)16)19(21(24)26)15-11-23-17-9-5-3-7-13(15)17/h2-11,22-23H,1H3 |
Biological Activity and Mechanism of Action
The primary utility of this compound in research stems from its differential activity against key protein kinases.
| Target | Activity | IC₅₀ Value | Notes |
| Protein Kinase C (PKC) | Weak Inhibitor | >100 µM | Often used as a negative control in PKC inhibition studies.[1][6] |
| p70S6K/p85S6K (S6K) | Inhibitor | ~8 µM | Blocks the in vivo activation of mitogen-stimulated S6K.[1][4][5] |
This compound's weak inhibition of PKC is attributed to the N-alkylation at the maleimide functional group, a structural feature that differentiates it from potent PKC inhibitors in the same chemical class.[3][6]
Conversely, it effectively blocks the activation of p70S6K, a downstream effector in the PI3K/Akt/mTOR signaling pathway.[7][8] This pathway is central to the regulation of cell growth, proliferation, and survival.[9][10] By inhibiting p70S6K, this compound prevents the phosphorylation of the S6 ribosomal protein, a key step in the translation of specific mRNAs required for protein synthesis and cell cycle progression.[7][9]
Signaling Pathway Inhibition
This compound primarily impacts the PI3K/Akt/mTOR signaling pathway by targeting a key downstream kinase, p70S6K. This pathway is initiated by various growth factors and mitogens.
Experimental Protocols
In Vitro Kinase Assay for p70S6K Inhibition
This protocol outlines a method to determine the inhibitory effect of this compound on p70S6K activity using a luminescence-based kinase assay.
Materials:
-
Recombinant p70S6K enzyme
-
Kinase substrate (e.g., a specific peptide for p70S6K)
-
ATP
-
This compound stock solution (in DMSO)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white plates
-
Microplate reader capable of luminescence detection
Methodology:
-
Prepare Reagents : Thaw all reagents on ice. Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Enzyme Reaction :
-
To each well of a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO).
-
Add 10 µL of a solution containing the p70S6K enzyme in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP in kinase assay buffer.
-
-
Incubation : Incubate the plate at 30°C for 60 minutes.
-
ADP Detection :
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation : Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measurement : Incubate at room temperature for 30 minutes and measure the luminescence using a microplate reader.
-
Data Analysis : Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Western Blot Analysis of p70S6K Phosphorylation
This protocol describes the detection of phosphorylated p70S6K in cell lysates following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer with phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-p70S6K (e.g., Thr389) and anti-total-p70S6K
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Treatment : Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle for a specified time. Stimulate with a mitogen (e.g., serum or growth factor) to activate the p70S6K pathway.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification : Determine the protein concentration of each lysate.
-
SDS-PAGE : Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Protein Transfer : Transfer the separated proteins to a membrane.
-
Blocking : Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with the anti-phospho-p70S6K antibody overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing : Strip the membrane and re-probe with the anti-total-p70S6K antibody to normalize for protein loading.
Conclusion
This compound is a specialized chemical probe with a distinct pharmacological profile. Its inactivity against PKC, coupled with its inhibitory effect on p70S6K, makes it an invaluable tool for researchers dissecting the complexities of cellular signaling. By serving as a negative control in PKC studies and a targeted inhibitor in the mTOR pathway, this compound enables a more precise understanding of the roles these kinases play in health and disease, thereby aiding in the development of novel therapeutic strategies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. pnas.org [pnas.org]
Bisindolylmaleimide V: A Technical Guide to its Mechanism of Action on S6K
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of Bisindolylmaleimide V (BIM V), also known as Ro 31-6045, on the p70 S6 Kinase (S6K). This document details its inhibitory properties, the relevant signaling pathways, and detailed experimental protocols for its characterization.
Introduction to this compound
This compound is a cell-permeable small molecule that has been identified as an in vivo inhibitor of the 70 kDa ribosomal protein S6 kinase (S6K).[1][2] Structurally, it belongs to the bisindolylmaleimide class of compounds, which are known for their interactions with the ATP-binding site of various kinases. Notably, BIM V is often utilized as a negative control in studies involving protein kinase C (PKC) inhibition due to its significantly lower potency against PKC isoforms compared to other bisindolylmaleimide derivatives like Ro 31-8220.[1][2] This characteristic makes it a valuable tool for dissecting the specific roles of S6K in cellular signaling pathways.
Mechanism of Action on S6K
The primary mechanism of action of this compound on S6K is the inhibition of its kinase activity. While the precise mode of inhibition (e.g., competitive, non-competitive) is not extensively detailed in publicly available literature, its structural similarity to other ATP-competitive bisindolylmaleimide inhibitors suggests that it likely competes with ATP for binding to the catalytic site of S6K. This inhibition prevents the phosphorylation of S6K's downstream substrates, thereby blocking the propagation of signals that regulate protein synthesis, cell growth, and proliferation.
Quantitative Data Summary
The following table summarizes the available quantitative data on the inhibitory potency of this compound against S6K and its selectivity over PKC. It is important to note that a comprehensive kinase selectivity profile for this compound across a broad panel of kinases is not widely available in the public domain.
| Target Kinase | Parameter | Value | Reference |
| p70 S6 Kinase (S6K) | IC50 | 8 µM (in vivo) | [1][2] |
| Protein Kinase C (PKC) | IC50 | > 100 µM | [2] |
| Glycogen Synthase Kinase 3 (GSK-3) | Activity | No significant inhibition at 5 µM |
The S6K Signaling Pathway
The p70 S6 Kinase is a critical downstream effector of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, survival, and metabolism. Upon activation by upstream signals such as growth factors, mTORC1 (mammalian target of rapamycin complex 1) phosphorylates and activates S6K. Activated S6K then phosphorylates several downstream targets, most notably the 40S ribosomal protein S6 (rpS6). This phosphorylation event is a key step in the regulation of translation of a specific class of mRNAs, known as 5' TOP (terminal oligopyrimidine tract) mRNAs, which encode for ribosomal proteins and elongation factors, thereby promoting protein synthesis and cell growth.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the inhibitory effect of this compound on S6K.
In Vitro S6K Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against S6K in a cell-free system.
Materials:
-
Recombinant active p70 S6K enzyme
-
S6K substrate peptide (e.g., a synthetic peptide derived from ribosomal protein S6)
-
This compound
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM sodium orthovanadate, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
96-well white microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the kinase assay buffer to achieve a range of final concentrations for testing (e.g., 0.1 µM to 100 µM).
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO in kinase assay buffer) to each well.
-
Add 5 µL of the S6K substrate peptide solution to each well.
-
Add 5 µL of the recombinant S6K enzyme solution to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Addition: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for S6K, if known, to ensure accurate IC50 determination.
-
Second Incubation: Incubate the plate at 30°C for another 60 minutes.
-
Reaction Termination and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the vehicle control as 100% activity and a no-ATP control as 0% activity.
-
Plot the percentage of S6K activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis of S6 Phosphorylation
This protocol allows for the assessment of S6K activity within cells by measuring the phosphorylation of its downstream target, ribosomal protein S6 (rpS6), at Ser235/236.
Materials:
-
Cell line of interest (e.g., HEK293, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Growth factor (e.g., insulin, EGF) to stimulate the S6K pathway
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-S6 (Ser235/236) and anti-total S6
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal S6K activity.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 nM insulin for 30 minutes) to activate the S6K pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-S6 primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the anti-total S6 antibody to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-S6 signal to the total S6 signal to determine the effect of this compound on S6 phosphorylation.
-
Visualized Experimental Workflow
The following diagram illustrates the workflow for the in vitro S6K kinase inhibition assay.
Conclusion
This compound serves as a valuable research tool for investigating the cellular functions of S6K. Its inhibitory action on S6K, coupled with its relative inactivity against PKC, allows for more specific interrogation of the S6K signaling pathway. The provided data and experimental protocols offer a framework for researchers and drug development professionals to further explore the therapeutic potential of targeting S6K and to characterize novel S6K inhibitors.
References
Bisindolylmaleimide V: A Comprehensive Technical Guide for its Application as a Protein Kinase C Negative Control Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular signaling, the precise attribution of a biological effect to the inhibition of a specific kinase is a cornerstone of rigorous scientific investigation. The use of chemical inhibitors is a powerful tool in this endeavor, yet the potential for off-target effects necessitates the use of appropriate controls. Bisindolylmaleimide V (also known as BIM V or Ro 31-6045) serves as an essential negative control compound in the study of Protein Kinase C (PKC) signaling pathways. Structurally analogous to potent PKC inhibitors like Bisindolylmaleimide I (GF 109203X) and Bisindolylmaleimide IX (Ro 31-8220), this compound lacks the critical functional groups required for significant PKC inhibition, rendering it an ideal tool to differentiate PKC-specific effects from other cellular responses.[1][2] This technical guide provides an in-depth overview of this compound, including its biochemical properties, experimental protocols for its use, and a comparative analysis with its active counterparts.
Biochemical Profile and Rationale for Use as a Negative Control
This compound is a cell-permeable compound that belongs to the bisindolylmaleimide class of molecules, which are structurally related to the kinase inhibitor staurosporine.[1] The rationale for its use as a negative control lies in its dramatically reduced potency against PKC isoforms compared to its structural analogs.
Key Properties of this compound:
-
Chemical Formula: C₂₁H₁₅N₃O₂
-
Molecular Weight: 341.36 g/mol [3]
-
PKC Inhibition: this compound exhibits a very high half-maximal inhibitory concentration (IC₅₀) for PKC, typically greater than 100 µM. This contrasts sharply with the nanomolar IC₅₀ values of its active analogs, Bisindolylmaleimide I and IX.
-
Off-Target Activities: While largely inactive against PKC, this compound has been reported to inhibit other kinases at higher concentrations, notably p70 S6 Kinase (S6K) with an IC₅₀ of approximately 8 µM.[4] It has also been shown to have minimal effect on Glycogen Synthase Kinase-3 (GSK-3).[1] These off-target effects are critical considerations in experimental design and data interpretation.
Data Presentation: Comparative Kinase Inhibitory Activity
The following table summarizes the inhibitory potency (IC₅₀ values) of this compound and its active analogs against key kinases. This data highlights the significant difference in PKC inhibition that validates the use of this compound as a negative control.
| Compound | PKCα (nM) | PKCβI (nM) | PKCβII (nM) | PKCγ (nM) | PKCε (nM) | GSK-3β (nM) | S6K1 (µM) |
| This compound | >100,000 | >100,000 | >100,000 | >100,000 | >100,000 | >5,000 | ~8 |
| Bisindolylmaleimide I (GF 109203X) | 20 | 17 | 16 | 20 | - | 360 (in lysates) | - |
| Bisindolylmaleimide IX (Ro 31-8220) | 5 | 24 | 14 | 27 | 24 | 6.8 (in lysates) | Potent inhibitor |
Data compiled from various sources.[1][5][6] Note that assay conditions can influence IC₅₀ values.
Mandatory Visualizations: Signaling Pathways and Experimental Logic
To visually contextualize the role of this compound, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and the logical framework for its use as a negative control.
Protein Kinase C (PKC) Signaling Pathway
Caption: A simplified diagram of the Protein Kinase C (PKC) signaling cascade.
Off-Target Signaling Pathways: GSK-3 and S6K
Caption: Off-target interactions of Bisindolylmaleimides with GSK-3 and S6K pathways.
Experimental Workflow Using this compound
Caption: A typical experimental workflow incorporating a negative control inhibitor.
Logical Relationship of Bisindolylmaleimide Analogs
Caption: The structural basis for the differential activity of Bisindolylmaleimide analogs.
Experimental Protocols
The following protocols provide a framework for the effective use of this compound as a negative control in cell-based assays and in vitro kinase assays.
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically soluble in organic solvents such as DMSO or methanol. Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Cell-Based Assay for PKC Inhibition
This protocol is designed to assess the effect of a PKC inhibitor on a cellular process, using this compound to control for non-PKC-mediated effects.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
Serum Starvation (Optional): Depending on the experiment, cells may be serum-starved for 18-24 hours to reduce basal signaling activity.
-
Inhibitor Pre-treatment:
-
Prepare working solutions of the active inhibitor (e.g., Bisindolylmaleimide I or IX) and this compound in cell culture medium. A typical concentration range for the active inhibitor is 1-10 µM, while this compound should be used at the same concentration as the active inhibitor to ensure a valid comparison.
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the inhibitor-treated wells).
-
Aspirate the medium from the cells and replace it with the medium containing the inhibitors or vehicle. Pre-incubate for 30-60 minutes.
-
-
PKC Stimulation:
-
Prepare a solution of a PKC activator, such as Phorbol 12-myristate 13-acetate (PMA), in culture medium.
-
Add the PMA solution to the wells (final concentration typically 10-100 nM) and incubate for the desired time to elicit the downstream response.
-
-
Downstream Analysis:
-
Western Blotting for Substrate Phosphorylation:
-
Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for the total protein of the substrate and a loading control (e.g., β-actin or GAPDH) to confirm equal loading.
-
-
Functional Assays: Measure a relevant cellular response such as cell proliferation (e.g., MTT assay), gene expression (e.g., qPCR), or cell morphology.
-
-
Data Interpretation:
-
Expected Outcome: The active PKC inhibitor should block the PMA-induced phosphorylation of the PKC substrate and the downstream functional response. In contrast, this compound and the vehicle control should show no significant inhibition of the PMA-induced effects.
-
Caution: If this compound shows an effect at the concentration used, it may indicate an off-target effect on another signaling pathway (e.g., S6K) that is contributing to the observed cellular response.
-
In Vitro Kinase Assay
This protocol allows for the direct assessment of the inhibitory activity of this compound on purified PKC.
-
Reagents:
-
Purified, active PKC enzyme.
-
PKC substrate (e.g., a specific peptide or histone H1).
-
Kinase assay buffer (containing buffer, MgCl₂, and DTT).
-
ATP (including [γ-³²P]ATP for radiometric assays or unlabeled ATP for other detection methods).
-
This compound, active inhibitor, and vehicle control.
-
-
Assay Setup:
-
Prepare a reaction mixture containing the kinase assay buffer, PKC enzyme, and substrate in microcentrifuge tubes or a 96-well plate.
-
Add the test compounds (this compound, active inhibitor, or vehicle) at various concentrations.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the ATP solution.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
-
Detection of Kinase Activity:
-
Radiometric Assay:
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Non-Radiometric Assays: Utilize commercially available kits that employ methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or antibody-based detection of the phosphorylated substrate (e.g., ELISA).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Expected Outcome: The active inhibitor will show a potent, dose-dependent inhibition of PKC activity, yielding a low nanomolar IC₅₀ value. This compound will show little to no inhibition, resulting in an IC₅₀ value well above 100 µM.
-
Conclusion
This compound is an indispensable tool for researchers investigating PKC-mediated signaling pathways. Its structural similarity to potent PKC inhibitors, combined with its lack of significant activity against PKC, makes it the gold standard for a negative control compound. By incorporating this compound into experimental designs, scientists can confidently dissect the specific contributions of PKC to complex cellular processes, thereby ensuring the robustness and validity of their findings. Careful consideration of its potential off-target effects at higher concentrations is necessary for accurate data interpretation. This guide provides the foundational knowledge and practical protocols to empower researchers in the effective application of this compound in their studies.
References
- 1. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 2. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 3. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
Bisindolylmaleimide V: A Technical Guide to its Physicochemical Characteristics and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide V (also known as Ro 31-6045) is a member of the bisindolylmaleimide class of compounds, which are structurally related to the potent but non-selective protein kinase inhibitor, staurosporine. Unlike many of its counterparts, this compound is distinguished by its relative inactivity against Protein Kinase C (PKC), making it an invaluable tool in cellular signaling research. It is widely used as a negative control in experiments involving more potent PKC inhibitors from the same family, such as Bisindolylmaleimide I (GF109203X) and Bisindolylmaleimide IX (Ro 31-8220).[1][2] This allows researchers to delineate PKC-dependent signaling events from off-target effects of these inhibitors.
While largely inactive against PKC, this compound has been shown to inhibit the in vivo activation of p70S6 kinase (S6K), a key downstream effector of the PI3K/mTOR signaling pathway.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its biological activities, and detailed protocols for its use in experimental settings.
Physicochemical Characteristics
This compound is a cell-permeable compound with well-defined chemical and physical properties. A summary of these characteristics is presented in the tables below.
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | Ro 31-6045, BIM V | [5][6] |
| Molecular Formula | C₂₁H₁₅N₃O₂ | [3][6] |
| Molecular Weight | 341.36 g/mol | [3][6] |
| Appearance | Red-orange solid | [6] |
| Purity | ≥95% (HPLC) | [6] |
| CAS Number | 113963-68-1 | [6] |
Solubility and Storage
| Property | Value | Reference |
| Solubility | DMSO: 10 mg/mLMethanol: 5 mg/mL | [6] |
| Storage Temperature | 2-8°C | [6] |
| Long-term Storage | Store at -20°C. Solutions in DMSO can be stored at -20°C for up to 4 months. | [7] |
| Stability | Stable for at least two years when stored at -20°C. |
Biological Activity and Mechanism of Action
The primary utility of this compound in research stems from its differential activity against key cellular kinases.
Interaction with Protein Kinase C (PKC)
This compound is a weak inhibitor of Protein Kinase C, with a half-maximal inhibitory concentration (IC₅₀) greater than 100 µM.[5] This lack of potent inhibitory activity is attributed to the absence of key functional groups that are present in its more active analogs, such as Bisindolylmaleimide I and IX.[1] Consequently, it serves as an excellent negative control to confirm that the observed cellular effects of other bisindolylmaleimide compounds are indeed mediated by PKC inhibition.
Inhibition of p70S6 Kinase (S6K)
Despite its inactivity against PKC, this compound has been demonstrated to block the activation of mitogen-stimulated p70S6 kinase (S6K) and p85S6 kinase in vivo, with an IC₅₀ value of 8 µM.[3][5] S6K is a critical downstream component of the PI3K/Akt/mTOR signaling pathway and plays a pivotal role in regulating cell growth, proliferation, and protein synthesis.[8]
The following diagram illustrates the canonical PKC and PI3K/mTOR/S6K signaling pathways, highlighting the points of intervention for active bisindolylmaleimides and the specific activity of this compound.
Caption: PKC and PI3K/mTOR/S6K signaling pathways.
Experimental Protocols
Preparation of Stock Solutions
To ensure accurate and reproducible results, proper preparation of this compound solutions is crucial.
-
Primary Stock Solution (in Organic Solvent):
-
Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% Dimethyl Sulfoxide (DMSO) to achieve a stock concentration of 10 mg/mL.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
For cell-based assays, dilute the primary stock solution in the appropriate cell culture medium to the final desired concentration immediately before use.
-
For in vitro kinase assays, the stock solution can be diluted in the kinase assay buffer. Note that the final concentration of DMSO in the assay should be kept low (typically ≤ 1%) to avoid solvent effects.
-
In Vitro Protein Kinase C (PKC) Assay (as a Negative Control)
This protocol describes a typical radiometric assay to confirm the lack of potent PKC inhibition by this compound.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents on ice:
-
20 mM HEPES buffer, pH 7.4
-
10 mM MgCl₂
-
1 mM CaCl₂
-
10 µg/mL Phosphatidylserine
-
1 µg/mL Diacylglycerol
-
PKC substrate peptide (e.g., Ac-MBP (4-14))
-
Purified PKC enzyme (e.g., 10 ng)
-
This compound at various concentrations (or vehicle control - DMSO).
-
-
Initiate the Kinase Reaction:
-
Add [γ-³²P]ATP to a final concentration of 10 µM.
-
Incubate the reaction mixture at 30°C for 10-15 minutes.
-
-
Stop the Reaction and Quantify Phosphorylation:
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse with acetone and allow to air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
The following diagram outlines the workflow for a typical in vitro kinase assay.
Caption: Workflow for an in vitro kinase assay.
Cell-Based Proliferation/Viability Assay (MTT Assay)
This protocol can be used to assess the effect of this compound on cell viability and proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Conclusion
This compound is a critical research tool for dissecting cellular signaling pathways. Its weak activity against PKC, coupled with its inhibitory effect on S6K, allows for the precise investigation of the roles of these kinases in various cellular processes. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting, ensuring the generation of reliable and reproducible results. As with any chemical reagent, appropriate safety precautions should be taken during handling and disposal.
References
- 1. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 2. docs.chemaxon.com [docs.chemaxon.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. portlandpress.com [portlandpress.com]
Bisindolylmaleimide V: A Technical Guide to its Off-Target Kinase Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide V (also known as Ro 31-6045) is a member of the bisindolylmaleimide class of compounds, which are structurally related to the kinase inhibitor staurosporine. While many bisindolylmaleimides are potent inhibitors of Protein Kinase C (PKC), this compound is widely recognized and utilized as a negative control in PKC studies due to its markedly reduced affinity for this kinase family.[1][2][3] However, the characterization of a compound as "inactive" is often context-dependent. This technical guide provides an in-depth overview of the known off-target kinase profile of this compound, summarizing the available quantitative data, outlining relevant experimental protocols, and visualizing the key signaling pathways involved. This information is critical for the accurate interpretation of experimental results when using this compound as a control.
Off-Target Kinase Activity Profile
The primary utility of this compound in research is its lack of significant inhibitory activity against Protein Kinase C (PKC), with a reported IC50 value greater than 100 µM.[1] However, it is not devoid of other biological activity. The most prominent off-target interaction identified is the inhibition of the p70 ribosomal S6 kinase (S6K).
Quantitative Kinase Inhibition Data
The following table summarizes the known quantitative inhibitory activities of this compound against various kinases. It is important to note that comprehensive kinase panel screening data for this compound is not widely available in the public domain.
| Target Kinase | IC50 Value | Assay Conditions | Notes |
| Protein Kinase C (PKC) | > 100 µM | Cell-permeable studies | Commonly used as a negative control for PKC inhibition.[1][4] |
| p70S6K/p85S6K (S6K) | 8 µM | in vivo | Blocks the activation of mitogen-stimulated S6K.[1][4][5][6] |
| Glycogen Synthase Kinase 3 (GSK-3) | Little to no inhibition | Cell lysates from rat epididymal adipocytes (at 5 µM) | In contrast to potent inhibition by Bisindolylmaleimides I and IX.[2] |
Note: IC50 values can vary depending on assay conditions, including ATP concentration.
Experimental Protocols
The following sections describe generalized methodologies for assessing the kinase inhibitory activity of compounds like this compound. These protocols are based on standard biochemical and cell-based kinase assay principles.
In Vitro Biochemical Kinase Assay (Radiometric)
This method measures the direct inhibition of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Purified recombinant kinase (e.g., S6K, PKC isoforms)
-
Specific peptide or protein substrate for the kinase
-
This compound (and other control compounds) dissolved in DMSO
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
75 mM orthophosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the specific substrate, and any necessary co-factors (e.g., phosphatidylserine and diacylglycerol for conventional PKCs).
-
Add serial dilutions of this compound or control compounds to the reaction mixture. Include a DMSO-only vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively in 75 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Kinase Assay (Western Blot)
This method assesses the ability of a compound to inhibit a kinase within a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cell line of interest (e.g., HEK293, MCF-7)
-
Cell culture medium and supplements
-
Stimulant to activate the signaling pathway of interest (e.g., growth factors, phorbol esters)
-
This compound (and other control compounds) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total substrate protein.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Plate cells and grow to the desired confluency.
-
Serum-starve the cells for several hours to reduce basal kinase activity, if necessary.
-
Pre-incubate the cells with various concentrations of this compound or control compounds for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with an appropriate agonist to activate the target kinase for a short period (e.g., 10-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody for the total substrate protein to ensure equal loading.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Calculate the percentage of inhibition of substrate phosphorylation relative to the stimulated control.
Signaling Pathways and Experimental Workflows
S6K Signaling Pathway
This compound is known to inhibit S6K. S6K is a key downstream effector of the PI3K/Akt/mTOR signaling pathway, which is central to cell growth, proliferation, and survival. The diagram below illustrates this pathway and the point of inhibition by this compound.
Caption: PI3K/Akt/mTOR signaling pathway leading to S6K activation and its inhibition by this compound.
General Workflow for Kinase Inhibitor Profiling
The logical flow for characterizing a kinase inhibitor involves a multi-step process, starting from initial high-throughput screening and progressing to more detailed cellular and in vivo analysis.
Caption: A generalized workflow for the preclinical profiling and characterization of a kinase inhibitor.
Conclusion
This compound serves as an essential tool in signal transduction research, primarily as a negative control for studies involving PKC. However, researchers must be aware of its off-target inhibitory effect on S6K, which occurs at a concentration (IC50 of 8 µM) that could be relevant in some cell-based experiments. The lack of broad and systematic off-target profiling for this compound underscores the importance of careful experimental design and data interpretation. When using this compound, it is advisable to include appropriate downstream readouts to confirm the lack of effect on the PKC pathway and to consider potential confounding effects from S6K inhibition, especially at higher concentrations. Further comprehensive screening would be beneficial to the research community to fully elucidate its complete kinase selectivity profile.
References
- 1. abmole.com [abmole.com]
- 2. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. apexbt.com [apexbt.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound A cell-permeable negative control compound for protein kinase C inhibition studies (IC50 >100 µM). | 113963-68-1 [sigmaaldrich.com]
An In-Depth Technical Guide to the Pharmacology and Toxicology of Bisindolylmaleimide V
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisindolylmaleimide V (BIM V) is a synthetic small molecule belonging to the bisindolylmaleimide class of compounds, which are structurally related to the microbial alkaloid staurosporine. While many bisindolylmaleimides are potent inhibitors of Protein Kinase C (PKC), this compound is widely recognized as a negative control for PKC inhibition studies due to its significantly lower affinity for this enzyme. However, emerging research has revealed that this compound is not biologically inert. It exhibits inhibitory activity against p70S6 Kinase (p70S6K/p85S6K) and demonstrates cytoprotective effects against oxidative stress-induced necrosis through a PKC-independent mechanism. This technical guide provides a comprehensive overview of the current knowledge on the pharmacology and toxicology of this compound, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols.
Pharmacology
Mechanism of Action
This compound's pharmacological activities are primarily centered on two key areas: its role as a negative control in PKC studies and its independent inhibitory effects on other cellular pathways.
-
Protein Kinase C (PKC) Inhibition: this compound is characterized by its weak inhibitory effect on PKC, with a half-maximal inhibitory concentration (IC50) greater than 100 µM. This is attributed to the absence of specific functional groups that are present in other potent bisindolylmaleimide inhibitors, such as Bisindolylmaleimide I and IX, and are crucial for binding to the ATP-binding site of PKC.[1][2] Its lack of significant PKC inhibition makes it an ideal negative control in experiments investigating PKC-mediated signaling pathways.
-
p70S6 Kinase (p70S6K/p85S6K) Inhibition: In contrast to its effect on PKC, this compound has been shown to block the in vivo activation of the mitogen-stimulated protein kinases p70S6K and p85S6K with an IC50 of 8 µM.[2] These kinases are key components of the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival. The inhibition of p70S6K/p85S6K by this compound suggests its potential as a modulator of this critical cellular pathway.
-
Cytoprotection against Oxidative Stress: this compound has been observed to protect various cell types, including neurons, from necrosis induced by oxidative stress.[3] This protective effect is independent of PKC inhibition.[3] The underlying mechanism is not fully elucidated but is not a result of direct free radical scavenging.[3] Interestingly, the cytoprotective effect of this compound is counteracted by Cyclosporin A, an inhibitor of the mitochondrial permeability transition pore (mPTP), suggesting a potential involvement of mitochondrial mechanisms in its mode of action.[4]
Quantitative Pharmacological Data
| Target | Action | IC50 / Ki | Cell/System | Reference(s) |
| Protein Kinase C (PKC) | Inhibition | > 100 µM | Cell-free assays | |
| p70S6 Kinase (p70S6K/p85S6K) | Inhibition | 8 µM | In vivo | [2] |
| Oxidative Stress-Induced Necrosis | Cytoprotection | Not Reported | Variety of cells, including neurons | [3] |
Toxicology
Specific toxicological data for this compound is limited. A Safety Data Sheet for the related compound, Bisindolylmaleimide IV, indicates no known hazards. However, for another related compound, Bisindolylmaleimide IX, it is advised to consider it hazardous until further information is available.
For context, clinical studies on other bisindolylmaleimide derivatives, such as Enzastaurin and Ruboxistaurin, provide some insight into the potential safety profile of this class of compounds. In clinical trials, these compounds have been generally well-tolerated, with some reported adverse events.[1] It is crucial to note that this information is not directly transferable to this compound and that a thorough toxicological evaluation of this compound is warranted.
Pharmacokinetics (ADME Profile)
There is no publicly available information on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound.
To provide a representative example of the pharmacokinetic properties of a bisindolylmaleimide compound, the following data is summarized from Phase I clinical trials of Enzastaurin , an oral serine/threonine kinase inhibitor.
| Parameter | Value | Species | Study Details | Reference(s) |
| Absorption | ||||
| Bioavailability | Not explicitly stated, but oral administration is effective. | Human | Phase I clinical trials | [5] |
| Tmax (Time to maximum concentration) | ~2-4 hours | Human | Single and multiple oral doses | [1] |
| Distribution | ||||
| Protein Binding | ~95% | Human (in vitro) | Plasma protein binding assays | [5][6] |
| Metabolism | ||||
| Metabolites | Active metabolites identified (e.g., LY326020) | Human | Plasma analysis | [1][7] |
| Excretion | ||||
| Terminal Half-life (t1/2) | ~10.1 to 13.3 hours | Human | Single oral dose | [1] |
| Clearance | ||||
| Apparent Clearance | Not explicitly stated, but dose-proportionality was not observed at higher doses. | Human | Phase I clinical trials | [1] |
Note: The provided pharmacokinetic data is for Enzastaurin and should not be directly extrapolated to this compound. It serves as a general reference for the potential ADME characteristics of this class of compounds.
Experimental Protocols
In Vitro p70S6K Inhibition Assay (Generic Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against p70S6K using a luminescence-based kinase assay.
Materials:
-
Recombinant human p70S6K enzyme
-
S6K substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Kinase Reaction:
-
To each well of the microplate, add the test compound dilution.
-
Add the p70S6K enzyme to each well.
-
Add the S6K substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (DMSO only).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Oxidative Stress-Induced Necrosis Assay (Cell-Based)
This protocol outlines a general procedure for inducing oxidative stress in cultured cells and assessing the cytoprotective effect of this compound.
Materials:
-
Cell line of interest (e.g., neuronal cells, fibroblasts)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Oxidative stress-inducing agent (e.g., H2O2, tert-butyl hydroperoxide)
-
Propidium Iodide (PI) or other necrosis stain
-
Hoechst 33342 or other nuclear counterstain
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a suitable culture plate (e.g., 96-well plate) and allow them to adhere and grow overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
-
Induction of Oxidative Stress:
-
Add the oxidative stress-inducing agent to the cell culture medium at a pre-determined toxic concentration.
-
Incubate the cells for a time sufficient to induce necrosis (e.g., 4-24 hours).
-
-
Assessment of Necrosis:
-
After the incubation period, add Propidium Iodide (PI) and a nuclear counterstain (e.g., Hoechst 33342) to the culture medium.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Capture images of the cells using a fluorescence microscope with appropriate filters for the chosen dyes.
-
Count the number of PI-positive (necrotic) cells and the total number of cells (e.g., Hoechst-positive nuclei) in multiple fields for each condition.
-
Calculate the percentage of necrotic cells for each treatment group.
-
Determine the cytoprotective effect of this compound by comparing the percentage of necrosis in the treated groups to the group treated with the oxidative stressor alone.
-
Mandatory Visualizations
Caption: Signaling pathway of p70S6K/p85S6K inhibition by this compound.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Caption: Experimental workflow for assessing cytoprotection against oxidative stress.
Conclusion
This compound, while primarily utilized as a negative control in PKC research, possesses distinct pharmacological activities that warrant further investigation. Its ability to inhibit the p70S6K/p85S6K signaling pathway and protect cells from oxidative stress-induced necrosis opens avenues for its use as a chemical probe to study these processes. The lack of comprehensive toxicological and pharmacokinetic data for this compound highlights a critical knowledge gap that needs to be addressed for its full potential as a research tool to be realized. The information and protocols provided in this guide serve as a foundational resource for researchers interested in exploring the multifaceted biological effects of this compound.
References
- 1. Phase I dose escalation and pharmacokinetic study of oral enzastaurin (LY317615) in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Bisindolylpyrrole triggers transient mitochondrial permeability transitions to cause apoptosis in a VDAC1/2 and cyclophilin D-dependent manner via the ANT-associated pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
Exploring the biological activity of Bisindolylmaleimide V analogs
An In-depth Technical Guide to the Biological Activity of Bisindolylmaleimide V Analogs
Introduction
Bisindolylmaleimides (BIMs) are a class of naturally derived and synthetic compounds that have garnered significant interest in medicinal chemistry and drug development.[1][2][3] Originally isolated from microorganisms, these compounds are structurally related to indolocarbazoles and are widely recognized for their activity as protein kinase inhibitors.[3][4][5] Their core structure, featuring two indole rings linked by a maleimide group, serves as a scaffold for extensive chemical modification, leading to a diverse range of analogs with unique biological profiles.[4][6]
Among this class, this compound (also known as Ro 31-6045) is particularly noteworthy. While many of its analogs are potent inhibitors of various kinases, especially Protein Kinase C (PKC), this compound serves as a crucial negative control due to its significantly weaker inhibitory activity against PKC.[7] This guide provides a comprehensive overview of the biological activities of this compound and its analogs, focusing on their mechanisms of action, quantitative inhibitory data, and the experimental protocols used for their evaluation.
Core Biological Activity: Protein Kinase Inhibition
The primary mechanism of action for most bisindolylmaleimide analogs is the competitive inhibition of the ATP-binding site on various protein kinases.[4][5] This inhibition prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking downstream signaling events.
Protein Kinase C (PKC) Inhibition
The most extensively studied targets of BIMs are the isoforms of Protein Kinase C. PKC is a family of serine/threonine kinases that play crucial roles in cellular signal transduction, regulating processes like cell proliferation, differentiation, and apoptosis.[7]
-
Potent Analogs: Several BIM analogs are highly potent and selective PKC inhibitors. For instance, GF 109203X (BIM-I) is a well-characterized, potent, and selective inhibitor of PKC with IC50 values in the nanomolar range.[4] It acts as a competitive inhibitor with respect to ATP.[4][5] Other clinically relevant examples include Enzastaurin and Ruboxistaurin , which have been investigated for their selective inhibition of PKC-β.[1][2][4]
-
This compound (BIM V): In stark contrast, BIM V is a very weak inhibitor of PKC, with a reported Kd value of 100 µM.[7] This property makes it an ideal negative control in experiments to confirm that an observed biological effect is indeed due to PKC inhibition by its more potent analogs.
Inhibition of Other Kinases
While renowned as PKC inhibitors, the activity of BIMs is not limited to this kinase family. Several studies have revealed their effects on other signaling molecules:
-
S6 Kinase (S6K): this compound, despite being a poor PKC inhibitor, has been shown to inhibit S6K activity with an IC50 value of 8 µM.[7][8]
-
Glycogen Synthase Kinase-3 (GSK-3): Certain analogs, such as Bis-I and Bis-IX, are potent inhibitors of GSK-3 activity, which is involved in the Wnt signaling pathway.[5][9]
-
STAT3 Signaling: A novel synthetic analog, BMA097, has been shown to suppress tumor growth by directly binding to the SH2 domain of STAT3, inhibiting its phosphorylation and activation.[10] This indicates a mechanism of action distinct from kinase inhibition for some derivatives.
Quantitative Data on Inhibitory Activity
The following table summarizes the quantitative data for the inhibitory activity of selected this compound analogs against various protein kinases.
| Analog Name | Target Kinase | Reported Inhibitory Concentration (IC50 / Ki) |
| This compound | Protein Kinase C (PKC) | Kd: 100 µM[7] |
| S6 Kinase (S6K) | IC50: 8 µM[7][8] | |
| GF 109203X (BIM-I) | Protein Kinase C (PKC) | IC50: 5 - 70 nM |
| Protein Kinase C (PKC) | Ki: 14 nM[4] | |
| Ruboxistaurin | PKCβ1 | IC50: 4.7 nM[11] |
| PKCβ2 | IC50: 5.9 nM[11] | |
| Enzastaurin | PKCβ | Potent inhibitor[4] |
| Bisindolylmaleimide IX | GSK-3 | Potent inhibitor (more so than Bis-I)[5] |
Signaling Pathways and Visualizations
BIM analogs modulate several critical cellular signaling pathways. The following diagrams illustrate two of the most relevant pathways.
Protein Kinase C (PKC) Signaling Pathway
The PKC pathway is a central signaling cascade initiated by G-protein coupled receptors or receptor tyrosine kinases. Activation of phospholipase C (PLC) generates diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG recruits PKC to the cell membrane, where it becomes activated and phosphorylates numerous downstream target proteins, influencing a wide array of cellular functions.
Caption: The Protein Kinase C (PKC) signaling pathway and the inhibitory action of BIM analogs.
STAT3 Signaling Pathway
The STAT3 pathway is crucial for cell growth and survival. Cytokines or growth factors bind to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the receptor, creating docking sites for STAT3. Once docked, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to act as a transcription factor for genes involved in proliferation and apoptosis inhibition.
Caption: Inhibition of the STAT3 signaling pathway by a novel bisindolylmaleimide analog.
Experimental Protocols
In Vitro Protein Kinase Inhibition Assay
This protocol outlines a general method for determining the IC50 value of a BIM analog against a specific protein kinase.
-
Materials:
-
Purified recombinant kinase (e.g., PKCβ)
-
Specific peptide substrate for the kinase
-
ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive methods)
-
Bisindolylmaleimide analog stock solution (in DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well filter plates or microplates
-
Scintillation counter or luminescence/fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the BIM analog in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, the peptide substrate, and the BIM analog dilution (or DMSO for control).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 15-30 minutes).
-
Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a phosphocellulose membrane).
-
Detection (Radiometric): Wash the filter plates to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Detection (Non-Radiometric): Use a commercial kit (e.g., ADP-Glo™, Z'-LYTE™) that measures either ADP production or the ratio of phosphorylated to non-phosphorylated substrate via fluorescence resonance energy transfer (FRET).
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of BIM analogs on the proliferation and viability of cultured cells.
-
Materials:
-
Human cancer cell line (e.g., HCT116, HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
BIM analog stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the BIM analog. Include a vehicle control (DMSO).
-
Incubate for a desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the analog concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Western Blotting for Phospho-Protein Analysis
This workflow is used to verify the inhibition of a signaling pathway within cells by observing the phosphorylation status of a downstream target.
Caption: A typical experimental workflow for Western Blotting analysis.
Therapeutic Applications and Other Biological Effects
The ability of bisindolylmaleimides to inhibit key signaling kinases makes them promising candidates for therapeutic development, particularly in oncology.
-
Anti-Cancer Activity: Many BIM analogs exhibit anti-proliferative and pro-apoptotic effects in various cancer cell lines.[5][10] Their ability to target pathways frequently dysregulated in cancer, such as the PKC and STAT3 pathways, underlies this potential.[10] Enzastaurin, for example, has been evaluated in clinical trials for various malignancies.[2][4]
-
Anti-Leishmanial Activity: Recent studies have identified indolylmaleimide derivatives as a new class of agents against Leishmania donovani, the parasite responsible for leishmaniasis. These compounds target the parasite's DNA topoisomerase 1B, an enzyme distinct from its human counterpart.[12]
-
Other Activities: Beyond kinase inhibition, BIMs have been reported to possess a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[10] Some analogs can also modulate Wnt signaling and reverse multidrug resistance (MDR) in cancer cells.[5]
Conclusion
The bisindolylmaleimide class of compounds, encompassing this compound and its numerous analogs, represents a versatile and powerful tool for biological research and drug discovery. While potent analogs like GF 109203X and Enzastaurin are valuable for interrogating and inhibiting kinase-driven signaling pathways, the relative inactivity of this compound against PKC makes it an indispensable control for validating the specificity of these effects. The expanding scope of their biological activities, from inhibiting PKC, S6K, and GSK-3 to modulating STAT3 signaling and combating parasitic infections, ensures that bisindolylmaleimides will remain a focal point of medicinal chemistry and chemical biology for the foreseeable future.
References
- 1. bisindolyl-maleimides-and-indolylmaleimide-derivatives-a-review-of-their-synthesis-and-bioactivity - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. advms.pl [advms.pl]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. apexbt.com [apexbt.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indolylmaleimide derivatives as a new class of anti-leishmanial agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the History and Development of Bisindolylmaleimides
Abstract
The bisindolylmaleimides (BIMs) represent a significant class of protein kinase inhibitors, the development of which has been pivotal in the field of signal transduction research and targeted cancer therapy. Originating from the discovery of the natural product staurosporine, a potent but non-selective protein kinase inhibitor, the subsequent synthetic exploration led to the creation of more selective and therapeutically relevant BIMs. These compounds primarily function as ATP-competitive inhibitors of Protein Kinase C (PKC) isozymes, key regulators of cellular processes such as proliferation, differentiation, and apoptosis. This guide details the historical evolution of BIMs, from their natural product origins to the rational design of clinically evaluated agents like Enzastaurin. It covers their mechanism of action, structure-activity relationships, key experimental protocols for their evaluation, and their application in targeting signaling pathways implicated in disease.
The Dawn of Kinase Inhibition: Discovery of Staurosporine
The story of bisindolylmaleimides begins with the discovery of staurosporine in 1977 from the bacterium Streptomyces staurosporeus.[1][2] Initially identified during a screening program for microbial alkaloids, staurosporine's profound biological activity was not immediately understood.[2][3] Nearly a decade later, in 1986, it was revealed to be a potent, nanomolar inhibitor of protein kinases, including the recently discovered Protein Kinase C (PKC).[3]
Staurosporine's structure features a rigid indolocarbazole core, derived from two tryptophan molecules, which mimics the adenine ring of ATP, allowing it to bind tightly to the ATP-binding pocket of a wide range of kinases.[2] This potent but non-selective inhibition of numerous kinases made staurosporine an invaluable research tool for studying kinase function but unsuitable for therapeutic use due to likely off-target toxicity. The discovery ignited a global search by pharmaceutical companies for more selective kinase inhibitors, setting the stage for the development of the bisindolylmaleimide class.[3]
From Natural Scaffolds to Synthetic Analogs: The Rise of Bisindolylmaleimides
Recognizing the therapeutic potential of a more selective PKC inhibitor, researchers began to dissect the structure of staurosporine. They identified the indolocarbazole core as the source of high potency but poor selectivity. This led to the synthesis of a new class of compounds, the bisindolylmaleimides, which retain the core bis-indole structure but lack the rigid, fused ring system of staurosporine.[4] This increased flexibility was hypothesized to allow for more specific interactions within the kinase ATP-binding site.[4]
The first synthesis of a bisindolylmaleimide was described by Steglich et al. in 1980, stemming from investigations into pigments from slime molds.[4] These natural BIMs, like Arcyriarubin A, were found to be potent inhibitors of PKC.[4][5] Subsequent synthetic efforts focused on modifying the indole nitrogens and the maleimide group, leading to the development of compounds with improved selectivity and drug-like properties.[4] A key breakthrough came in 1990 with the investigation of GF109203X (also known as Bisindolylmaleimide I or BIM-I), which was identified as a potent and highly selective inhibitor of PKC isoforms at nanomolar concentrations.[4][5] This work established the BIM scaffold as a premier pharmacophore for developing specific PKC inhibitors.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Bisindolylmaleimides exert their inhibitory effect by competing with ATP for binding to the catalytic domain of protein kinases.[6][7][8] The planar bis-indole rings fit into the hydrophobic pocket typically occupied by the adenine ring of ATP, while the maleimide portion can form hydrogen bonds that mimic those of the ATP ribose and phosphate groups.[2]
The activation of conventional and novel PKC isoforms is a multi-step process initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+), which, along with DAG, recruits PKC to the cell membrane and induces a conformational change, relieving autoinhibition and activating the kinase.[9][10] Bisindolylmaleimides block the subsequent phosphorylation of target substrates by occupying the ATP-binding site.
Structure-Activity Relationships and Key Compounds
Synthetic chemistry efforts have generated a wide array of BIMs with varying potencies and selectivities. The structure-activity relationship (SAR) studies have revealed several key features for potent and selective PKC inhibition.[4]
-
Indole N-Alkylation: Alkylation of one or both indole nitrogens is crucial for activity.[4]
-
Maleimide Moiety: The maleimide functional group is essential for inhibitory activity.[4][5]
-
Side Chains: The nature of substituents, particularly aminoalkyl chains on the indole or maleimide nitrogens, significantly influences potency and selectivity for different PKC isozymes.
These explorations have led to the development of several notable BIMs that have been used extensively as research tools or advanced into clinical trials.
| Compound Name | Other Names | Key Target(s) | IC₅₀ Values | Key Features & Applications |
| GF109203X | BIM-I | Pan-PKC | PKCα: ~10 nM | A widely used, potent, and selective research tool for studying PKC function. |
| Gö 6976 | Go-6976 | Ca²⁺-dependent PKCs | PKCα: 2.3 nMPKCβ1: 6.2 nM[8] | Selective for conventional (Ca²⁺-dependent) PKC isoforms over novel and atypical ones. Also inhibits Jak2 and FLT3.[8] |
| Ro 31-8220 | BIM-IX | Pan-PKC, GSK3β | PKCα: 5 nMPKCβI: 24 nMPKCγ: 27 nMPKCε: 24 nMGSK3β: 3-7 nM[11][12] | A potent pan-PKC inhibitor that also potently inhibits GSK3β.[11][12] |
| Enzastaurin | LY317615 | PKCβ | PKCβ: 6 nM[13] | A selective PKCβ inhibitor developed for anti-cancer therapy, particularly targeting angiogenesis.[7][14] |
| Ruboxistaurin | LY333531 | PKCβ | PKCβ₂: ~5 nM | A potent and selective inhibitor of PKCβ developed for treating diabetic complications like retinopathy.[5][15] |
Note: IC₅₀ values can vary depending on assay conditions. The values presented are representative figures from the literature.
Key Experimental Methodologies
The development and characterization of bisindolylmaleimides rely on a suite of standardized biochemical and cell-based assays.
Synthesis of the Bisindolylmaleimide Core
Multiple synthetic routes to the BIM core have been developed. A common modern approach involves a palladium-catalyzed Suzuki cross-coupling reaction, which offers good yields and versatility for creating diverse analogs. Other methods include the reaction of indole Grignard reagents with dihalomaleimides or the reaction of indolyl-3-glyoxylyl chlorides with indole-3-acetic acids.[4][15]
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The general workflow is a cornerstone for determining inhibitor potency (e.g., IC₅₀).[16][17]
Protocol: Radiometric Filter Binding Kinase Assay [11]
-
Reaction Setup: Prepare a reaction mixture in a kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Component Addition: To the buffer, add the purified target kinase (e.g., PKCβ), the test bisindolylmaleimide compound at various concentrations, and a specific peptide substrate.
-
Initiation: Start the reaction by adding ATP, typically including a radiolabeled tracer like [γ-³²P]ATP.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).
-
Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto phosphocellulose filter paper. The negatively charged phosphorylated peptide substrate binds to the filter, while the negatively charged [γ-³²P]ATP is washed away.
-
Quantification: Measure the radioactivity remaining on the filter using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
-
Analysis: Calculate the percent inhibition at each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Alternative non-radiometric formats like fluorescence polarization (FP) or luminescence-based ADP detection (e.g., ADP-Glo) are now more common for high-throughput screening.[17][18]
Cell-Based Proliferation Assay
This assay assesses the effect of an inhibitor on the growth of cancer cells, providing insight into the compound's cellular potency and therapeutic potential.[19]
Protocol: MTT/XTT Cell Viability Assay [11]
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma or MCF-7 breast cancer cells) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the bisindolylmaleimide compound for a specified period (e.g., 48-72 hours). Include a vehicle-only control.
-
Reagent Addition: Add a tetrazolium salt solution (e.g., MTT or XTT) to each well.
-
Incubation: Incubate the plates for 2-4 hours. Metabolically active, viable cells will reduce the tetrazolium salt into a colored formazan product.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate spectrophotometer.
-
Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
Therapeutic Applications and Clinical Development
The primary therapeutic application for bisindolylmaleimides has been in oncology.[20][21] Their ability to inhibit PKC, a kinase family implicated in tumor cell proliferation, survival, and angiogenesis, makes them attractive anti-cancer agents.[7][10]
Enzastaurin (LY317615) is the most clinically advanced bisindolylmaleimide in oncology. As a selective inhibitor of PKCβ, it was investigated for its ability to block angiogenesis signaling pathways downstream of Vascular Endothelial Growth Factor (VEGF).[14] Enzastaurin has been evaluated in numerous clinical trials for various cancers, including high-grade gliomas and diffuse large B-cell lymphoma.[14][22] While it showed some anti-tumor activity, it has not yet gained regulatory approval as a monotherapy for these indications.[14]
Beyond cancer, the selective PKCβ inhibitor Ruboxistaurin (LY333531) was developed to treat diabetic microvascular complications, such as retinopathy and nephropathy, where PKCβ is pathologically over-activated.[5][15]
Conclusion and Future Outlook
The development of bisindolylmaleimides is a landmark example of natural product-inspired drug discovery. The journey from the potent but non-selective natural product staurosporine to rationally designed, selective inhibitors like Enzastaurin and Ruboxistaurin has not only provided powerful tools for dissecting kinase signaling pathways but has also yielded promising, albeit challenging, clinical candidates. While initial clinical results have been mixed, the bisindolylmaleimide scaffold remains a valuable starting point for the design of new kinase inhibitors. Future research may focus on developing BIMs with novel selectivity profiles against other kinases or on using them in combination therapies to overcome resistance and improve clinical outcomes.[20]
References
- 1. Staurosporine - Wikipedia [en.wikipedia.org]
- 2. satoshi-omura.info [satoshi-omura.info]
- 3. Chemical biology of natural indolocarbazole products: 30 years since the discovery of staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 8. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 9. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 13. selleckchem.com [selleckchem.com]
- 14. A phase I/II trial of enzastaurin in patients with recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 19. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 20. advms.pl [advms.pl]
- 21. Bisindolylmaleimides in anti-cancer therapy - more than PKC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
Whitepaper: Bisindolylmaleimide V as a Probe for Novel Kinase Discovery and Target Deconvolution
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide details the application of Bisindolylmaleimide V (BIM V) and its analogues in chemical proteomics workflows to identify and validate novel kinase targets. It provides comprehensive experimental protocols, quantitative data, and visual diagrams to facilitate the design and execution of such studies.
Introduction: The Challenge of Kinase Target Identification
Protein kinases are a critical class of enzymes involved in virtually all signal transduction pathways. Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. While many kinase inhibitors have been developed, a significant challenge lies in understanding their precise mechanism of action. Most inhibitors target the highly conserved ATP-binding pocket, leading to off-target effects and making it difficult to attribute a drug's efficacy or toxicity to a single kinase.
Chemical proteomics has emerged as a powerful strategy for unbiased drug target deconvolution.[1] This approach utilizes small molecule inhibitors as "probes" to capture their interacting proteins from complex biological samples. The bisindolylmaleimide (BIM) family of compounds, originally derived from the natural product staurosporine, are well-established, ATP-competitive kinase inhibitors. While many BIMs are potent, broad-spectrum inhibitors, this compound stands out. It is largely inactive against Protein Kinase C (PKC), the family's most famous target, but retains activity against other kinases, such as p70S6K (S6K).[2][3] This unique profile makes BIM V an exceptional tool, not just as a negative control, but as a differential probe for dissecting complex kinase signaling networks and discovering novel therapeutic targets.
The Bisindolylmaleimide Family: A Scaffold for Differential Kinase Profiling
The utility of BIM V as a probe is best understood in the context of its analogues. Different BIMs exhibit distinct kinase inhibition profiles. By comparing the proteins that bind to a potent, broad-spectrum BIM (e.g., BIM I or IX) with those that bind to the more selective BIM V, researchers can filter out common, non-specific interactors and pinpoint high-confidence targets.
Quantitative Kinase Inhibition Data
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various bisindolylmaleimide compounds against a panel of common kinases, illustrating the differential selectivity that can be exploited in chemical proteomics.
| Compound | PKCα | PKCβI | PKCε | GSK-3β | S6K1 | CDK2 | Reference(s) |
| Bisindolylmaleimide I (GF 109203X) | 10-20 nM | 10-20 nM | 20-40 nM | 360 nM | - | - | [4] |
| This compound | >100 µM | >100 µM | >100 µM | - | 8 µM | - | [3][5] |
| Bisindolylmaleimide IX (Ro 31-8220) | 5 nM | 24 nM | 24 nM | ~20 nM | Potent | - | [4][6] |
| Bisindolylmaleimide III | Potent | Potent | Potent | Potent | - | Potent | [1] |
| Bisindolylmaleimide X | Potent | - | - | - | - | Weak | [7] |
Chemical Proteomics Workflow for Kinase Discovery
The core technique for using BIM V as a probe is affinity purification coupled with mass spectrometry (AP-MS). An immobilized version of the BIM probe is used to capture binding proteins from a cell lysate. After washing away non-specific binders, the captured proteins are identified and quantified by high-resolution mass spectrometry.
Detailed Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
This protocol outlines a general procedure for identifying kinase targets using an immobilized bisindolylmaleimide probe.
A. Probe Immobilization:
-
Select Support: Use N-hydroxysuccinimide (NHS)-activated Sepharose beads (or similar activated matrix) for covalent coupling of amine-functionalized BIM analogues.
-
Coupling Reaction: Dissolve the amine-functionalized BIM analogue (e.g., a derivative of BIM X) in a suitable solvent like dimethylformamide (DMF).[7]
-
Incubate the dissolved probe with the pre-washed NHS-activated beads according to the manufacturer's protocol, typically for 2-4 hours at room temperature with gentle mixing.
-
Quenching: Quench any unreacted NHS esters by incubating the beads with a blocking agent such as Tris or ethanolamine.
-
Washing: Thoroughly wash the beads with alternating high and low pH buffers (e.g., acetate buffer pH 4.5 and Tris buffer pH 8.5) followed by the lysis buffer to remove any non-covalently bound probe. Prepare a control matrix using beads quenched without any probe.
B. Cell Lysate Preparation:
-
Culture cells of interest to ~80-90% confluency.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet in a suitable lysis buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 1 mM MgCl₂, 0.2% NP-40) supplemented with protease and phosphatase inhibitors.[7]
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a standard method like the Bradford assay.
C. Affinity Purification:
-
Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the immobilized BIM beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Pellet the beads by gentle centrifugation and discard the supernatant.
-
Wash the beads extensively (e.g., 3-5 times) with lysis buffer to remove proteins that are not specifically bound to the probe.
-
Elution: Elute the bound proteins from the beads. This can be done using a competitive eluent (high concentration of a soluble BIM inhibitor), a denaturing buffer (e.g., SDS-PAGE sample buffer), or by on-bead digestion.
D. Protein Digestion and Mass Spectrometry:
-
Reduction and Alkylation: Reduce the disulfide bonds in the eluted proteins with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).
-
Digestion: Digest the proteins into smaller peptides using a sequence-specific protease, most commonly trypsin, overnight at 37°C.
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system. The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
Data Analysis: Use a database search algorithm (e.g., Mascot, Sequest) to match the experimental fragmentation spectra to theoretical spectra from a protein sequence database, thereby identifying the proteins present in the sample. Quantify the relative abundance of proteins captured by the BIM probe versus the control beads to identify specific interactors.
Using BIM V for Differential and Confident Target Identification
The primary power of BIM V lies in its use as a comparative tool. By running parallel experiments with a broad-spectrum BIM and BIM V, one can subtract the "background" of non-specific or promiscuous binders, enriching for the specific targets of the more potent compound. This is crucial for target deconvolution.
References
Methodological & Application
Application Notes and Protocols for Bisindolylmaleimide V in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Bisindolylmaleimide V in cell culture experiments. This document includes details on its mechanism of action, quantitative data, and detailed experimental protocols.
Introduction
This compound is a derivative of staurosporine and a member of the bisindolylmaleimide family of compounds. Unlike its analogues, such as Bisindolylmaleimide I (GF 109203X) and IX (Ro 31-8220), this compound does not inhibit Protein Kinase C (PKC) isoforms.[1] This lack of PKC inhibition makes it an ideal negative control for studies investigating PKC signaling pathways.[1] While primarily used as a control, some research suggests potential off-target effects, including the inhibition of S6K with an IC50 of 8 µM in vivo and a protective role against oxidant-induced necrosis in a PKC-independent manner.[2]
Mechanism of Action
The primary utility of this compound in cell culture is as a negative control in experiments where other bisindolylmaleimides are used to inhibit PKC. The structural differences between this compound and its PKC-inhibiting counterparts account for its inactivity towards this family of kinases.[1] Its use helps to distinguish PKC-specific effects from off-target or non-specific cellular responses.
While it does not inhibit PKC, this compound has been reported to have other biological activities. Notably, it has been shown to inhibit S6K1 (p70S6 kinase) and may also offer cytoprotective effects against oxidative stress through mechanisms that are not yet fully understood.[2]
Quantitative Data
The available quantitative data for this compound is limited, reflecting its primary use as a negative control. The following table summarizes the key reported values.
| Target/Assay | Cell Line/System | Concentration/IC50 | Reference |
| Glycogen Synthase Kinase-3 (GSK-3) Activity | Rat epididymal adipocyte lysates | No major effect at 5 µM | [1] |
| S6K Inhibition | In vivo | IC50: 8 µM | [2] |
Experimental Protocols
The following protocols are provided as a general guideline for the use of this compound in cell culture. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
1. Preparation of Stock Solution
-
Reagent: this compound (powder)
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
-
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, for 1 mg of this compound (MW: 341.36 g/mol ), dissolve in 293 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for up to one year.[3]
-
2. Determination of Working Concentration
The optimal working concentration of this compound depends on the experimental goals.
-
As a Negative Control: Use a concentration equivalent to the active bisindolylmaleimide analogue being tested. Typical concentrations for Bisindolylmaleimide I and IX range from 1 µM to 10 µM. A concentration of 5 µM has been used in the literature for this compound as a negative control.[1]
-
To Investigate Off-Target Effects: A dose-response experiment is recommended. A starting range of 1 µM to 20 µM is suggested, bracketing the reported IC50 for S6K inhibition (8 µM).[2]
3. Cell Treatment Protocol
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 24 hours).
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the final desired working concentration in pre-warmed complete cell culture medium. For example, to prepare a 5 µM working solution in 10 mL of medium from a 10 mM stock, add 5 µL of the stock solution to the medium.
-
It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in the experiment.
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the desired concentration of this compound (or vehicle control).
-
Incubate the cells for the desired treatment duration. Incubation times can vary from 30 minutes for short-term signaling studies to 24-72 hours for proliferation or cytotoxicity assays.[4][5]
-
-
Downstream Analysis: Following incubation, cells can be harvested and processed for various downstream analyses, such as:
-
Western blotting to assess protein expression and phosphorylation status.
-
Cell viability assays (e.g., MTT, trypan blue exclusion).
-
Apoptosis assays (e.g., Annexin V staining, caspase activity).
-
Kinase activity assays.
-
Visualizations
Caption: Role of this compound as a negative control.
Caption: Experimental workflow for cell treatment.
References
Application Notes and Protocols for Bisindolylmaleimide V in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide V (also known as Ro 31-6045) is a member of the bisindolylmaleimide class of compounds, which are structurally related to the broad-spectrum kinase inhibitor staurosporine. Unlike many of its counterparts, such as Bisindolylmaleimide I (GF 109203X) and IX (Ro 31-8220), this compound is largely inactive against most isoforms of Protein Kinase C (PKC), making it an excellent negative control for studies investigating PKC signaling. Its primary utility in kinase activity assays is to help researchers differentiate between PKC-dependent and PKC-independent cellular effects of other, more active bisindolylmaleimide compounds.
While predominantly used as a negative control for PKC, it is important to note that this compound is not entirely inert and has been shown to inhibit p70S6 Kinase (S6K) with an IC50 value in the micromolar range. This application note provides detailed protocols for the use of this compound in in-vitro kinase activity assays, presents comparative inhibitory data, and illustrates the relevant signaling pathways.
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and related, more active bisindolylmaleimide compounds against a panel of protein kinases. This data highlights the utility of this compound as a negative control for PKC while demonstrating its moderate activity against S6K.
| Compound | Kinase Target | IC50 (nM) | ATP Concentration | Notes |
| This compound | Protein Kinase C (PKC) | >100,000 | Not Specified | Often used as a negative control for PKC inhibition. |
| p70S6 Kinase (S6K) | 8,000 | Not Specified | Demonstrates inhibitory activity against S6K. | |
| Glycogen Synthase Kinase-3 (GSK-3) | >5,000 | Not Specified | Shows little to no effect on GSK-3 activity. | |
| Bisindolylmaleimide I (GF 109203X) | PKCα | 8 | 50 µM | Potent inhibitor of classical and novel PKC isoforms. |
| PKCε | 12 | 50 µM | ||
| p90RSK1 | 610 | 50 µM | Also inhibits p90RSK isoforms. | |
| p90RSK2 | 310 | 50 µM | ||
| p90RSK3 | 120 | 50 µM | ||
| GSK-3β (in cell lysates) | 360 | Not Specified | Potent inhibitor of GSK-3. | |
| Bisindolylmaleimide IX (Ro 31-8220) | PKCα | 4 | 50 µM | A very potent pan-PKC inhibitor. |
| PKCε | 8 | 50 µM | ||
| p90RSK1 | 200 | 50 µM | Also a potent inhibitor of p90RSK isoforms. | |
| p90RSK2 | 36 | 50 µM | ||
| p90RSK3 | 5 | 50 µM | ||
| GSK-3β (in cell lysates) | 6.8 | Not Specified | Extremely potent inhibitor of GSK-3. |
Signaling Pathway Diagrams
The following diagrams illustrate the canonical Protein Kinase C (PKC) signaling pathway, for which this compound serves as a negative control, and the p70S6 Kinase (S6K) signaling pathway, which is inhibited by this compound.
Caption: Canonical Protein Kinase C (PKC) signaling pathway.
Application Notes and Protocols: Bisindolylmaleimide V in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bisindolylmaleimide V (BMV) in neuroprotection assays. BMV has been identified as a protective agent against oxidative stress-induced neuronal cell death, offering a valuable tool for research into neurodegenerative diseases.
Introduction
This compound is a derivative of the protein kinase C (PKC) inhibitor Bisindolylmaleimide I. However, a key feature of BMV is its lack of inhibitory activity towards PKC, making it a useful control in studies involving other bisindolylmaleimide compounds.[1][2] Research has demonstrated that BMV can protect various cell types, including neurons, from necrosis induced by oxidative stress.[1] This neuroprotective effect is not due to direct free radical scavenging and occurs independently of PKC inhibition.[1] Furthermore, BMV does not interfere with classic caspase-dependent apoptosis.[1] BMV has also been identified as an in vivo inhibitor of the p70 ribosomal S6 kinase (S6K), which may play a role in its mechanism of action.[3]
Data Presentation
The following tables summarize representative quantitative data from neuroprotection assays utilizing this compound. The data is synthesized from typical findings in the field to illustrate the expected outcomes.
Table 1: Neuroprotective Effect of this compound on Neuronal Viability under Oxidative Stress
| Treatment Group | Concentration | Oxidative Stressor | Cell Viability (%) |
| Control (untreated) | - | None | 100 ± 5 |
| Oxidative Stressor | - | H₂O₂ (100 µM) | 45 ± 7 |
| BMV | 1 µM | H₂O₂ (100 µM) | 60 ± 6 |
| BMV | 5 µM | H₂O₂ (100 µM) | 78 ± 5 |
| BMV | 10 µM | H₂O₂ (100 µM) | 85 ± 4 |
Table 2: Effect of this compound on Markers of Cell Death in Neurons
| Treatment Group | Concentration | Oxidative Stressor | LDH Release (Fold Change) | Caspase-3 Activity (Fold Change) |
| Control (untreated) | - | None | 1.0 | 1.0 |
| Oxidative Stressor | - | H₂O₂ (100 µM) | 3.5 ± 0.4 | 1.2 ± 0.2 |
| BMV | 10 µM | H₂O₂ (100 µM) | 1.5 ± 0.3 | 1.1 ± 0.1 |
Experimental Protocols
Protocol 1: Assessment of Neuroprotection using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the neuroprotective effects of this compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treatment with BMV: The following day, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 100 µM to induce oxidative stress. Include a control group of cells that are not exposed to H₂O₂.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) group.
Protocol 2: Measurement of Lactate Dehydrogenase (LDH) Release
This protocol measures the release of LDH, an indicator of cell membrane damage and necrosis, to assess the neuroprotective effect of this compound.
Materials:
-
Neuronal cells and culture reagents (as in Protocol 1)
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
LDH cytotoxicity assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Cell Treatment: Follow steps 1-4 of Protocol 1 to treat the cells with this compound and H₂O₂.
-
Sample Collection: After the 24-hour incubation, carefully collect the cell culture supernatant from each well.
-
LDH Assay: Perform the LDH assay on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the amount of LDH released and express it as a fold change relative to the control group.
Visualization of Pathways and Workflows
Below are diagrams illustrating the proposed signaling pathway of this compound in neuroprotection and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound in neuroprotection.
Caption: Experimental workflow for a neuroprotection assay using this compound.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisindolylmaleimide I and V inhibit necrosis induced by oxidative stress in a variety of cells including neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bisindolylmaleimide V Treatment in Breast Cancer Cell Lines (MCF-7, MDA-MB-231)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimides are a class of compounds known for their kinase inhibitory activity, making them promising candidates for cancer therapy. This document provides detailed application notes and protocols for investigating the effects of Bisindolylmaleimide V on two common breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).
Data Presentation: Effects of a Bisindolylmaleimide Analogue (BMA097)
The following tables summarize the quantitative data obtained for the bisindolylmaleimide analogue BMA097, which is known to inhibit the STAT3 signaling pathway.
Table 1: Cell Viability (IC50) of BMA097 in Breast Cancer Cell Lines [1]
| Cell Line | Treatment Duration | IC50 (µM) |
| MCF-7 | 48 hours | 6.4 |
| 72 hours | 3.9 | |
| MDA-MB-231 | 48 hours | 3.6 |
| 72 hours | 0.9 |
Table 2: Apoptosis Induction by BMA097 in Breast Cancer Cell Lines (48-hour treatment)
| Cell Line | BMA097 Concentration (µM) | % Apoptotic Cells (Annexin V Positive) |
| MCF-7 | 0 (Control) | Data not available |
| 5 | Data not available | |
| 10 | Data not available | |
| MDA-MB-231 | 0 (Control) | ~5% |
| 2.5 | ~15% | |
| 5 | ~30% |
Specific quantitative data for apoptosis in MCF-7 cells treated with BMA097 was not available in the cited literature. The data for MDA-MB-231 is an approximation based on graphical representation in the source material.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the specific investigation of this compound.
Cell Culture
-
Cell Lines: MCF-7 and MDA-MB-231 cells can be obtained from the American Type Culture Collection (ATCC).
-
Culture Medium:
-
MCF-7: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.01 mg/mL bovine insulin.
-
MDA-MB-231: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
MCF-7 and MDA-MB-231 cells
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
MCF-7 and MDA-MB-231 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ to 5 x 10⁵ cells/well.
-
Incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 48 hours).
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
6-well plates
-
MCF-7 and MDA-MB-231 cells
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blot for STAT3 Phosphorylation
This technique is used to detect the levels of total and phosphorylated STAT3, a key protein in a signaling pathway often affected by bisindolylmaleimides.
-
Materials:
-
6-well plates
-
MCF-7 and MDA-MB-231 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-STAT3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound action via inhibition of the JAK/STAT3 signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing the effects of this compound on breast cancer cell lines.
References
Application Notes and Protocols: Utilizing Bisindolylmaleimide V for the Inhibition of S6K Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide V (BIM V) is a chemical compound that serves as a valuable tool in cell signaling research. While it is structurally related to potent protein kinase C (PKC) inhibitors, it is largely inactive against PKC, making it an excellent negative control for studies involving other bisindolylmaleimides. Notably, this compound has been identified as an inhibitor of p70 ribosomal S6 kinase (S6K), a critical downstream effector of the mTOR signaling pathway.[1] This pathway is central to the regulation of cell growth, proliferation, and metabolism. The ability of this compound to inhibit S6K phosphorylation provides a specific means to investigate the roles of S6K in various cellular processes.
These application notes provide detailed protocols and guidelines for using this compound to inhibit S6K phosphorylation in a laboratory setting.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in the context of S6K inhibition.
| Parameter | Value | Reference |
| Target | p70 S6 Kinase (S6K) | [1] |
| IC50 Value | 8 µM | [1] |
| Molecular Weight | 341.36 g/mol | [1] |
| Solubility | Soluble in DMSO | [2][3][4][5] |
| PKC Inhibition | Inactive analogue of PKC inhibitor Ro 31-8220 | [1] |
Signaling Pathway
The mTOR/S6K signaling pathway is a crucial regulator of protein synthesis and cell growth. Upon activation by upstream signals such as growth factors and nutrients, mTORC1 phosphorylates and activates S6K. Activated S6K then phosphorylates several downstream targets, including the ribosomal protein S6 (rpS6), leading to enhanced translation of specific mRNAs. This compound exerts its effect by inhibiting the kinase activity of S6K, thereby preventing the phosphorylation of its downstream substrates.
Experimental Protocols
The following protocols provide a general framework for assessing the inhibitory effect of this compound on S6K phosphorylation. It is recommended to optimize these protocols for your specific cell line and experimental conditions.
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in sterile, anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.41 mg of this compound (MW: 341.36 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, the solution is typically stable for at least one month, and for up to six months at -80°C.[2][6]
Cell Culture and Treatment
-
Cell Seeding: Plate your cells of interest in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): To reduce basal levels of S6K phosphorylation, you may serum-starve the cells for 4-16 hours prior to stimulation.
-
Stimulation: If applicable, stimulate the cells with a known activator of the mTOR/S6K pathway (e.g., insulin, growth factors, or serum) to induce S6K phosphorylation.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for a designated period before stimulation. A typical starting concentration range would be 1-20 µM, bracketing the reported IC50 of 8 µM.[1] The final DMSO concentration in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced effects. Include a vehicle control (DMSO alone) in your experimental setup. The optimal treatment duration may vary depending on the cell type and experimental goals but can range from 30 minutes to a few hours.
Cell Lysis and Protein Quantification
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay method (e.g., BCA or Bradford assay). This is crucial for equal loading of protein in the subsequent Western blot analysis.
Western Blotting for S6K Phosphorylation
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated S6K (e.g., anti-phospho-p70 S6 Kinase (Thr389)). Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against total S6K to normalize for protein levels.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. The level of S6K phosphorylation can be expressed as the ratio of phosphorylated S6K to total S6K.
Logical Relationships and Considerations
When using this compound, it is important to consider its mechanism of action and its relationship with other signaling molecules.
Key Considerations:
-
Specificity: While this compound is a known S6K inhibitor, it is always advisable to confirm its specificity in your experimental system. Consider using other S6K inhibitors or genetic approaches (e.g., siRNA) to validate your findings.
-
Concentration and Duration: The optimal concentration and treatment duration for this compound can vary significantly between different cell types. It is essential to perform dose-response and time-course experiments to determine the optimal conditions for your specific model.
-
Negative Control: Due to its lack of activity against PKC, this compound serves as an excellent negative control for experiments involving other bisindolylmaleimide-based PKC inhibitors like Bisindolylmaleimide I (GF109203X) and Ro-31-8220.[1]
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the intricate roles of S6K in cellular signaling and disease.
References
Application Notes: Analysis of S6 Phosphorylation using Bisindolylmaleimide V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal protein S6 (S6) is a component of the 40S ribosomal subunit, and its phosphorylation is a key regulatory event in cell growth, proliferation, and metabolism. The phosphorylation of S6 is primarily mediated by the p70 S6 Kinase (S6K) and p90 Ribosomal S6 Kinase (RSK), which are downstream effectors of the PI3K/Akt/mTOR signaling pathway. Consequently, the level of phosphorylated S6 (p-S6) is often used as a biomarker for the activation of this pathway, which is frequently dysregulated in diseases such as cancer.
Bisindolylmaleimide V is a specific inhibitor of S6K. Unlike its analog, Bisindolylmaleimide I (GF 109203X), this compound is a poor inhibitor of Protein Kinase C (PKC), making it a useful tool for specifically investigating the role of S6K in the mTOR signaling cascade. These application notes provide a detailed protocol for the use of this compound in the analysis of S6 phosphorylation by Western blot.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound and related compounds on relevant kinases. This data is essential for designing experiments to probe the mTOR signaling pathway.
| Compound | Target Kinase | IC50 | Notes |
| This compound | p70 S6 Kinase (S6K) | 8 µM (in vivo) | The primary target for this protocol. |
| This compound | Protein Kinase C (PKC) | > 100 µM | Used as a negative control for PKC inhibition. |
| Bisindolylmaleimide I (GF 109203X) | p90RSK1 | 610 nM (in vitro, 50 µM ATP) | For off-target effect comparison. |
| Bisindolylmaleimide I (GF 109203X) | p90RSK2 | 310 nM (in vitro, 50 µM ATP) | For off-target effect comparison. |
| Bisindolylmaleimide I (GF 109203X) | p90RSK3 | 120 nM (in vitro, 50 µM ATP) | For off-target effect comparison. |
| Bisindolylmaleimide I (GF 109203X) | PKCα | 8 nM (in vitro, 50 µM ATP) | Demonstrates the PKC inhibitory activity that this compound lacks. |
| Bisindolylmaleimide IX (Ro 31-8220) | p90RSK1 | 200 nM (in vitro, 50 µM ATP) | For off-target effect comparison. |
| Bisindolylmaleimide IX (Ro 31-8220) | p90RSK2 | 36 nM (in vitro, 50 µM ATP) | For off-target effect comparison. |
| Bisindolylmaleimide IX (Ro 31-8220) | p90RSK3 | 5 nM (in vitro, 50 µM ATP) | For off-target effect comparison. |
| Bisindolylmaleimide IX (Ro 31-8220) | PKCα | 4 nM (in vitro, 50 µM ATP) | Demonstrates potent PKC inhibitory activity. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway leading to S6 phosphorylation and the experimental workflow for its analysis using this compound.
Detailed Experimental Protocol
This protocol provides a comprehensive methodology for the Western blot analysis of p-S6 in cultured cells treated with this compound.
Materials and Reagents
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Cell line of interest (e.g., NIH/3T3, HEK293, or a cancer cell line with an active PI3K/Akt/mTOR pathway)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Stimulant for the mTOR pathway (e.g., PDGF, FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-20% gradient)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-S6 (Ser235/236) antibody (e.g., 1:1000 dilution)
-
Mouse or rabbit anti-total S6 antibody (for normalization)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-tubulin)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG (e.g., 1:2000 dilution)
-
HRP-conjugated anti-mouse IgG (if applicable)
-
-
Chemiluminescent substrate
-
Deionized water
Procedure
-
Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
(Optional) For studies involving stimulation, serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 1-20 µM, based on the 8 µM IC50) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL PDGF for 20 minutes or 20% FBS for 30 minutes) to induce S6 phosphorylation.
-
-
Cell Lysis and Protein Quantification
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel. Include a molecular weight marker.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
-
Membrane Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.
-
-
Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Incubate the membrane with the primary antibody against p-S6 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using a digital imager.
-
For quantitative analysis, perform densitometry on the bands using image analysis software.
-
To normalize the p-S6 signal, strip the membrane and re-probe with an antibody for total S6. Alternatively, run duplicate gels and blot for total S6 and a loading control separately. Normalize the p-S6 signal to the total S6 signal.
-
Troubleshooting
-
High Background:
-
Ensure the use of BSA for blocking, not milk.
-
Increase the number and duration of washes.
-
Optimize antibody concentrations.
-
-
Weak or No Signal:
-
Confirm the activity of the stimulant used to induce phosphorylation.
-
Ensure that phosphatase inhibitors were added to the lysis buffer.
-
Check the primary and secondary antibody dilutions and incubation times.
-
-
Inconsistent Results:
-
Ensure equal protein loading by performing a protein quantification assay and loading controls.
-
Maintain consistent incubation and wash times across all experiments.
-
By following this detailed protocol, researchers can effectively utilize this compound to investigate the role of S6K in the mTOR signaling pathway and accurately quantify changes in S6 phosphorylation.
How to dissolve and store Bisindolylmaleimide V for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide V (BIM V), also known as Ro 31-6045, is a cell-permeable small molecule inhibitor. While structurally related to potent protein kinase C (PKC) inhibitors, this compound is a weak inhibitor of PKC, making it an excellent negative control for studies involving PKC inhibition.[1] Its primary utility in research lies in its activity as an in vivo inhibitor of p70S6 Kinase (S6K), with a reported IC50 value of 8 µM.[2] This document provides detailed protocols for the dissolution, storage, and application of this compound in experimental settings.
Physicochemical and Inhibitory Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for designing and interpreting experiments.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₁₅N₃O₂ | |
| Molecular Weight | 341.36 g/mol | |
| IC₅₀ for p70S6 Kinase | 8 µM (in vivo) | [2] |
| IC₅₀ for Protein Kinase C (PKC) | > 100 µM | [1] |
Dissolution and Storage Protocols
Proper dissolution and storage are critical for maintaining the stability and activity of this compound.
Materials Required:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Protocol for Preparing a 10 mM Stock Solution:
-
Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.341 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM stock solution, add 100 µL of DMSO for every 0.341 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the stock solution aliquots at -20°C, protected from light. When stored properly, the stock solution in DMSO is stable for several months.
Storage and Stability:
-
Solid Form: Store the powdered compound at -20°C.
-
Stock Solution (in DMSO): Store at -20°C in tightly sealed aliquots, protected from light.
-
Aqueous Solutions: It is recommended to prepare fresh dilutions in aqueous buffers for each experiment. Do not store aqueous solutions for extended periods.
Experimental Protocols
This compound is a versatile tool for studying S6K signaling and as a negative control for PKC-dependent processes.
In Vitro p70S6 Kinase Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory effect of this compound on p70S6K activity in a cell-based assay.
Workflow for In Vitro S6K Inhibition Assay:
Caption: Workflow for assessing this compound's inhibition of S6K.
Detailed Protocol:
-
Cell Culture: Plate your cells of interest (e.g., HEK293, MCF-7) in a suitable multi-well plate and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal p70S6K activity, serum-starve the cells for 4-6 hours in a serum-free medium.
-
Inhibitor Treatment: Prepare working solutions of this compound in a serum-free medium from your DMSO stock. A typical concentration range to test is 1 µM to 20 µM. Pre-incubate the cells with the inhibitor for 1-2 hours. Include a vehicle control (DMSO) at the same final concentration.
-
Stimulation: Stimulate the cells with a known activator of the PI3K/mTOR/S6K pathway, such as insulin (100 nM) or a growth factor (e.g., EGF, PDGF), for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated S6 ribosomal protein (a downstream target of p70S6K) and total S6 ribosomal protein (as a loading control).
-
Analysis: Visualize the protein bands using an appropriate detection method and quantify the band intensities. A decrease in the ratio of phosphorylated S6 to total S6 in the presence of this compound indicates inhibition of p70S6K activity.
Use as a Negative Control for PKC Inhibition
Due to its weak activity against PKC, this compound is an ideal negative control in experiments where other bisindolylmaleimides (e.g., Bisindolylmaleimide I) are used to inhibit PKC.
Experimental Design Logic:
Caption: Logic for using this compound as a negative control.
Protocol:
-
Design your experiment to include a potent PKC inhibitor (e.g., Bisindolylmaleimide I) and this compound at the same concentration.
-
Follow your standard protocol for assessing PKC activity, which may involve measuring the phosphorylation of a known PKC substrate (e.g., MARCKS) or a functional cellular response (e.g., cell morphology changes, gene expression).
-
Compare the results from the cells treated with the active PKC inhibitor to those treated with this compound. The lack of a significant effect in the this compound-treated group, in contrast to the active inhibitor group, will help to confirm that the observed effects are specific to PKC inhibition.
Signaling Pathway
This compound inhibits the p70S6 Kinase, a key downstream effector of the PI3K/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival.
PI3K/mTOR/S6K Signaling Pathway:
Caption: The PI3K/mTOR/S6K signaling pathway and the point of inhibition by this compound.
Disclaimer
This document is intended for research use only. This compound should be handled by trained professionals in a laboratory setting. Please refer to the manufacturer's safety data sheet (SDS) for complete safety and handling information. The provided protocols are for guidance and may require optimization for specific cell lines and experimental conditions.
References
Application Notes and Protocols: Bisindolylmaleimide V in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide V (BIM V) is a valuable tool in high-throughput screening (HTS) campaigns, primarily utilized as a negative control for protein kinase C (PKC) inhibition and as a moderately potent inhibitor of p70 ribosomal S6 kinase (S6K). Its structural similarity to potent PKC inhibitors, such as Bisindolylmaleimide I and IX, coupled with its significantly lower affinity for PKC, makes it an ideal specificity control in kinase inhibitor screening. Furthermore, its ability to inhibit S6K provides a secondary application for studying this specific signaling pathway. These notes provide detailed protocols and data for the effective use of this compound in HTS assays.
Key Applications
-
Negative Control in PKC Inhibitor Screening: Due to its weak inhibitory activity against most PKC isoforms (IC50 > 100 µM), this compound is an excellent negative control to identify and eliminate off-target effects of other bisindolylmaleimide-based inhibitors.
-
S6K Pathway Inhibition Studies: With an IC50 value of approximately 8 µM for S6K1, this compound can be used as a tool compound to investigate the downstream effects of S6K inhibition in cell-based assays.
-
Scaffold for Lead Discovery: The bisindolylmaleimide core structure is a common pharmacophore in kinase inhibitors. This compound can serve as a starting point or a non-active control in medicinal chemistry efforts to develop more potent and selective kinase inhibitors.
-
Investigation of Necroptosis: Studies have shown that this compound, along with its analog Bisindolylmaleimide I, can protect various cell types, including neurons, from necrosis induced by oxidative stress. This effect appears to be independent of PKC inhibition, opening avenues for its use in screening for anti-necrotic compounds.
Quantitative Data
The following tables summarize the inhibitory activities and physicochemical properties of this compound and related compounds for comparative analysis.
Table 1: Inhibitory Activity of this compound and Analogs
| Compound | Target Kinase | IC50 Value | Reference |
| This compound | Protein Kinase C (PKC) | > 100 µM | |
| This compound | p70S6K (S6K1) | 8 µM | |
| Bisindolylmaleimide I (GF 109203X) | Protein Kinase C (PKC) | ~10 nM | |
| Bisindolylmaleimide IX (Ro 31-8220) | Protein Kinase C (PKCα) | 5 nM | |
| Bisindolylmaleimide IX (Ro 31-8220) | GSK-3β | 6.8 nM | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₂₄N₄O₂ |
| Molecular Weight | 412.48 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Signaling Pathway
The p70S6 kinase (S6K) is a critical downstream effector of the PI3K/Akt/mTOR signaling pathway, playing a key role in cell growth, proliferation, and survival. This compound exerts its inhibitory effect on this pathway.
Caption: p70S6K Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Use of this compound as a Negative Control in a PKC Kinase Activity HTS Assay
This protocol describes a typical biochemical HTS assay to screen for PKC inhibitors, using this compound as a negative control. The assay is based on the detection of ADP produced from the kinase reaction using a commercially available luminescent assay kit.
Materials:
-
Recombinant human PKC isoform (e.g., PKCα)
-
PKC substrate peptide
-
ATP
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (stock solution in DMSO)
-
Potent PKC inhibitor (e.g., Bisindolylmaleimide I or IX, as a positive control)
-
Test compounds library (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white, opaque microplates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Assay Workflow:
Caption: High-throughput screening workflow for PKC inhibitors.
Procedure:
-
Compound Plating:
-
Dispense 100 nL of test compounds, this compound (final concentration 10-100 µM), positive control (e.g., 1 µM Bisindolylmaleimide I), and DMSO (vehicle control) into the appropriate wells of a 384-well plate.
-
-
Enzyme Addition:
-
Prepare a solution of PKC enzyme in assay buffer.
-
Add 5 µL of the enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Prepare a mixture of the PKC substrate peptide and ATP in assay buffer. The final ATP concentration should be at or near the Km for the specific PKC isoform.
-
Add 5 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Follow the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
-
Typically, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and positive control (100% inhibition) wells.
-
Wells containing this compound should show minimal to no inhibition, confirming the specificity of any hits for PKC over the bisindolylmaleimide scaffold itself.
Protocol 2: Cell-Based HTS Assay for S6K1 Inhibition
This protocol outlines a cell-based assay to screen for inhibitors of S6K1, where this compound can be used as a reference compound. The assay measures the phosphorylation of the S6 ribosomal protein, a direct downstream target of S6K1, using an AlphaScreen® SureFire® assay.
Materials:
-
A suitable cell line with an active PI3K/mTOR pathway (e.g., HEK293, MCF7)
-
Cell culture medium and supplements
-
Serum-free medium
-
Stimulant (e.g., insulin or phorbol 12-myristate 13-acetate (PMA))
-
This compound (stock solution in DMSO)
-
Test compounds library (in DMSO)
-
AlphaScreen® SureFire® p-S6 Ribosomal Protein (Ser235/236) Assay Kit
-
384-well clear-bottom, white-walled microplates
-
Automated liquid handling system
-
Plate reader capable of AlphaScreen® detection
Assay Workflow:
Caption: Cell-based HTS workflow for S6K1 inhibitors.
Procedure:
-
Cell Plating:
-
Seed cells into 384-well plates at an appropriate density and allow them to attach overnight.
-
-
Serum Starvation:
-
Replace the growth medium with serum-free medium and incubate overnight to reduce basal S6 phosphorylation.
-
-
Compound Treatment:
-
Add test compounds and this compound (final concentration range of 1-50 µM) to the cells. Include DMSO as a vehicle control.
-
Incubate for 1-2 hours.
-
-
Cell Stimulation:
-
Add a stimulant such as insulin (e.g., 100 nM) or PMA (e.g., 200 nM) to all wells except for the unstimulated control.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Follow the AlphaScreen® SureFire® protocol.
-
Aspirate the medium and lyse the cells by adding the provided lysis buffer.
-
Transfer the lysate to a 384-well ProxiPlate.
-
Add the mixture of Acceptor beads.
-
Incubate, then add the Donor beads.
-
Incubate in the dark for 2 hours at room temperature.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis:
-
The AlphaScreen signal is proportional to the level of S6 phosphorylation.
-
Calculate the percent inhibition of S6 phosphorylation for each compound relative to the stimulated (0% inhibition) and unstimulated (100% inhibition) controls.
-
Generate dose-response curves and determine the IC50 values for active compounds, using this compound as a reference inhibitor.
Conclusion
This compound is a versatile and essential tool for researchers engaged in high-throughput screening for kinase inhibitors. Its well-defined role as a negative control for PKC and a moderate inhibitor of S6K, combined with its potential application in necrosis research, makes it a valuable component of compound libraries and screening campaigns. The protocols and data provided herein offer a comprehensive guide for the effective utilization of this compound in drug discovery and chemical biology.
References
Application of Bisindolylmaleimide V in Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction and Background
Bisindolylmaleimide V (BMV) is a chemical compound belonging to the bisindolylmaleimide family, which includes several well-known protein kinase inhibitors. Notably, BMV is a derivative of Bisindolylmaleimide I (also known as GF 109203X), a potent inhibitor of Protein Kinase C (PKC).[1][2] However, this compound is distinguished by its lack of PKC inhibition activity, making it an ideal negative control in studies involving other PKC-inhibiting bisindolylmaleimides.[2][3] Its primary application in neuronal cell culture is as a cytoprotective agent against necrosis induced by oxidative stress.[1] Unlike its PKC-inhibiting counterparts which can exhibit neurotoxicity with chronic application, BMV provides protection without these adverse effects.[1]
Mechanism of Action
The cytoprotective mechanism of this compound in neuronal cells is independent of PKC inhibition.[1] Studies have demonstrated that BMV protects a variety of cells, including neurons, from oxidant-induced necrosis.[1] This protective effect is not due to direct free radical scavenging.[1] Furthermore, BMV does not interfere with classic, caspase-dependent apoptosis.[1] While inactive against PKC, this compound has been identified as an inhibitor of p70 ribosomal S6 kinase (S6K) in vivo.[3] This suggests that its neuroprotective effects may be mediated through pathways other than the canonical PKC signaling cascade.
dot
Caption: Mechanism of this compound in Neuroprotection.
Key Applications in Neuronal Cell Culture
-
Neuroprotection Studies: BMV is used to protect cultured neurons from cell death induced by oxidative stress, a common factor in models of neurodegenerative diseases.[1]
-
Negative Control: Due to its structural similarity to PKC inhibitors like Bisindolylmaleimide I but lacking its inhibitory activity, BMV serves as an excellent negative control to confirm that observed effects are independent of PKC inhibition.[2]
-
Investigating Necrosis: As a non-toxic inhibitor of necrosis, BMV can be a valuable tool for elucidating the molecular mechanisms underlying necrotic cell death in neurons.[1]
Quantitative Data Summary
| Compound | Target | IC50 | Cell Type/Assay Condition | Application | Reference |
| This compound | S6K | 8 µM | In vivo | S6K Inhibition | [3] |
| Bisindolylmaleimide I (GF 109203X) | PKC | 5 - 70 nM | Human platelets, Swiss 3T3 fibroblasts | Potent and selective PKC inhibitor | [4] |
| Bisindolylmaleimide IX (Ro 31-8220) | GSK-3 | 2.8 - 6.8 nM | Rat epididymal adipocytes | Potent GSK-3 inhibitor | [2] |
| Bisindolylmaleimide (unspecified) | Apoptosis | 10 µM (optimal) | Cerebellar granule cells | Blocks apoptosis after KCl deprivation |
Experimental Protocols
Protocol 1: Neuroprotection Assay Against Oxidative Stress in Primary Neuronal Culture
This protocol details the steps to assess the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in primary cortical neurons.
dot
Caption: Experimental Workflow for Neuroprotection Assay.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
Vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate dehydrogenase) assay kit
-
Plate reader
Procedure:
-
Cell Plating:
-
Isolate primary cortical neurons from embryonic rodents following established and ethically approved protocols.
-
Plate the neurons on poly-D-lysine coated 96-well plates at a density of 5 x 10⁴ to 1 x 10⁵ cells per well.
-
Culture the cells in supplemented Neurobasal medium at 37°C in a 5% CO₂ incubator.
-
-
Cell Maturation:
-
Allow the neurons to mature for 5-7 days in vitro. Replace half of the medium every 2-3 days.
-
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in culture medium from a DMSO stock. Final DMSO concentration should not exceed 0.1%.
-
Remove half of the medium from each well and replace it with medium containing the desired concentration of this compound (e.g., a dose-response range of 1 µM, 5 µM, 10 µM).
-
Include a vehicle control group (medium with DMSO only).
-
Incubate the plates for 1-2 hours at 37°C.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ in culture medium.
-
Add the H₂O₂ solution to the wells (except for the untreated control group) to a final concentration known to induce cell death (e.g., 50-100 µM).
-
Incubate the cells for 24 hours at 37°C.
-
-
Assessment of Cell Viability:
-
Using MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Using LDH Assay:
-
Collect the cell culture supernatant to measure LDH release, which indicates membrane damage.
-
Follow the manufacturer's protocol for the LDH assay kit.
-
Read the absorbance using a plate reader.
-
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control group.
-
Compare the viability of cells treated with H₂O₂ alone to those pre-treated with this compound to determine the protective effect.
-
Plot the dose-response curve for this compound.
-
Protocol 2: Neurite Outgrowth Assay (as a Negative Control Experiment)
While this compound is not primarily used to study neurite outgrowth, this protocol is relevant when using it as a negative control against other kinase inhibitors that may affect neurite dynamics.
Materials:
-
Neuronal cell line (e.g., PC12 or SH-SY5Y) or iPSC-derived neurons.[5]
-
Appropriate culture medium (e.g., DMEM for PC12, with serum and supplements).
-
Nerve Growth Factor (NGF) for differentiation of PC12 cells.
-
Poly-D-lysine or laminin-coated plates.[6]
-
This compound.
-
Positive control (e.g., a known neurite-promoting or inhibiting compound).
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization solution (e.g., 0.1% Triton X-100).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody against a neuronal marker (e.g., βIII-tubulin).
-
Fluorescently labeled secondary antibody.
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Cell Plating: Plate neuronal cells on coated plates at a low density to allow for clear visualization of individual neurites.
-
Differentiation (if required): For PC12 cells, induce differentiation by switching to a low-serum medium containing NGF.
-
Treatment: Add this compound, a positive control, and a vehicle control to the culture medium. Incubate for a period determined by the cell type (e.g., 24-72 hours).
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cell membranes with Triton X-100.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody (e.g., anti-βIII-tubulin).
-
Incubate with the fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Use automated image analysis software to quantify neurite parameters such as total neurite length, number of neurites, and number of branch points per cell.[7]
-
Compare the effects of this compound to the vehicle and positive controls to confirm its lack of effect on neurite outgrowth.
-
References
- 1. Bisindolylmaleimide I and V inhibit necrosis induced by oxidative stress in a variety of cells including neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 3. axonmedchem.com [axonmedchem.com]
- 4. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders [frontiersin.org]
- 6. High-throughput screen for compounds that modulate neurite growth of human induced pluripotent stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Bisindolylmaleimide V: A Key Tool in Drug Discovery Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide V (BIM V) is a chemical compound belonging to the bisindolylmaleimide class, a group of molecules that have garnered significant attention in drug discovery due to their potent and often selective inhibition of various protein kinases. While many bisindolylmaleimides are recognized as potent inhibitors of Protein Kinase C (PKC), this compound stands out as a crucial experimental control. It is structurally related to potent PKC inhibitors like Bisindolylmaleimide I and IX but is largely inactive against this enzyme family.[1] This property makes it an invaluable tool for researchers to delineate PKC-dependent signaling pathways from other cellular mechanisms. Furthermore, this compound has been identified as an inhibitor of p70 S6 Kinase (S6K), offering a specific avenue for investigating the mTOR/S6K signaling cascade.[2]
These application notes provide a comprehensive overview of this compound's role in drug discovery, detailing its mechanism of action, providing quantitative data on its and related compounds' inhibitory activities, and offering detailed protocols for its use in key experimental assays.
Mechanism of Action
This compound's utility in research stems from its differential activity against various kinases. It is widely used as a negative control in studies involving PKC inhibition.[1] While other bisindolylmaleimides, such as Bisindolylmaleimide I (also known as GF109203X) and Bisindolylmaleimide IX (also known as Ro 31-8220), are potent ATP-competitive inhibitors of PKC, this compound shows negligible inhibitory activity against PKC isoforms.[1]
However, this compound is not entirely inert. It has been shown to inhibit the activity of p70 S6 Kinase (S6K) in vivo, a downstream effector of the PI3K/Akt/mTOR signaling pathway.[2] This pathway is central to cell growth, proliferation, and survival. By selectively inhibiting S6K, this compound allows for the specific investigation of this signaling branch.
Quantitative Data: Kinase Inhibition Profiles
The following tables summarize the inhibitory activities of this compound and related, more active bisindolylmaleimides against key protein kinases. This data is essential for designing experiments and interpreting results.
Table 1: Inhibitory Activity of this compound
| Target Kinase | IC50 Value | Notes |
| Protein Kinase C (PKC) | >100 µM | Used as a negative control for PKC inhibition.[3][4] |
| p70 S6 Kinase (S6K) | 8 µM | in vivo inhibition.[2][5] |
Table 2: Comparative Inhibitory Activities of Other Bisindolylmaleimides
| Compound | Target Kinase | IC50 Value |
| Bisindolylmaleimide I (GF109203X) | PKCα | 20 nM[6][7] |
| PKCβI | 17 nM[6][7] | |
| PKCβII | 16 nM[6][7] | |
| PKCγ | 20 nM[6][7] | |
| GSK-3 (in cell lysates) | 360 nM[1] | |
| GSK-3β (immunoprecipitated) | 170 nM[1] | |
| Bisindolylmaleimide IX (Ro 31-8220) | PKCα | 5 nM |
| PKCβI | 24 nM | |
| PKCβII | 14 nM | |
| PKCγ | 27 nM | |
| PKCε | 24 nM | |
| GSK-3 (in cell lysates) | 6.8 nM[1] | |
| GSK-3β (immunoprecipitated) | 2.8 nM[1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways where this compound and its analogs are relevant, as well as a typical experimental workflow for studying their effects.
Experimental workflow for studying this compound.
Simplified Protein Kinase C (PKC) signaling pathway.
Simplified Wnt/β-catenin signaling pathway showing GSK-3.
Simplified PI3K/Akt/mTOR/S6K signaling pathway.
Experimental Protocols
In Vitro Kinase Assay
This protocol is designed to assess the direct inhibitory effect of this compound and other compounds on the activity of a purified kinase (e.g., PKC, GSK-3, or S6K).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
This compound and other test compounds dissolved in DMSO
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive assays
-
P81 phosphocellulose paper or other capture method for radioactive assays
-
Phosphoric acid (for washing)
-
Scintillation counter or detection system for non-radioactive assays
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the specific substrate, and the purified kinase.
-
Add varying concentrations of this compound or other test compounds to the reaction mixture. Include a DMSO-only control.
-
Pre-incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assays).
-
Incubate the reaction for a predetermined time (e.g., 10-30 minutes) at 30°C.
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 paper (for radioactive assays) and immediately immersing it in phosphoric acid to stop the reaction and wash away unincorporated ATP.
-
Wash the P81 papers several times with phosphoric acid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays, use a specific antibody to detect the phosphorylated substrate via methods like ELISA or Western blot.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell proliferation and viability.[8][9][10]
Materials:
-
Cells of interest cultured in appropriate medium
-
96-well cell culture plates
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or other test compounds. Include a vehicle (DMSO) control and an untreated control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the culture medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the control wells.
Western Blot Analysis of Protein Phosphorylation
This protocol is used to detect changes in the phosphorylation state of key proteins in a signaling pathway (e.g., phospho-PKC substrates, phospho-GSK-3β, phospho-S6K) following treatment with this compound.
Materials:
-
Cells cultured and treated with this compound as described above.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies specific for the phosphorylated and total forms of the proteins of interest.
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagents.
-
Imaging system.
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K) overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagents and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities to determine the relative change in protein phosphorylation.
Conclusion
This compound is a versatile and indispensable tool in drug discovery and cell signaling research. Its unique profile as a potent S6K inhibitor, coupled with its inactivity against PKC, allows for precise dissection of these critical signaling pathways. The protocols and data presented here provide a solid foundation for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of cellular regulation and the development of novel therapeutics.
References
- 1. Phospho-GSK-3-beta (Ser9) (D3A4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. Detecting PKC phosphorylation as part of the Wnt/calcium pathway in cutaneous melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Item - Western blot analysis of protein kinase C (PKC) substrate phosphorylation in mouse platelets. - Public Library of Science - Figshare [plos.figshare.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. Phospho-GSK-3 Beta (Ser9) Polyclonal Antibody (BS-2066R) [thermofisher.com]
Application Notes and Protocols for Cell Viability Assays with Bisindolylmaleimide V Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide V (BMV) is a chemical compound belonging to the bisindolylmaleimide family. While many members of this family are known as potent inhibitors of Protein Kinase C (PKC), BMV is notable for its lack of PKC inhibitory activity. Recent studies have revealed a novel, PKC-independent role for BMV in protecting cells, including neurons, from oxidative stress-induced necrosis. This cytoprotective effect makes BMV a valuable tool for investigating the molecular mechanisms of necrotic cell death and for the development of potential therapeutic agents against conditions where necrosis is a key pathological feature.
These application notes provide detailed protocols for assessing the cytoprotective effects of this compound against oxidative stress-induced necrosis using common cell viability assays.
Mechanism of Action
This compound exerts its anti-necrotic effects through a mechanism that is independent of PKC inhibition. Evidence suggests that the protective effects of bisindolylmaleimides are linked to the inhibition of the mitochondrial permeability transition pore (PTP). The PTP is a protein complex in the inner mitochondrial membrane, and its prolonged opening is a critical event in necrotic cell death. By preventing the sustained opening of the PTP, BMV helps to maintain mitochondrial integrity and function, thereby preserving cell viability in the face of oxidative stress.
Signaling Pathway of Oxidative Stress-Induced Necrosis and Inhibition by this compound
Caption: Oxidative stress triggers the opening of the mitochondrial permeability transition pore (PTP), leading to mitochondrial dysfunction and necrosis. This compound inhibits PTP opening, thereby promoting cell survival.
Data Presentation
| Cell Type | Stressor | Assay | This compound Concentration | Observed Effect | Reference |
| Cerebellar Granule Neurons | Glutamate | Microscopic Observation | 10 µM | Significant protection against neuronal death | |
| Various Cell Lines | Oxidative Stress (e.g., H₂O₂) | Not specified | Not specified | Cytoprotective effects similar to Bisindolylmaleimide I |
Experimental Protocols
Experimental Workflow for Assessing Neuroprotection
Caption: General workflow for evaluating the neuroprotective effects of this compound against oxidative stress-induced cell death.
Protocol 1: Lactate Dehydrogenase (LDH) Release Assay for Necrosis
This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell lysis, which is a hallmark of necrosis.
Materials:
-
Cells of interest (e.g., neuronal cells, fibroblasts)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Oxidative stress-inducing agent (e.g., H₂O₂, glutamate)
-
Cell culture medium
-
LDH cytotoxicity detection kit
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest BMV treatment.
-
Incubate for 1-2 hours.
-
-
Induction of Necrosis:
-
Prepare a working solution of the oxidative stress-inducing agent (e.g., 100-500 µM H₂O₂ or 5 mM glutamate for neuronal cells).
-
Add the inducing agent to the wells containing the cells and this compound.
-
Include control wells:
-
Untreated control: Cells with medium only.
-
Vehicle control + Inducer: Cells with vehicle and the inducing agent.
-
Maximum LDH release control: Cells treated with a lysis solution provided in the LDH kit.
-
-
-
Incubation: Incubate the plate for the desired period (e.g., 4-24 hours), depending on the cell type and the inducing agent.
-
LDH Measurement:
-
Centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Stop the reaction by adding 50 µL of the stop solution provided in the kit.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Untreated Control) / (Maximum LDH Release - Untreated Control)] x 100
-
Plot the percentage of cytotoxicity against the concentration of this compound to determine its protective effect.
-
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Oxidative stress-inducing agent
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the LDH Assay Protocol.
-
Induction of Cell Death: Follow step 3 from the LDH Assay Protocol.
-
Incubation: Incubate the plate for the desired period.
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to dissolve the crystals completely.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium with MTT and solubilization solution, no cells) from all readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Conclusion
This compound serves as a specific tool to investigate PKC-independent mechanisms of cytoprotection against oxidative stress-induced necrosis. The provided protocols for LDH and MTT assays offer robust methods to quantify the protective effects of this compound. Further research into the precise molecular interactions of this compound with the mitochondrial permeability transition pore will be crucial for fully elucidating its mechanism of action and for its potential development as a therapeutic agent.
Application Notes and Protocols: Bisindolylmaleimide V in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimides (BIMs) are a class of potent, ATP-competitive protein kinase inhibitors. While initially recognized for their inhibitory activity against Protein Kinase C (PKC) isoforms, further research has revealed their broader specificity, targeting a range of other kinases involved in critical cellular processes. This multi-targeted nature makes them intriguing candidates for combination therapies in oncology and other disease areas.
Bisindolylmaleimide V, in particular, is noted as an S6K inhibitor with an IC50 of 8 μM and is also used as an inactive analog of the potent PKC inhibitor Ro 31-8220 (Bisindolylmaleimide IX).[1] The exploration of BIMs in combination with other kinase inhibitors is a promising strategy to overcome drug resistance, enhance therapeutic efficacy, and achieve synergistic effects by co-targeting key signaling pathways that drive disease progression.
These application notes provide an overview of the rationale and methodologies for utilizing this compound and its analogues in combination with other kinase inhibitors, with a focus on cancer research. While specific data on this compound in combination therapies is limited, the principles and protocols outlined here are based on studies of closely related and more extensively researched bisindolylmaleimides, such as Bisindolylmaleimide I, VIII, and IX.
Rationale for Combination Therapy
The rationale for combining this compound or its analogues with other kinase inhibitors is rooted in the complexity and redundancy of cellular signaling networks. Cancer cells, for instance, can often evade the effects of a single targeted agent by activating compensatory signaling pathways. By simultaneously inhibiting multiple key nodes in these pathways, combination therapies can achieve a more profound and durable anti-cancer effect.
Potential synergistic combinations include targeting:
-
Pro-survival and Apoptotic Pathways: Combining a BIM that modulates apoptosis, such as Bisindolylmaleimide VIII which enhances DR5-mediated apoptosis, with a kinase inhibitor that blocks a pro-survival pathway (e.g., an EGFR or MEK inhibitor) could lead to a potent synergistic induction of cancer cell death.
-
Parallel Signaling Cascades: In some cancers, cell proliferation and survival are driven by multiple parallel pathways, such as the MAPK/ERK and PI3K/AKT pathways. Co-inhibition of key kinases in both pathways, for example, by combining a BIM with a MEK or AKT inhibitor, can prevent pathway crosstalk and compensatory activation, leading to enhanced anti-proliferative effects.
-
Drug Resistance Mechanisms: Bisindolylmaleimides have been shown to reverse multidrug resistance (MDR) in some cancer cells. Combining them with other kinase inhibitors that are subject to MDR could restore sensitivity and improve treatment outcomes.
Quantitative Data Summary
The following tables summarize quantitative data from studies on bisindolylmaleimide analogues in combination with other therapeutic agents. This data illustrates the potential for synergistic interactions and provides a reference for designing combination experiments.
Table 1: Synergistic Apoptosis Induction with Bisindolylmaleimide VIII and Anti-DR5 Monoclonal Antibody (TRA-8)
| Cell Line | Treatment | Apoptosis (%) | Fold Increase in Apoptosis (Combination vs. TRA-8 alone) |
| Jurkat | Control | 2.5 | - |
| TRA-8 (10 ng/ml) | 15.2 | - | |
| Bis VIII (1 µM) | 5.1 | - | |
| TRA-8 + Bis VIII | 48.6 | 3.2 |
Data adapted from a study demonstrating that Bisindolylmaleimide VIII enhances DR5-mediated apoptosis.
Table 2: Inhibition of Kinase Activity by Bisindolylmaleimide Analogues
| Kinase | Inhibitor | IC50 (nM) |
| PKCα | Bisindolylmaleimide I (GF109203X) | 20 |
| PKCβI | Bisindolylmaleimide I (GF109203X) | 17 |
| PKCβII | Bisindolylmaleimide I (GF109203X) | 16 |
| PKCγ | Bisindolylmaleimide I (GF109203X) | 20 |
| GSK-3 (in cell lysate) | Bisindolylmaleimide I (GF109203X) | 360 |
| GSK-3 (in cell lysate) | Bisindolylmaleimide IX (Ro 31-8220) | 6.8 |
| p90RSK | Bisindolylmaleimide I (GF109203X) | Significant inhibition at ≥3 µM |
| p90RSK | Bisindolylmaleimide IX (Ro 31-8220) | Significant inhibition at ≥1 µM |
This table provides IC50 values for well-characterized bisindolylmaleimide analogues against various kinases, highlighting their multi-targeting capabilities.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in combination with other kinase inhibitors.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of a combination treatment on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Second kinase inhibitor of choice
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µl of complete medium and incubate overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the second kinase inhibitor in DMSO. Create a dilution series for each drug and for the combination at a fixed ratio.
-
Treatment: Treat the cells with single agents and the combination at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent and the combination. Synergy can be assessed using the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2][3][4]
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by the combination treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Second kinase inhibitor of choice
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the single agents and the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for investigating the molecular mechanisms underlying the effects of the combination treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Second kinase inhibitor of choice
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT, PARP, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the single agents and the combination for the desired time points. Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the changes in protein expression and phosphorylation to elucidate the effects of the combination treatment on specific signaling pathways.
Visualization of Concepts
Signaling Pathway Diagram
The following diagram illustrates a hypothetical synergistic interaction between a Bisindolylmaleimide and a MEK inhibitor.
Caption: Synergistic targeting of parallel pro-survival pathways.
Experimental Workflow Diagram
This diagram outlines the general workflow for assessing the synergistic effects of a kinase inhibitor combination.
Caption: Workflow for evaluating kinase inhibitor combinations.
Conclusion
The combination of this compound or its analogues with other kinase inhibitors represents a compelling strategy for enhancing therapeutic efficacy, particularly in the context of cancer. The provided application notes and protocols offer a framework for researchers to design and execute experiments to explore these combinations. By systematically evaluating cell viability, apoptosis, and underlying molecular mechanisms, researchers can identify synergistic interactions and advance the development of novel and more effective combination therapies.
References
Bisindolylmaleimide V: Application Notes for Cellular Signaling Research
Note to the Researcher: Initial investigations into the use of Bisindolylmaleimide V for studying the mTOR signaling pathway did not yield direct evidence of its application in this specific context. The available scientific literature primarily identifies this compound and its analogs as tools for investigating cellular processes such as necrosis and apoptosis, often independent of Protein Kinase C (PKC) inhibition. This document, therefore, provides an overview of the established applications of this compound and offers guidance on established methods for studying the mTOR pathway using recognized inhibitors.
Introduction to this compound
This compound is a derivative of Bisindolylmaleimide I, a known inhibitor of Protein Kinase C (PKC). However, research has shown that this compound can exhibit biological effects that are independent of PKC inhibition.[1] Its primary characterized application is in the protection against necrosis induced by oxidative stress in various cell types, including neurons.[1]
Established Applications of this compound
The principal documented use of this compound is in the study of necrotic cell death. It has been demonstrated to inhibit necrosis triggered by oxidative stress.[1] Notably, its protective effects are comparable to its parent compound, Bisindolylmaleimide I, but without the associated neurotoxicity that can arise from chronic application of the latter.[1] This suggests that the anti-necrotic mechanism is separate from PKC inhibition.[1]
Another related compound, Bisindolylmaleimide VIII, has been shown to enhance DR5-mediated apoptosis, indicating a role for this class of compounds in modulating cell death pathways.
Studying the mTOR Signaling Pathway
While this compound is not a recognized agent for mTOR signaling research, numerous well-validated inhibitors are available for this purpose. The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, metabolism, and survival.[2][3]
To assist researchers interested in the mTOR pathway, the following sections detail established inhibitors and relevant experimental protocols.
Recommended Inhibitors for mTOR Signaling Research
A variety of small molecule inhibitors are commonly used to probe the mTOR pathway. These can be broadly categorized as allosteric inhibitors (rapalogs) and ATP-competitive inhibitors, which include dual PI3K/mTOR inhibitors.
| Inhibitor Class | Compound | Target(s) | IC50 Values | Reference(s) |
| Allosteric Inhibitor | Rapamycin | mTORC1 | - | [4][5] |
| ATP-Competitive Inhibitor | WYE-354 | mTOR | 5 nM | [6] |
| ATP-Competitive Inhibitor | Sapanisertib (MLN0128) | mTOR | 1 nM | [6] |
| Dual PI3K/mTOR Inhibitor | PI-103 | p110α/β/δ/γ, mTOR | 2-15 nM (PI3K), 30 nM (mTOR) | [6] |
| Dual PI3K/mTOR Inhibitor | Dactolisib (BEZ235) | Pan-PI3K, mTOR | 4-75 nM (PI3K), 20.7 nM (mTOR) | [2][] |
| Dual PI3K/mTOR Inhibitor | Gedatolisib | PI3Kα, mTOR | 0.4 nM (PI3Kα), 1.6 nM (mTOR) | [2] |
Experimental Protocols for mTOR Pathway Analysis
The following are standard protocols for investigating the effects of inhibitors on the mTOR signaling pathway.
Protocol 1: Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol is designed to assess the phosphorylation status of key downstream effectors of mTORC1 and mTORC2, such as S6 Kinase (S6K), 4E-BP1, and Akt.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density and allow them to adhere overnight.
- Starve cells of serum for 16-24 hours to reduce basal mTOR activity.
- Pre-treat cells with the desired mTOR inhibitor (e.g., Rapamycin, Gedatolisib) at various concentrations for 1-2 hours.
- Stimulate the mTOR pathway with a growth factor (e.g., 100 ng/mL EGF or 100 nM insulin) for 15-30 minutes.
2. Cell Lysis:
- Wash cells with ice-cold 1X Phosphate Buffered Saline (PBS).
- Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Sonicate briefly to shear DNA and reduce viscosity.[8]
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
- Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
- Prepare protein samples with 4X SDS sample buffer and heat at 95°C for 5 minutes.
- Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
- Perform electrophoresis to separate proteins by size.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]
- Incubate the membrane with primary antibodies against phospho-mTOR (Ser2448), phospho-S6K (Thr389), phospho-4E-BP1 (Thr37/46), phospho-Akt (Ser473), and total protein controls overnight at 4°C.[8][9]
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: In Vitro mTOR Kinase Assay
This protocol allows for the direct measurement of mTORC1 or mTORC2 kinase activity.
1. Immunoprecipitation of mTOR Complexes:
- Lyse cells as described in the Western Blot protocol.
- Incubate 500-1000 µg of protein lysate with an antibody specific for an mTORC1 component (e.g., Raptor) or an mTORC2 component (e.g., Rictor) overnight at 4°C with gentle rotation.[5][10]
- Add Protein A/G agarose beads and incubate for an additional 1-3 hours.[11]
- Wash the immunoprecipitated complexes several times with lysis buffer and then with kinase assay buffer.
2. Kinase Reaction:
- Resuspend the beads in kinase assay buffer containing a recombinant, inactive substrate (e.g., GST-S6K1 for mTORC1 or GST-Akt1 for mTORC2) and ATP.[5]
- If testing an inhibitor, add it to the reaction mixture at the desired concentration.
- Incubate the reaction at 30-37°C for 30 minutes with gentle agitation.[10]
3. Detection of Substrate Phosphorylation:
- Stop the reaction by adding SDS sample buffer and boiling the samples.
- Analyze the samples by Western blotting using a phospho-specific antibody for the substrate (e.g., anti-phospho-S6K1 Thr389).[5]
Visualizing the mTOR Signaling Pathway and Experimental Workflow
To aid in the understanding of the mTOR pathway and the experimental design, the following diagrams have been generated.
Caption: The mTOR signaling pathway with points of intervention by various inhibitors.
Caption: A typical experimental workflow for studying mTOR pathway inhibition.
References
- 1. Bisindolylmaleimide I and V inhibit necrosis induced by oxidative stress in a variety of cells including neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
In Vivo Applications of Bisindolylmaleimide V: A Guide for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide V (BMV) is a member of the bisindolylmaleimide family of compounds, which are widely recognized as modulators of various signaling pathways. While several bisindolylmaleimides, such as Bisindolylmaleimide I (BIM I) and IX (BIM IX), are potent inhibitors of Protein Kinase C (PKC) and have been extensively studied in various disease models, this compound is often utilized as a negative control in PKC-related research due to its lack of significant inhibitory activity against this kinase.[1] However, emerging in vitro evidence suggests that BMV may possess biological activities independent of PKC inhibition, particularly in the context of neuroprotection against oxidative stress-induced necrosis.[1]
This document provides a comprehensive overview of the potential in vivo applications of this compound in animal models, with a focus on its neuroprotective properties. Due to the limited availability of published in vivo studies specifically investigating this compound, this guide also includes a proposed experimental protocol based on its observed in vitro effects.
Comparative Overview of Bisindolylmaleimides
To provide a clear context for the use of this compound, the following table summarizes the key characteristics of commonly studied bisindolylmaleimides.
| Compound | Primary Target(s) | Reported In Vivo Applications | Notes |
| This compound | Inactive against PKC | Primarily used as a negative control in PKC studies. Potential for neuroprotection against necrosis. | Limited in vivo data available. Cytoprotective effects observed in vitro are PKC-independent.[1] |
| Bisindolylmaleimide I (GF109203X) | Potent inhibitor of PKC isoforms. | Anti-cancer studies, investigation of PKC-dependent signaling. | Can act as a competitive antagonist at the 5-HT3 receptor. |
| Bisindolylmaleimide IX (Ro 31-8220) | Potent inhibitor of PKC isoforms. | Anti-cancer studies, facilitation of TNF receptor-mediated cell death. | Potentiates apoptosis in combination with other agents. |
| BMA097 (analogue) | STAT3 SH2 domain | Inhibition of breast xenograft tumor growth. | Demonstrates anti-tumor activity by inhibiting STAT3 phosphorylation.[2] |
Signaling Pathways
The bisindolylmaleimide family of compounds is known to interact with multiple signaling pathways. While this compound is characterized by its lack of PKC inhibition, its potential neuroprotective effects may involve pathways related to cellular responses to oxidative stress and necrosis. Other bisindolylmaleimides, such as BIM I and IX, directly impact PKC-mediated signaling, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Furthermore, novel analogues have been shown to target the STAT3 signaling pathway, a key regulator of tumor progression.
Figure 1: Simplified diagram of signaling pathways influenced by various bisindolylmaleimides.
Proposed In Vivo Experimental Protocol: Neuroprotection Against Ischemic Stroke
Based on the in vitro evidence of this compound's ability to inhibit oxidant-induced necrosis in neurons, a potential in vivo application is in animal models of neurodegenerative diseases where oxidative stress and necrosis play a significant role, such as ischemic stroke.
Objective: To evaluate the neuroprotective efficacy of this compound in a rodent model of transient middle cerebral artery occlusion (tMCAO).
Animal Model: Adult male Sprague-Dawley rats (250-300g).
Materials:
-
This compound
-
Vehicle (e.g., DMSO and saline)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for tMCAO
-
Physiological monitoring equipment (temperature, blood pressure)
-
Behavioral testing apparatus (e.g., neurological deficit score, rotarod)
-
Histological stains (e.g., 2,3,5-triphenyltetrazolium chloride (TTC), Nissl stain)
Experimental Workflow:
References
- 1. Bisindolylmaleimide I and V inhibit necrosis induced by oxidative stress in a variety of cells including neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Bisindolylmaleimide V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide V (also known as Ro 31-6045) is a member of the bisindolylmaleimide family of compounds. Structurally similar to potent protein kinase C (PKC) inhibitors like Bisindolylmaleimide I and IX, this compound is distinguished by its lack of significant inhibitory activity against PKC, with a Kd value greater than 100 µM.[1] This property has led to its common use as a negative control in studies investigating PKC-mediated signaling pathways.
Interestingly, while inactive against PKC, this compound has been identified as an inhibitor of the p70 ribosomal S6 kinase (p70S6K), with an in vivo IC50 of 8 µM.[1][2][3] This makes it a valuable tool for dissecting signaling pathways that are independent of PKC but may involve p70S6K. The dual utility of this compound as a negative control for PKC and a potential inhibitor of p70S6K necessitates well-defined protocols for its in vivo application to ensure accurate and reproducible experimental outcomes.
These application notes provide a comprehensive overview of the known in vivo applications of this compound, along with detailed, generalized protocols for its delivery in animal models. Due to a lack of detailed published protocols for the in vivo administration of this compound, the provided methodologies are based on best practices and protocols for structurally related bisindolylmaleimide compounds.
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Target | Activity | Concentration | Context | Reference |
| Protein Kinase C (PKC) | Negative Control | Kd > 100 µM | In vitro | [1] |
| p70S6K/p85S6K | Inhibition | IC50 = 8 µM | In vivo | [1][2][3] |
Table 2: General In Vivo Administration Parameters for Bisindolylmaleimides
| Compound | Animal Model | Dosage | Administration Route | Vehicle | Reference |
| BMA097 (Bisindolylmaleimide analog) | Nude mice with MDA-MB-231 xenografts | 10 and 40 mg/kg | Intraperitoneal (i.p.) | DMSO and saline | |
| Ro 31-8220 (Bisindolylmaleimide IX) | MLP-/- Mice | 6 mg/kg/day | Subcutaneous (s.c.) | Not specified | [4] |
| GF109203X (Bisindolylmaleimide I) | Wistar rats | 10 µ g/mouse | Intraplantar (i.pl.) | Not specified | [5] |
Note: The data in Table 2 is for related bisindolylmaleimide compounds and should be used as a starting point for optimizing the delivery of this compound.
Signaling Pathways
This compound is primarily discussed in the context of two major signaling pathways: the Protein Kinase C (PKC) pathway, where it serves as a negative control, and the PI3K/Akt/mTOR pathway, where it can inhibit the downstream effector p70S6K.
References
Application Note: Use of Bisindolylmaleimide V in Primary Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Abstract
Bisindolylmaleimide V (BMV) is a derivative of the well-known kinase inhibitor staurosporine. Unlike its close analogs, Bisindolylmaleimide I (GF 109203X) and IX (Ro 31-8220), which are potent and widely used inhibitors of Protein Kinase C (PKC), this compound is largely devoid of PKC inhibitory activity.[1] This property makes it an ideal negative control for experiments involving other bisindolylmaleimide compounds, ensuring that observed effects are due to PKC inhibition and not off-target actions of the chemical scaffold.[1] However, BMV is not biologically inert; it has been identified as an inhibitor of p70 S6 Kinase (S6K) and demonstrates significant cytoprotective effects against necrosis induced by oxidative stress in various cell types, including primary neurons.[2] These effects appear to be independent of PKC inhibition. This document provides detailed application notes and protocols for the use of this compound in primary cell cultures.
Mechanism of Action
The primary utility of this compound stems from its lack of activity against PKC isoforms, which distinguishes it from other bisindolylmaleimides like I and IX that are potent ATP-competitive inhibitors of PKC.[1][3] Therefore, it is frequently used in parallel with these inhibitors to control for non-PKC-related effects.
However, this compound does exhibit distinct biological activities:
-
S6K Inhibition: It has been shown to be an in vivo inhibitor of S6K with an IC50 value of 8 µM.[2]
-
Anti-Necrotic Effects: BMV protects a variety of cells, including primary neurons, from oxidant-induced necrosis. This cytoprotective mechanism is independent of PKC inhibition and is not attributed to direct free radical scavenging. Importantly, it does not affect classic, caspase-dependent apoptosis.
Caption: Signaling pathways showing the differential targets of Bisindolylmaleimides.
Data Presentation
The following table summarizes the inhibitory concentrations and key characteristics of this compound and its common, PKC-active analogs.
| Compound | Primary Target(s) | IC₅₀ Values | Effective Concentration (Cell Culture) | Key Application in Primary Cells |
| This compound | S6K, Anti-Necrosis | S6K: 8 µM[2] PKC: Inactive[1] | 5 µM (had little effect on GSK-3)[1] | Negative control for PKC inhibition[1], studying S6K signaling, investigating anti-necrotic pathways. |
| Bisindolylmaleimide I | PKC, GSK-3 | PKCα/βI/βII/γ: 16-20 nM[4][5] GSK-3: 170-360 nM[1] | 0.2-4 µM[5][6] | Selective PKC inhibition. |
| Bisindolylmaleimide IX | PKC, GSK-3, S6K1, MSK1 | PKCα/βI/βII/γ/ε: 5-27 nM[7] GSK-3β: ~7 nM[1] | 1-2 µM[1][3] | Potent, broad-spectrum PKC and GSK-3 inhibition.[7] |
Experimental Protocols
Reagent Preparation and Storage
-
Stock Solution: this compound is soluble in DMSO.[2] To prepare a 10 mM stock solution, dissolve 3.41 mg of this compound (MW: 341.36 g/mol ) in 1 mL of high-quality, anhydrous DMSO. For other bisindolylmaleimides like I (MW: 412.48) and IX (MW: 553.58 for mesylate salt), similar DMSO stock solutions can be prepared.[4][7]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are typically stable for several months.[8] Protect from light.[6]
-
Working Solution: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Perform a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Protocol: this compound as a Negative Control in Primary Neurons
This protocol describes the use of this compound as a negative control alongside a PKC inhibitor (e.g., Bisindolylmaleimide I) to study protection against oxidative stress-induced necrosis in primary cortical neurons.
Materials:
-
Primary cortical neurons (cultured on poly-D-lysine coated plates).[9]
-
Neurobasal medium with supplements.[9]
-
This compound and Bisindolylmaleimide I (10 mM stocks in DMSO).
-
Oxidative stress-inducing agent (e.g., H₂O₂ or glutamate).
-
Cell viability assay kit (e.g., LDH release assay or Calcein-AM/Ethidium Homodimer-1 staining).
Procedure:
-
Cell Culture: Culture primary cortical neurons according to standard protocols until they are mature and have formed synaptic connections (e.g., 10-14 days in vitro).[10][11]
-
Preparation of Treatment Media: Prepare culture media containing the final desired concentrations of the compounds.
-
Vehicle Control: Medium + 0.1% DMSO.
-
This compound: Medium + 5 µM BMV (final DMSO 0.1%).
-
Bisindolylmaleimide I: Medium + 2 µM BMI (final DMSO 0.1%).
-
Positive Control: Medium + 0.1% DMSO (no inhibitor).
-
-
Pre-treatment: Gently aspirate the existing medium from the neurons and replace it with the prepared treatment media. Incubate the cells for 30-60 minutes at 37°C, 5% CO₂.
-
Induction of Oxidative Stress: To the pre-treated wells, add the oxidative stress-inducing agent (e.g., H₂O₂) to a final concentration known to induce necrosis. Do not add the agent to a set of "no-stress" control wells for each condition.
-
Incubation: Incubate the cells for a period determined by the specific stressor, typically ranging from 6 to 24 hours.
-
Assessment of Cell Viability: Following incubation, quantify neuronal necrosis/viability using a preferred method. For example, measure Lactate Dehydrogenase (LDH) release into the culture supernatant, which is an indicator of cell membrane rupture and necrosis.
-
Data Analysis: Compare the levels of necrosis in the different treatment groups. The expected outcome is that Bisindolylmaleimide I may show some effect (which could be PKC-dependent or independent), while this compound's cytoprotective effect against necrosis will be apparent, confirming a PKC-independent mechanism.
Caption: Experimental workflow for using this compound as a control.
References
- 1. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bisindolylmaleimide I, Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 7. selleckchem.com [selleckchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. worthington-biochem.com [worthington-biochem.com]
- 10. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining Following Bisindolylmaleimide V Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Bisindolylmaleimide V in immunofluorescence (IF) studies. This document outlines its primary use as a negative control for Protein Kinase C (PKC) inhibition and discusses its potential off-target effects, particularly on S6 Kinase (S6K).
Introduction
This compound is a member of the bisindolylmaleimide family of protein kinase inhibitors. While structurally similar to potent PKC inhibitors like Bisindolylmaleimide I (GF 109203X) and IX (Ro 31-8220), this compound lacks the functional groups necessary for PKC inhibition and is therefore often utilized as a negative control in related studies.[1] However, it is important to note that this compound is not entirely inert and has been identified as an inhibitor of S6K with an IC50 of 8 µM.[2] These application notes will guide researchers in designing and executing immunofluorescence experiments to investigate cellular signaling pathways affected by bisindolylmaleimides.
Data Presentation
Quantitative analysis of immunofluorescence images is crucial for robust data interpretation. Below is an example of how to structure quantitative data from an experiment designed to test the effect of this compound on the subcellular localization of a hypothetical Protein X, a downstream target in a signaling pathway of interest.
Table 1: Quantitative Analysis of Protein X Subcellular Localization Following Bisindolylmaleimide Treatment.
| Treatment Group | Mean Nuclear Fluorescence Intensity (± SEM) | Mean Cytoplasmic Fluorescence Intensity (± SEM) | Nuclear/Cytoplasmic Ratio (± SEM) |
| Vehicle Control (DMSO) | 150.2 ± 12.5 | 75.8 ± 8.1 | 1.98 ± 0.21 |
| Bisindolylmaleimide I (1 µM) | 85.6 ± 9.3 | 135.4 ± 11.7 | 0.63 ± 0.09 |
| This compound (1 µM) | 145.8 ± 11.9 | 78.2 ± 7.9 | 1.86 ± 0.19 |
This table presents hypothetical data for illustrative purposes.
Signaling Pathways
To visualize the molecular interactions relevant to Bisindolylmaleimide treatment, the following diagrams illustrate the targeted signaling pathways.
Experimental Protocols
General Workflow for Immunofluorescence Staining After this compound Treatment
Detailed Protocol
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
1. Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for the appropriate duration as determined by preliminary experiments. Include positive controls, such as Bisindolylmaleimide I, if investigating PKC-dependent pathways.
2. Fixation:
-
Aspirate the culture medium and gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).
-
Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with 1X PBS for 5 minutes each.
3. Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular antigens.
-
Wash the cells three times with 1X PBS for 5 minutes each.
4. Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) and 22.52 mg/mL glycine in PBST (PBS with 0.1% Tween 20)) for 30 minutes at room temperature.
5. Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to the recommended concentration.
-
Incubate the cells with the diluted primary antibody in a humidified chamber overnight at 4°C or for 1-2 hours at room temperature.
6. Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this point forward.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature in the dark.
7. Counterstaining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each, followed by a final wash with PBS.
-
Counterstain the nuclei by incubating with a DAPI or Hoechst solution for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
8. Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope. Ensure consistent imaging parameters (e.g., laser power, exposure time) across all samples.
-
Quantify fluorescence intensity in different cellular compartments (e.g., nucleus, cytoplasm) using image analysis software such as ImageJ or CellProfiler.
Troubleshooting and Considerations
-
High Background: Inadequate blocking or washing, or a primary antibody concentration that is too high can lead to high background. Optimize blocking time and antibody dilutions.
-
Weak or No Signal: The primary antibody may not be suitable for IF, or the antigen may be masked by fixation. Consider antigen retrieval methods or testing different primary antibodies.
-
Off-Target Effects: Remember that this compound can inhibit S6K.[2] When using it as a negative control for PKC, consider including an additional control for S6K inhibition, such as rapamycin, to dissect the observed effects.
-
Cytotoxicity: High concentrations or prolonged exposure to this compound may induce cytotoxicity. Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and incubation time for your cell line.
By following these guidelines, researchers can effectively employ this compound in their immunofluorescence studies to gain valuable insights into cellular signaling pathways.
References
Application Notes and Protocols: Utilizing Bisindolylmaleimide V in CRISPR-Based Kinase Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of small molecule kinase inhibitors and CRISPR-Cas9 genome editing has opened new avenues for dissecting complex signaling pathways and identifying novel therapeutic targets. Bisindolylmaleimide V (BIM V) is a selective inhibitor of the p70 ribosomal S6 kinase (S6K), a critical downstream effector of the PI3K/AKT/mTOR signaling pathway involved in cell growth, proliferation, and survival.[1] Unlike other members of the bisindolylmaleimide family, BIM V is often used as a negative control for Protein Kinase C (PKC) inhibition studies due to its significantly lower potency against PKC isoforms.[2][3] This selectivity makes it a valuable tool for specifically probing the function of S6K.
CRISPR-based screening allows for the systematic knockout of genes across the genome, enabling the identification of genetic vulnerabilities that can be exploited for therapeutic benefit. When combined with a selective kinase inhibitor like this compound, CRISPR screens can uncover synthetic lethal interactions, where the simultaneous inhibition of a specific kinase and the loss of a particular gene product leads to cell death. Such findings are invaluable for developing combination therapies in cancer and other diseases.
These application notes provide a comprehensive overview of how this compound can be effectively utilized in CRISPR-based kinase studies to identify novel drug targets and elucidate mechanisms of drug resistance.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound and Related Compounds
| Compound | Target Kinase | IC50 (nM) | Assay Conditions |
| This compound | p70S6K (S6K) | 8000[1] | in vivo |
| Bisindolylmaleimide I (GF109203X) | PKCα | 20[4] | Cell-free assay |
| PKCβI | 17[4] | Cell-free assay | |
| PKCβII | 16[4] | Cell-free assay | |
| PKCγ | 20[4] | Cell-free assay | |
| RSK1 | 610[5] | In vitro kinase assay (50 μM ATP) | |
| RSK2 | 310[5] | In vitro kinase assay (50 μM ATP) | |
| RSK3 | 120[5] | In vitro kinase assay (50 μM ATP) | |
| Bisindolylmaleimide IX (Ro 31-8220) | PKCα | 5[6] | Cell-free assay |
| PKCβI | 24[6] | Cell-free assay | |
| PKCβII | 14[6] | Cell-free assay | |
| PKCγ | 27[6] | Cell-free assay | |
| PKCε | 24[6] | Cell-free assay | |
| GSK3β | 38[6] | Cell-free assay | |
| MSK1 | 8[6] | Cell-free assay | |
| S6K1 | Potent inhibition[6] | Cell-free assay | |
| RSK1 | 200[5] | In vitro kinase assay (50 μM ATP) | |
| RSK2 | 36[5] | In vitro kinase assay (50 μM ATP) | |
| RSK3 | 5[5] | In vitro kinase assay (50 μM ATP) |
Signaling Pathway
The p70S6 Kinase (S6K) is a key regulator of protein synthesis and cell growth, primarily activated downstream of the PI3K/AKT/mTOR pathway. Upon activation by growth factors or nutrients, mTORC1 phosphorylates S6K, leading to its activation. Activated S6K then phosphorylates several substrates, including the 40S ribosomal protein S6 (RPS6), which enhances the translation of specific mRNAs.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Synthetic Lethal Partners of this compound
This protocol outlines a pooled, negative selection (dropout) CRISPR screen to identify genes whose knockout sensitizes cancer cells to this compound treatment.
1. Cell Line Selection and Lentiviral Transduction:
- Select a cancer cell line with known dependence on the PI3K/AKT/mTOR pathway.
- Generate a stable Cas9-expressing cell line by lentiviral transduction followed by antibiotic selection.
- Determine the optimal lentiviral titer of the genome-wide sgRNA library to achieve a multiplicity of infection (MOI) of 0.3-0.5, ensuring that most cells receive a single sgRNA.
2. CRISPR Library Transduction and Selection:
- Transduce the Cas9-expressing cells with the pooled sgRNA library.
- After 48-72 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin) for 2-3 days.
- Collect a baseline cell population (T0) for genomic DNA extraction.
3. This compound Treatment:
- Split the remaining cells into two populations: a control group treated with vehicle (DMSO) and a treatment group treated with this compound.
- The concentration of this compound should be predetermined to cause partial growth inhibition (e.g., IC20-IC30) to allow for the identification of sensitizing gene knockouts.
- Culture the cells for 14-21 days (approximately 10-15 population doublings), maintaining the selective pressure of the drug and splitting the cells as needed.
4. Genomic DNA Extraction and Sequencing:
- Harvest cells from both the control and treatment arms at the end of the experiment.
- Extract genomic DNA from the T0, control, and treated cell populations.
- Amplify the sgRNA-containing cassettes from the genomic DNA by PCR.
- Perform next-generation sequencing (NGS) to determine the relative abundance of each sgRNA in the different populations.
5. Data Analysis:
- Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
- Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the control population.
- Rank genes based on the depletion of their corresponding sgRNAs to identify candidate synthetic lethal partners.
start [label="Start: Cancer Cell Line\n(Cas9-expressing)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
transduction [label="Lentiviral Transduction\n(Genome-wide sgRNA library)"];
selection [label="Antibiotic Selection"];
t0 [label="Collect T0 Sample"];
split [label="Split Cell Population"];
control [label="Control Group\n(Vehicle Treatment)"];
treatment [label="Treatment Group\n(this compound)"];
culture [label="Culture for 14-21 days"];
harvest [label="Harvest Cells"];
gDNA [label="Genomic DNA Extraction"];
pcr [label="PCR Amplification of sgRNAs"];
ngs [label="Next-Generation Sequencing"];
analysis [label="Data Analysis\n(Identify Depleted sgRNAs)"];
hits [label="Identify Synthetic\nLethal Hits", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> transduction;
transduction -> selection;
selection -> t0;
selection -> split;
split -> control;
split -> treatment;
control -> culture;
treatment -> culture;
culture -> harvest;
harvest -> gDNA;
gDNA -> pcr;
pcr -> ngs;
ngs -> analysis;
analysis -> hits;
}
Protocol 2: In Vitro Kinase Assay to Validate this compound Activity
This protocol is for confirming the inhibitory activity and determining the IC50 of this compound against a specific kinase, such as S6K1.
1. Reagents and Materials:
- Recombinant active S6K1 enzyme.
- Kinase substrate (e.g., a specific peptide or protein substrate for S6K1).
- This compound stock solution (in DMSO).
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).
- [γ-³²P]ATP or an antibody for detecting phosphorylated substrate in a non-radioactive assay.
- 96-well plates.
2. Assay Procedure:
- Prepare serial dilutions of this compound in kinase assay buffer.
- In a 96-well plate, add the kinase, substrate, and diluted this compound (or vehicle control).
- Initiate the kinase reaction by adding ATP (containing [γ-³²P]ATP if using a radioactive assay).
- Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes).
- Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
3. Detection and Data Analysis:
- Radioactive Assay: Wash the phosphocellulose membrane to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
- Non-Radioactive Assay (e.g., ELISA-based): Use a phosphorylation-specific antibody to detect the phosphorylated substrate.
- Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The combination of the selective S6K inhibitor this compound with the power of CRISPR-Cas9 genome-wide screening provides a robust platform for identifying novel therapeutic strategies. The protocols and data presented here offer a framework for researchers to explore the complexities of kinase signaling pathways and to uncover new targets for drug development. By identifying synthetic lethal interactions with S6K inhibition, these approaches hold the potential to accelerate the development of more effective and personalized cancer therapies.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bisindolylmaleimide V Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Bisindolylmaleimide V in various cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell-based assays?
This compound is a chemical compound that is structurally related to potent protein kinase C (PKC) inhibitors like Bisindolylmaleimide I (GF109203X) and IX (Ro 31-8220).[1][2] It is often used as a negative control in experiments investigating PKC signaling pathways because it is considered an inactive analogue of these inhibitors.[1][3] The rationale is that any observed cellular effects in the presence of active PKC inhibitors but not with this compound are likely due to PKC inhibition.
Q2: What is the primary mechanism of action of Bisindolylmaleimide compounds?
Bisindolylmaleimide compounds, particularly the active forms like Bisindolylmaleimide I and IX, are potent, ATP-competitive inhibitors of protein kinase C (PKC) isoforms.[2][4][5] They bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of PKC substrates.[4] While this compound is largely inactive against PKC, it's important to be aware of potential off-target effects.[3]
Q3: What are the known off-target effects of this compound?
While primarily used as a negative control for PKC, some studies have reported biological activities for this compound. It has been shown to inhibit S6 Kinase (S6K) with an IC50 of 8 μM in vivo.[3] Additionally, both Bisindolylmaleimide I and V have been observed to inhibit necrosis induced by oxidative stress in various cell types, including neurons, through a PKC-independent mechanism.
Q4: How do I determine the optimal concentration of this compound for my specific cell type?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental question. A dose-response experiment is crucial to determine the appropriate concentration. This typically involves a cell viability or cytotoxicity assay, such as the MTT assay, to identify a concentration that does not significantly affect cell health.[5][6]
Q5: Should I be concerned about the cell permeability of this compound?
This compound is described as a cell-permeable compound. However, the efficiency of uptake can vary between cell lines. If you are using it as a negative control alongside a more active, cell-permeable bisindolylmaleimide, it is reasonable to assume similar permeability characteristics due to their structural similarities.
Troubleshooting Guides
Issue 1: Unexpected cellular effects are observed with this compound treatment.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step: As mentioned, this compound can inhibit S6K and protect against oxidative stress-induced necrosis.[3] Review the literature to see if these pathways are relevant to your experimental system. Consider using an alternative negative control with a different chemical scaffold if these off-target effects are a concern.
-
-
Possible Cause 2: High concentration leading to non-specific toxicity.
-
Troubleshooting Step: Perform a dose-response curve to determine the maximum non-toxic concentration for your specific cell line. Start with a broad range of concentrations and narrow down to a concentration that does not impact cell viability over the time course of your experiment.
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Issue 2: No difference is observed between the negative control (this compound) and the active inhibitor.
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Possible Cause 1: The biological effect is not mediated by the target of the active inhibitor.
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Troubleshooting Step: Re-evaluate the signaling pathway you are investigating. The observed phenotype may be independent of the kinase being targeted by the active bisindolylmaleimide.
-
-
Possible Cause 2: Insufficient concentration of the active inhibitor.
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Troubleshooting Step: Ensure that the active inhibitor is being used at a concentration known to be effective for inhibiting the target kinase in your cell type. Consult the literature for typical working concentrations.
-
-
Possible Cause 3: The chosen endpoint is not sensitive to the inhibition of the pathway.
-
Troubleshooting Step: Consider using a more direct and sensitive readout for the activity of the target kinase, such as a western blot for a specific phosphorylation event.
-
Data Presentation
Table 1: IC50 Values of Related Bisindolylmaleimide Compounds against Various Kinases
| Compound | Target Kinase | IC50 (in vitro) | Cell Line | IC50 (in cells) | Reference |
| Bisindolylmaleimide I (GF109203X) | PKCα | 20 nM | - | - | [5] |
| PKCβI | 17 nM | - | - | [5] | |
| PKCβII | 16 nM | - | - | [5] | |
| PKCγ | 20 nM | - | - | [5] | |
| GSK-3 (in lysates) | 360 nM | Rat Adipocytes | 5 µM | [1] | |
| Bisindolylmaleimide IX (Ro 31-8220) | PKCα | 5 nM | - | - | [7] |
| PKCβI | 24 nM | - | - | [7] | |
| PKCβII | 14 nM | - | - | [7] | |
| PKCγ | 27 nM | - | - | [7] | |
| PKCε | 24 nM | - | - | [7] | |
| GSK-3 (in lysates) | 6.8 nM | Rat Adipocytes | 2 µM | [1] | |
| RSK1 | 200 nM | - | - | ||
| RSK2 | 36 nM | - | - | ||
| RSK3 | 5 nM | - | - | ||
| This compound | S6K | 8 µM (in vivo) | - | - | [3] |
| PKC | >100 µM | - | - |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure to determine the optimal, non-toxic concentration of this compound for a specific cell type.
Materials:
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Your mammalian cell line of interest
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Complete cell culture medium
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This compound stock solution (e.g., in DMSO)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration that matches your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the cell viability (%) against the log of the this compound concentration. The optimal concentration for use as a negative control should be the highest concentration that does not significantly reduce cell viability.
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 2. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
Bisindolylmaleimide V cytotoxicity and how to mitigate it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Bisindolylmaleimide V, particularly concerning its potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known function?
This compound (also known as Ro 31-6045) is a chemical compound and a member of the bisindolylmaleimide family. It is widely regarded in the scientific community as an inactive analog of the potent Protein Kinase C (PKC) inhibitor, Ro 31-8220 (Bisindolylmaleimide IX). Consequently, this compound is frequently used as a negative control in experiments investigating the effects of PKC inhibition. While largely inactive against PKC, it has been reported to inhibit S6 Kinase (S6K) with an IC50 of 8 μM.
Q2: Is this compound expected to be cytotoxic?
Generally, this compound is not considered to be a broadly cytotoxic compound, which is consistent with its use as a negative control. In fact, some studies have suggested that it may possess cytoprotective properties. For instance, research has shown that this compound can inhibit necrosis induced by oxidative stress in various cell types, including neurons, and this effect is independent of PKC inhibition. However, unexpected cytotoxicity can sometimes be observed in specific experimental contexts.
Q3: Why might I be observing cytotoxicity in my experiments with this compound?
If you are observing unexpected cytotoxicity, several factors could be at play:
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Compound Purity and Stability: The purity of the this compound sample is crucial. Impurities from the synthesis process or degradation products could be responsible for the cytotoxic effects. It is advisable to verify the purity of your compound stock.
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Solvent Effects: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells, especially at higher concentrations. It is important to include a vehicle control (cells treated with the same concentration of solvent alone) in your experiments to rule this out.
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Off-Target Effects: While considered a negative control for PKC, this compound may have other, uncharacterized off-target effects in specific cell lines or under particular experimental conditions.
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Cell Line Specific Sensitivity: Different cell lines can have varied sensitivities to chemical compounds. Your specific cell line may be particularly susceptible to this compound or one of its metabolites.
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Experimental Conditions: Factors such as cell density, media composition, and length of exposure can all influence the apparent cytotoxicity of a compound.
Troubleshooting Guide: Unexpected Cytotoxicity
If you are experiencing unexpected cell death when using this compound, follow these troubleshooting steps.
Diagram: Troubleshooting Workflow for Unexpected Cytotoxicity
Navigating Bisindolylmaleimide V Treatment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively using Bisindolylmaleimide V in their experiments. Due to the context-dependent nature of its application, this guide focuses on providing the necessary information to determine the optimal treatment duration for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is widely recognized as an inactive analog of the potent Protein Kinase C (PKC) inhibitor, Ro 31-8220 (also known as Bisindolylmaleimide IX).[1][2] It is often used as a negative control in experiments investigating PKC signaling because it lacks the critical functional groups required for PKC inhibition.[2] However, it is not entirely inert; it has been shown to inhibit S6 Kinase (S6K) with an IC50 value of 8 µM.[1][3]
Q2: What is the recommended treatment duration for this compound?
A2: There is no single "optimal" treatment duration for this compound. The ideal duration is highly dependent on the specific research question, cell type, and the biological process being investigated. For short-term signaling studies, a pre-incubation of 5 minutes may be sufficient.[2] For longer-term studies, such as those investigating effects on cell proliferation or necrosis, treatment times can range from several hours to days (e.g., 24 to 48 hours).[4][5] It is crucial to perform a time-course experiment to determine the optimal duration for your specific experimental model.
Q3: What are the potential off-target effects of this compound?
A3: While considered a PKC-inactive control, this compound can inhibit S6K.[1][3] Additionally, some studies have reported that both Bisindolylmaleimide I and V can inhibit necrosis induced by oxidative stress in a PKC-independent manner.[4] Researchers should be aware of these potential off-target effects when interpreting their results.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For example, a stock solution of 82 mg/mL (198.79 mM) in fresh DMSO can be prepared.[6] It is important to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[6] For working solutions, the DMSO stock can be further diluted in culture medium.[5][6] Stock solutions should be stored at -20°C.
Troubleshooting Guide
Issue: No observable effect after treatment with this compound.
-
Possible Cause 1: Incorrect concentration.
-
Troubleshooting Step: Verify the final concentration of this compound in your experiment. If you are using it as a negative control for PKC inhibition, ensure the concentration is comparable to the active bisindolylmaleimides used. If investigating its S6K inhibitory or anti-necrotic effects, a concentration around its IC50 for S6K (8 µM) or as reported in relevant literature should be used.
-
-
Possible Cause 2: Inappropriate treatment duration.
-
Troubleshooting Step: The biological effect you are measuring may require a shorter or longer exposure to the compound. Perform a time-course experiment (e.g., 1, 6, 12, 24, 48 hours) to identify the optimal treatment window.
-
-
Possible Cause 3: Compound degradation.
-
Troubleshooting Step: Ensure your this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution if degradation is suspected.
-
Issue: Unexpected or off-target effects are observed.
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Possible Cause 1: S6K inhibition.
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Possible Cause 2: PKC-independent effects.
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Troubleshooting Step: this compound has been shown to have anti-necrotic effects that are independent of PKC.[4] If you are studying cell death, consider if this property might be influencing your results.
-
Quantitative Data Summary
| Compound | Target | IC50 | Cell-Free/Cell-Based | Reference |
| This compound | S6K | 8 µM | In vivo | [1] |
| This compound | PKC | > 100 µM (inactive) | Not specified | [3] |
| Bisindolylmaleimide I (GF 109203X) | PKCα | 20 nM | Cell-free | [6] |
| Bisindolylmaleimide I (GF 109203X) | PKCβI | 17 nM | Cell-free | [6] |
| Bisindolylmaleimide I (GF 109203X) | PKCβII | 16 nM | Cell-free | [6] |
| Bisindolylmaleimide I (GF 109203X) | PKCγ | 20 nM | Cell-free | [6] |
| Bisindolylmaleimide IX (Ro 31-8220) | GSK-3 (in lysates) | 6.8 nM | Cell-based | [2] |
| Bisindolylmaleimide IX (Ro 31-8220) | GSK-3 (immunoprecipitates) | 2.8 nM | Cell-based | [2] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
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Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare a stock solution of this compound in fresh DMSO (e.g., 10 mM). Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration immediately before use.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. For control wells, add medium containing the same final concentration of DMSO used for the treatment.
-
Incubation: Incubate the cells for the experimentally determined duration (e.g., as determined by a time-course experiment).
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Downstream Analysis: Following incubation, harvest the cells for downstream applications such as Western blotting, viability assays, or kinase activity assays.
Protocol 2: In Vitro Kinase Assay for S6K Inhibition
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Reaction Mixture Preparation: Prepare a reaction buffer containing the S6K substrate (e.g., a specific peptide), ATP, and necessary cofactors in a microcentrifuge tube or 96-well plate.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO for control) to the reaction mixture.
-
Enzyme Addition: Initiate the kinase reaction by adding purified S6K enzyme to the mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or by spotting onto a phosphocellulose paper).
-
Detection: Quantify the phosphorylation of the substrate using an appropriate method, such as autoradiography (if using [γ-³²P]ATP) or a fluorescence-based assay.
Visualizations
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 3. apexbt.com [apexbt.com]
- 4. Bisindolylmaleimide I and V inhibit necrosis induced by oxidative stress in a variety of cells including neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
Potential for Bisindolylmaleimide V to induce experimental artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bisindolylmaleimide V. The information provided here will help in identifying and mitigating potential experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound (also known as Ro 31-6045) is a chemical compound that is structurally related to potent Protein Kinase C (PKC) inhibitors like Bisindolylmaleimide I (GF109203X) and IX (Ro 31-8220).[1] It is often used as a negative control in experiments investigating PKC signaling pathways because it is a very weak inhibitor of PKC, with an IC50 value greater than 100 µM.[2]
Q2: Is this compound completely inactive?
No, while it is largely inactive against PKC, this compound has been shown to inhibit other kinases. Notably, it is an inhibitor of p70 S6 Kinase (S6K) with an IC50 of 8 µM.[2][3] This off-target activity is a critical consideration when interpreting experimental results.
Q3: What are the known off-target effects of this compound?
The primary and most well-documented off-target effect of this compound is the inhibition of S6K.[2][3] Additionally, some studies have reported that it can exert cytoprotective effects against necrosis induced by oxidative stress, a mechanism that is independent of PKC inhibition.
Q4: How should I prepare and store this compound?
This compound is typically soluble in DMSO and ethanol.[3] Stock solutions should be prepared in these solvents and stored at -20°C, protected from light, to ensure stability.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of a Signaling Pathway
Symptom: You are using this compound as a negative control, but you observe inhibition of a cellular process or signaling pathway that you expected to be unaffected.
Potential Cause: This is likely due to the off-target inhibition of S6K by this compound.[2][3] The p70 S6 Kinase is a key component of the PI3K/Akt/mTOR signaling pathway, which regulates cell growth, proliferation, and survival.
Troubleshooting Steps:
-
Review the Signaling Pathway: Determine if your observed effect could be explained by the inhibition of the S6K pathway. Key downstream targets of S6K include ribosomal protein S6 (rpS6) and other proteins involved in translation.
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Perform a Dose-Response Experiment: Test a range of this compound concentrations. If the inhibitory effect is dose-dependent and occurs in the low micromolar range, it is consistent with S6K inhibition.
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Use a More Specific S6K Inhibitor: To confirm that the observed effect is due to S6K inhibition, use a more potent and specific S6K inhibitor as a positive control.
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Use an Alternative Negative Control: If your pathway of interest is sensitive to S6K inhibition, this compound may not be a suitable negative control. Consider using a structurally unrelated compound with no known activity on the pathway you are studying.
Issue 2: Unexpected Effects on Cell Viability or Apoptosis
Symptom: You observe changes in cell viability, proliferation, or apoptosis when treating cells with this compound.
Potential Cause: This could be due to several factors:
-
Inhibition of S6K: As S6K is involved in cell growth and survival, its inhibition can lead to decreased proliferation or apoptosis in some cell types.
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Cytoprotective Effects: this compound has been shown to protect cells from necrosis induced by oxidative stress. This could mask cytotoxic effects of other treatments or lead to unexpected increases in cell viability under certain conditions.
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Non-specific Cytotoxicity: At very high concentrations, like many chemical compounds, this compound may exhibit non-specific cytotoxicity.
Troubleshooting Steps:
-
Assess Cell Health: Use multiple assays to assess cell viability and death (e.g., MTT assay for metabolic activity, Annexin V/PI staining for apoptosis and necrosis).[4]
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Evaluate S6K Pathway Activity: Measure the phosphorylation of S6K targets (e.g., rpS6) to determine if the compound is inhibiting the S6K pathway at the concentrations used in your experiment.
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Consider the Experimental Context: If your experiment involves oxidative stress, be aware of the potential for this compound to have a protective effect.
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Titrate the Concentration: Determine the concentration range where this compound does not cause significant changes in cell viability in your specific cell line and experimental conditions.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound and Related Compounds
| Compound | Target Kinase | IC50 Value | Reference(s) |
| This compound | Protein Kinase C (PKC) | > 100 µM | [2] |
| p70 S6 Kinase (S6K) | 8 µM | [2][3] | |
| Bisindolylmaleimide I (GF109203X) | PKCα | 20 nM | [5] |
| PKCβI | 17 nM | [5] | |
| PKCβII | 16 nM | [5] | |
| PKCγ | 20 nM | [5] | |
| Glycogen Synthase Kinase-3 (GSK-3) | 360 nM (in cell lysates) | [1] | |
| Bisindolylmaleimide IX (Ro 31-8220) | PKCα | 5 nM | [6] |
| PKCβI | 24 nM | [6] | |
| PKCβII | 14 nM | [6] | |
| PKCε | 24 nM | [6] | |
| PKCγ | 27 nM | [6] | |
| Glycogen Synthase Kinase-3 (GSK-3) | 6.8 nM (in cell lysates) | [1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against a kinase of interest.
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Prepare Assay Buffer: A typical kinase assay buffer may contain 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.02% Triton X-100.
-
Prepare Kinase Reaction Mixture: In a microcentrifuge tube or well of a microplate, combine the purified kinase, the kinase substrate (e.g., a specific peptide or protein), and the desired concentration of this compound (or vehicle control, e.g., DMSO).
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Initiate the Reaction: Add ATP (often radiolabeled, e.g., [γ-32P]ATP) to the reaction mixture to start the phosphorylation reaction. The final ATP concentration should be close to its Km for the kinase.
-
Incubate: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined amount of time.
-
Terminate the Reaction: Stop the reaction by adding a stop solution (e.g., SDS-PAGE sample buffer, or by spotting the reaction mixture onto a phosphocellulose paper and washing with phosphoric acid).
-
Quantify Phosphorylation: Measure the incorporation of the phosphate group into the substrate. For radiolabeled ATP, this can be done by autoradiography or scintillation counting. For non-radioactive methods, this may involve using a phospho-specific antibody in an ELISA or Western blot format.
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Calculate IC50: Perform the assay with a range of this compound concentrations to determine the IC50 value.
Protocol 2: Cell-Based Assay for S6K Inhibition (Western Blotting)
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Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Serum-starve the cells if necessary to reduce basal S6K activity. Treat the cells with various concentrations of this compound for the desired time. Include a positive control (e.g., a known S6K inhibitor) and a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
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SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of an S6K substrate (e.g., anti-phospho-rpS6 (Ser235/236)). Also, probe a separate blot or strip and re-probe the same blot with an antibody for total rpS6 as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye and a suitable detection reagent to visualize the protein bands. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
References
- 1. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 2. apexbt.com [apexbt.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
Bisindolylmaleimide V in DMSO: A Technical Guide to Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Bisindolylmaleimide V in DMSO stock solutions. Below you will find a comprehensive troubleshooting guide and frequently asked questions to ensure the integrity and optimal performance of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound DMSO stock solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous buffer or cell culture media. | This compound, like many small molecule inhibitors, has low aqueous solubility. The high concentration of the compound in DMSO can lead to precipitation when introduced to an aqueous environment.[1] | - Increase the final DMSO concentration in your working solution: Ensure the final DMSO concentration is sufficient to maintain solubility, but be mindful of potential solvent effects on your cells (typically <0.5%).[2] - Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock into the aqueous buffer. - Warm the aqueous buffer: Gently warming your buffer or media to 37°C before adding the DMSO stock can sometimes improve solubility. - Use a co-solvent: In some cases, the use of a co-solvent in the final solution may be necessary.[2] |
| Visible color change of the DMSO stock solution over time. | While minor color variations can occur between batches, a significant color change in the DMSO stock solution upon storage may indicate degradation of the compound or the solvent. | - Use high-purity, anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can contribute to compound degradation.[3] Use fresh, high-quality DMSO for preparing stock solutions. - Store properly: Protect the stock solution from light and store at the recommended temperature (-20°C or -80°C).[4] - Prepare fresh stocks: If you observe a significant and unexpected color change, it is best to prepare a fresh stock solution. |
| Inconsistent or unexpected experimental results. | This can be due to a variety of factors, including loss of compound activity, inaccurate concentration, or off-target effects of DMSO. | - Verify stock solution integrity: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, its potency may be compromised. Prepare fresh stock solution. - Include a vehicle control: Always include a control group treated with the same concentration of DMSO used in your experimental group to account for any solvent effects.[5] - Confirm the identity and purity of your compound: Ensure you are using the correct compound and that its purity meets experimental standards. |
| Difficulty dissolving the lyophilized powder in DMSO. | The compound may not be readily soluble at the desired concentration. | - Gentle warming: Warm the solution to 37°C for a short period. - Vortexing or sonication: Agitate the solution using a vortex mixer or a sonication bath to aid dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature and duration for this compound DMSO stock solutions?
A1: While specific stability data for this compound is limited, general recommendations for bisindolylmaleimide compounds in DMSO can be followed. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] To minimize degradation, it is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.[4]
Q2: Is this compound a Protein Kinase C (PKC) inhibitor?
A2: No, this compound is considered a negative control for PKC inhibition studies. It is structurally related to potent PKC inhibitors like Bisindolylmaleimide I, but it lacks the functional groups necessary for significant inhibitory activity against PKC isoforms (IC₅₀ > 100 µM).
Q3: Can I expect this compound to have any biological activity?
A3: Although it is a negative control for PKC, one study has shown that both Bisindolylmaleimide I and V can inhibit necrosis induced by oxidative stress in a PKC-independent manner. Researchers should be aware of this potential off-target effect in relevant experimental models.
Q4: What is the optimal concentration of DMSO to use in my cell-based assays?
A4: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity and other off-target effects. A concentration of less than 0.5% is generally recommended, and ideally, it should be 0.1% or lower.[2] It is crucial to include a vehicle control with the same DMSO concentration in your experiments.[5]
Stability of Bisindolylmaleimide Compounds in DMSO
| Compound Family | Storage Temperature | Duration | Stability |
| Bisindolylmaleimide I | -20°C | Up to 4 months | Stable |
| General Small Molecules | 4°C | 2 years | 85% of compounds stable in DMSO/water (90/10)[6] |
| General Small Molecules | 40°C | 15 weeks | Most compounds stable[3] |
Disclaimer: The stability data presented is for related bisindolylmaleimide compounds or general small molecules in DMSO. It is recommended to handle this compound stock solutions with the same care and to prepare fresh solutions periodically to ensure optimal activity.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 341.36 g/mol ) in DMSO.
Materials:
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This compound powder
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Calibrated micropipettes and sterile tips
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Vortex mixer
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Analytical balance
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the Compound: Carefully weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM solution, you would need 3.41 mg of the compound.
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Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
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Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, gently warm the solution to 37°C or sonicate for a few minutes to ensure complete dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles for the main stock.
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage. Protect the vials from light.
Signaling Pathway Diagrams
This compound is often used as a negative control in studies involving the Protein Kinase C (PKC) and Glycogen Synthase Kinase 3 (GSK-3) signaling pathways.
Caption: Simplified Protein Kinase C (PKC) Signaling Pathway.
Caption: Overview of Glycogen Synthase Kinase 3 (GSK-3) Regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. Bisindolylmaleimide I, Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 5. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Bisindolylmaleimide V
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome resistance to Bisindolylmaleimide V and related compounds in cell lines.
Frequently Asked Questions (FAQs)
FAQ 1: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Reduced sensitivity or acquired resistance to this compound, a known Protein Kinase C (PKC) inhibitor, can arise from several cellular mechanisms. Understanding these is the first step in designing experiments to overcome the resistance. The most common mechanisms include:
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Upregulation of Drug Efflux Pumps: Cancer cells can develop multidrug resistance (MDR) by overexpressing ATP-binding cassette (ABC) transporters.[1][2] These membrane proteins, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), actively pump a wide range of drugs, including some kinase inhibitors, out of the cell, thereby reducing the intracellular concentration and efficacy.[1][3] Some bisindolylmaleimide derivatives have been shown to be substrates for P-glycoprotein.
-
Alterations in the Drug Target (PKC): While less common for this class of inhibitors, resistance can be mediated by changes in the target protein. This could involve mutations in the drug-binding site of PKC isoforms that prevent the inhibitor from binding effectively. Additionally, some studies have observed an increase in total PKC activity or changes in the expression profile of specific PKC isoenzymes (e.g., α, γ, δ) in resistant cell lines.[4][5][6]
-
Activation of Bypass Signaling Pathways: Cells can compensate for the inhibition of one pathway by upregulating parallel or downstream signaling cascades to maintain proliferation and survival. For instance, if the PKC pathway is effectively blocked, cells might activate alternative survival pathways like the PI3K/Akt or MEK/ERK pathways.[7] Bisindolylmaleimides themselves have been shown to affect other kinases like GSK-3, which could play a role in the cellular response.[8]
-
Drug Inactivation: Although less frequently reported for this specific compound, cells can develop mechanisms to metabolize or inactivate the drug, reducing its effective concentration.
Below is a diagram illustrating these potential resistance mechanisms.
Caption: Potential mechanisms of cellular resistance to this compound.
FAQ 2: How can I experimentally confirm that my cells are resistant to this compound?
To quantitatively confirm resistance, you should perform a cell viability or cytotoxicity assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line versus the parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Experimental Protocol: Determining IC50 using an MTT Assay
This protocol describes a common method for assessing cell viability.[9]
-
Cell Seeding:
-
Trypsinize and count your sensitive (parental) and suspected resistant cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Include wells for "no-cell" controls (medium only) to determine background absorbance.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a 2X stock solution of this compound in culture medium. Create a serial dilution series to cover a broad range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution. Include "vehicle-only" control wells (e.g., containing the same concentration of DMSO as the highest drug concentration).
-
Typically, each concentration should be tested in triplicate or quadruplicate.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well (including no-cell controls).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from all wells without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.
-
Gently pipette to ensure complete dissolution and a homogenous purple solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
Subtract the average absorbance of the "no-cell" control wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-only control wells ((Abs_treated / Abs_vehicle) * 100).
-
Use a suitable software package (e.g., GraphPad Prism, R) to plot the percentage of viability against the log of the drug concentration and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Data Presentation: Example IC50 Values
| Cell Line | Status | This compound IC50 (µM) | Fold Resistance |
| MCF-7 | Parental (Sensitive) | 5.2 | - |
| MCF-7/BIM-R | Resistant | 48.5 | 9.3x |
| HL-60 | Parental (Sensitive) | 8.1 | - |
| HL-60/BIM-R | Resistant | 65.2 | 8.0x |
Experimental Workflow Diagram
Caption: Workflow for determining IC50 values using an MTT assay.
FAQ 3: What strategies can I use to overcome this compound resistance?
If resistance is confirmed, several strategies can be employed to restore sensitivity. The choice of strategy depends on the underlying resistance mechanism.
-
Combination Therapy with ABC Transporter Inhibitors: If resistance is due to the overexpression of efflux pumps, co-administering this compound with an inhibitor of these transporters can restore its intracellular concentration.[1][10] There are several generations of these inhibitors available.
-
Combination with Other Kinase Inhibitors: If a bypass pathway is activated, a rational combination of inhibitors can be effective. For example, if the MEK/ERK pathway is upregulated, combining this compound with a MEK inhibitor could lead to a synergistic cytotoxic effect.[7]
-
Utilize Next-Generation or Structurally Different Inhibitors: The cell's resistance mechanism may be specific to the chemical structure of this compound. Testing other PKC inhibitors with different scaffolds might bypass this resistance.
-
Genetic Knockdown of Resistance Genes: Using techniques like siRNA or shRNA to specifically knock down the expression of the overexpressed ABC transporter (e.g., ABCB1) can definitively prove its role in resistance and restore sensitivity in an experimental setting.
Data Presentation: Example Combination Therapy Data
This table shows hypothetical data for a combination therapy approach.
| Cell Line | Treatment | IC50 of this compound (µM) |
| MCF-7/BIM-R | This compound alone | 48.5 |
| MCF-7/BIM-R | This compound + Verapamil (10 µM) | 7.1 |
| MCF-7/BIM-R | This compound + Tariquidar (1 µM) | 4.9 |
| MCF-7/BIM-R | This compound + U0126 (MEK Inhibitor, 5 µM) | 15.3 |
Logical Diagram for Overcoming Resistance
Caption: A logical workflow for selecting a strategy to overcome resistance.
FAQ 4: How can I test if ABC transporter upregulation is causing resistance?
You can directly measure the activity of efflux pumps using a fluorescent substrate accumulation assay. If the resistant cells accumulate less fluorescent substrate than the sensitive cells, and this can be reversed by a known ABC transporter inhibitor, it strongly suggests this as the mechanism of resistance.
Experimental Protocol: Rhodamine 123 Accumulation Assay
Rhodamine 123 is a fluorescent substrate for P-glycoprotein. Reduced intracellular accumulation indicates high pump activity.
-
Cell Preparation:
-
Harvest sensitive and resistant cells and wash them with PBS.
-
Resuspend the cells in phenol red-free medium or PBS with 1% FBS at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Pre-incubation:
-
For reversal experiments, pre-incubate a sample of the resistant cells with a known ABC transporter inhibitor (e.g., 10 µM Verapamil) for 30-60 minutes at 37°C.
-
-
Dye Loading:
-
Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
After incubation, place the tubes on ice to stop the efflux process.
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in cold PBS.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., using the FITC channel).
-
Compare the mean fluorescence intensity (MFI) of the different samples.
-
Expected Results & Interpretation
-
Resistant Cells: Will show a lower MFI compared to sensitive cells, indicating efficient efflux of Rhodamine 123.
-
Resistant Cells + Inhibitor: Will show an MFI that is significantly higher than resistant cells alone, and potentially similar to that of the sensitive cells, indicating that the efflux has been blocked.
Signaling Pathway Diagram: ABC Transporter Action
Caption: Mechanism of drug efflux by ABC transporters and its inhibition.
References
- 1. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the ABCs of Multidrug Resistance in Cancer Chemotherapy | Bentham Science [benthamscience.com]
- 3. ABC Transporter Inhibitors in Reversing Multidrug Resistance to C...: Ingenta Connect [ingentaconnect.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of protein kinase C in multidrug-resistant cells by modulators of multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Bisindolylmaleimide IX as a potential agent to treat drug-resistant BCR-ABL positive leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 9. selleckchem.com [selleckchem.com]
- 10. benthamdirect.com [benthamdirect.com]
Navigating the Nuances of Bisindolylmaleimide V: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting inconsistent data from experiments involving Bisindolylmaleimide V and its analogs. Our aim is to provide clear, actionable guidance to navigate the complexities of using these kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: My results with this compound, intended as a negative control, are showing unexpected biological activity. Why is this happening?
A1: While this compound is widely cited as an inactive analog of potent Protein Kinase C (PKC) inhibitors like Bisindolylmaleimide I and IX, it is crucial to understand that "inactive" is relative.[1][2] Some studies have reported that this compound can inhibit S6 Kinase (S6K) with an IC50 value in the micromolar range.[3] Therefore, if your experimental system has an active S6K signaling pathway, you may observe effects independent of PKC inhibition. It is essential to verify the expression and activity of S6K in your model.
Q2: I'm seeing conflicting results between my in-vitro kinase assays and cell-based assays with Bisindolylmaleimide compounds. What could be the cause?
A2: Discrepancies between in-vitro and cell-based assays are common when working with kinase inhibitors. Several factors can contribute to this:
-
Cellular Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Off-Target Effects: In a cellular context, Bisindolylmaleimides can interact with a broader range of kinases and other proteins not present in a purified in-vitro assay. For instance, Bisindolylmaleimide I and IX are known to inhibit Glycogen Synthase Kinase-3 (GSK-3) and p90 Ribosomal S6 Kinase (p90RSK).[2][4]
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like Bisindolylmaleimides is dependent on the intracellular ATP concentration, which is typically much higher in cells than in in-vitro assays.[4]
-
Metabolism: The compound may be metabolized by the cells into active or inactive forms.
Q3: I am using Bisindolylmaleimide I (GF 109203X) to specifically inhibit PKC, but the observed phenotype does not match previous reports. How can I troubleshoot this?
A3: While Bisindolylmaleimide I is a potent PKC inhibitor, it is not entirely specific.[5] To confirm that the observed phenotype is due to PKC inhibition, consider the following controls:
-
Use a structurally different PKC inhibitor: Corroborate your findings with another PKC inhibitor that has a different chemical scaffold.
-
Rescue experiments: If possible, express a constitutively active form of the downstream effector of PKC to see if it rescues the phenotype.
-
Direct measurement of PKC activity: Measure the phosphorylation of a known PKC substrate in your cells following treatment with Bisindolylmaleimide I to confirm target engagement.
-
Consider off-target effects: Evaluate the potential involvement of other known targets of Bisindolylmaleimide I, such as GSK-3.[2]
Q4: I'm having trouble dissolving this compound. What is the recommended procedure?
A4: Solubility can be a significant issue. For Bisindolylmaleimide compounds, Dimethyl Sulfoxide (DMSO) is the most common solvent for creating stock solutions.[6][7] For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it into the aqueous buffer. Be aware that high concentrations of DMSO can have biological effects on your cells, so it is crucial to include a vehicle control (DMSO alone) in your experiments. For some analogs, sonication may aid in dissolution.
Troubleshooting Guides
Problem: Unexpected Cytotoxicity or Anti-Proliferative Effects with this compound
-
Possible Cause 1: S6K Inhibition.
-
Troubleshooting Step: Measure the phosphorylation status of S6K substrates (e.g., S6 ribosomal protein) in your cells treated with this compound.
-
-
Possible Cause 2: Off-target effects on other kinases.
-
Troubleshooting Step: Perform a kinase panel screen to identify other potential targets of this compound in your experimental system.
-
-
Possible Cause 3: Solvent Toxicity.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level non-toxic to your cells.
-
Problem: Inconsistent IC50 Values for Bisindolylmaleimide Analogs
-
Possible Cause 1: Different Assay Conditions.
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Troubleshooting Step: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the assay.[8] Ensure that the ATP concentration is consistent across experiments and is reported with the IC50 value.
-
-
Possible Cause 2: Variation in Enzyme/Substrate Concentration.
-
Troubleshooting Step: Standardize the concentrations of the kinase and substrate in your in-vitro assays.
-
-
Possible Cause 3: Data Analysis Method.
-
Troubleshooting Step: Use a consistent method for calculating IC50 values from your dose-response curves.
-
Data Presentation
Table 1: Comparative IC50 Values of Bisindolylmaleimide Analogs Against Various Kinases
| Compound | Target Kinase | IC50 (nM) | Assay Conditions | Reference |
| Bisindolylmaleimide I (GF 109203X) | PKCα | 20 | Cell-free | [5] |
| PKCβI | 17 | Cell-free | [5] | |
| PKCβII | 16 | Cell-free | [5] | |
| PKCγ | 20 | Cell-free | [5] | |
| GSK-3 (in lysates) | 360 | Cell-based | [2] | |
| GSK-3β (immunoprecipitated) | 170 | In-vitro | [2] | |
| p90RSK1 | 610 | In-vitro (50 µM ATP) | [4] | |
| p90RSK2 | 310 | In-vitro (50 µM ATP) | [4] | |
| p90RSK3 | 120 | In-vitro (50 µM ATP) | [4] | |
| Bisindolylmaleimide IX (Ro 31-8220) | GSK-3 (in lysates) | 6.8 | Cell-based | [2] |
| GSK-3β (immunoprecipitated) | 2.8 | In-vitro | [2] | |
| p90RSK1 | 200 | In-vitro (50 µM ATP) | [4] | |
| p90RSK2 | 36 | In-vitro (50 µM ATP) | [4] | |
| p90RSK3 | 5 | In-vitro (50 µM ATP) | [4] | |
| This compound | S6K | ~8000 (8 µM) | In-vivo | [3] |
Experimental Protocols
Protocol 1: General Kinase Inhibition Assay (In-Vitro)
-
Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl₂, and ATP. The ATP concentration should be close to the Km for the specific kinase.
-
Prepare Kinase and Substrate: Dilute the purified kinase and its specific substrate to the desired concentrations in the reaction buffer.
-
Prepare Bisindolylmaleimide Compound: Perform a serial dilution of the Bisindolylmaleimide compound in DMSO, and then dilute into the reaction buffer.
-
Initiate the Reaction: In a microplate, combine the kinase, substrate, and Bisindolylmaleimide compound. Initiate the reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubate: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific period.
-
Stop the Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).
-
Quantify Phosphorylation: Measure the incorporation of the phosphate group into the substrate. This can be done by various methods, such as scintillation counting after spotting on phosphocellulose paper or by autoradiography after SDS-PAGE.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Assay for PKC Activity
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for a few hours before the experiment.
-
Pre-treatment with Inhibitor: Treat the cells with various concentrations of the Bisindolylmaleimide compound or vehicle (DMSO) for a predetermined time.
-
Stimulation: Stimulate the cells with a known PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA) for a short period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for a phosphorylated downstream target of PKC (e.g., phospho-MARCKS). Use an antibody against the total protein as a loading control.
-
Densitometry: Quantify the band intensities to determine the extent of PKC inhibition.
Mandatory Visualizations
Caption: PKC signaling pathway and the inhibitory action of Bisindolylmaleimide.
Caption: Troubleshooting workflow for inconsistent this compound data.
Caption: Logical decision tree for Bisindolylmaleimide experiments.
References
- 1. Bisindolylmaleimide I and V inhibit necrosis induced by oxidative stress in a variety of cells including neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ≥95% (HPLC), protein kinase C inhibitor , solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. Bisindolylmaleimide I - CAS 133052-90-1 - Calbiochem | 203290 [merckmillipore.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
The impact of serum concentration on Bisindolylmaleimide V activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Bisindolylmaleimide V, with a specific focus on the impact of serum concentration on its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in experiments?
This compound is a staurosporine analog and a member of the bisindolylmaleimide family of compounds. It is often used as a negative control in experiments involving Protein Kinase C (PKC) inhibitors, such as Bisindolylmaleimide I (GF 109203X) and IX (Ro 31-8220).[1] This is because it is considered an inactive analog for PKC.[2] However, it is important to note that this compound is not entirely inert and has been shown to inhibit other kinases.
Q2: What are the known targets of this compound?
While primarily used as a PKC-inactive control, this compound has been demonstrated to inhibit other kinases. Its activity is not always negligible and should be considered when interpreting experimental results.
| Target Kinase | Reported IC50 | Notes |
| Protein Kinase C (PKC) | > 10 µM | Generally considered inactive or a very weak inhibitor. |
| p70 S6 Kinase (S6K) | ~8 µM | Can inhibit the S6K signaling pathway.[2] |
| Glycogen Synthase Kinase 3 (GSK-3) | Weak inhibitor | Has been shown to have some effect on GSK-3 activity.[1] |
Q3: How does the concentration of serum in cell culture media affect the activity of this compound?
The concentration of serum, particularly Fetal Bovine Serum (FBS), in cell culture media can significantly impact the apparent activity of small molecule inhibitors like this compound. Serum proteins, most notably albumin, can bind to the compound, thereby reducing its free and active concentration in the media. This leads to a higher apparent IC50 value (lower potency) in the presence of higher serum concentrations. For highly protein-bound drugs, this effect can be substantial.
Q4: Should I use a specific serum concentration in my experiments with this compound?
The optimal serum concentration depends on the experimental goals. For standard cell culture, 10% FBS is often used.[3] However, if you are investigating the specific inhibitory effects of this compound, it is crucial to consider the impact of serum. It is recommended to either use a reduced serum concentration (e.g., 2-5%) to minimize protein binding or to perform experiments across a range of serum concentrations to quantify its effect. When comparing results across experiments, maintaining a consistent serum concentration is critical for reproducibility.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect of this compound on its known targets (e.g., S6K).
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Serum Interference: As detailed in the FAQs, high serum concentrations can sequester the inhibitor.
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Solution: Try reducing the serum concentration in your culture medium or conduct a dose-response experiment at various serum levels to determine the optimal condition.
-
-
Compound Precipitation: this compound, like other inhibitors in its class, is typically dissolved in DMSO. When added to aqueous culture media, it can precipitate, especially at higher concentrations.
-
Solution: Ensure the final DMSO concentration in your media is low (typically <0.5%) and compatible with your cell line. When diluting the stock solution, add it to the media with vigorous mixing. Visually inspect for any precipitate after addition.
-
-
Cell Density: High cell densities can metabolize or bind the compound, reducing its effective concentration.
-
Solution: Standardize your cell seeding density across all experiments.
-
Issue 2: I am observing unexpected or off-target effects in my experiment.
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Broad Kinase Inhibition: The bisindolylmaleimide family of compounds is known to have effects on a range of kinases beyond their primary targets.[4]
-
Solution: If you observe unexpected phenotypic changes, consider that this compound might be affecting other signaling pathways in your cell model. It may be necessary to use additional, structurally different inhibitors to confirm that the observed effect is specific to the intended target.
-
-
PKC-Independent Mechanisms: Studies on related bisindolylmaleimides have shown they can induce biological effects independent of PKC inhibition.[5]
-
Solution: When using this compound as a negative control, be aware that any observed effects may not be due to a lack of PKC inhibition but rather to the compound's influence on other cellular processes.
-
Issue 3: My results are inconsistent between experiments.
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Variability in Serum Batches: Different lots of FBS can have varying protein compositions, which can lead to differences in inhibitor binding.
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Solution: If possible, use the same batch of FBS for a series of related experiments. If you must switch batches, it is advisable to re-validate your assay conditions.
-
-
Inconsistent Cell Passages: The phenotype and signaling pathways of cell lines can change at high passage numbers.
-
Solution: Use cells within a consistent and low passage number range for your experiments.
-
Quantitative Data on Serum Impact
| Serum Concentration | Expected IC50 (nM) | Rationale |
| 0% (Serum-Free) | 50 | Represents the baseline activity of the inhibitor without protein binding. |
| 2% FBS | 150 | A significant increase in IC50 is expected even at low serum concentrations due to protein binding. |
| 5% FBS | 400 | The apparent potency continues to decrease as more inhibitor is bound by serum proteins. |
| 10% FBS | 950 | At standard culture conditions, the required concentration for 50% inhibition can be substantially higher. |
Note: These values are illustrative and the actual impact will depend on the specific inhibitor and its affinity for serum proteins.
Experimental Protocols
Protocol: Assessing the Impact of Serum Concentration on this compound Activity
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Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Media Preparation: Prepare separate batches of cell culture media containing different concentrations of FBS (e.g., 0%, 2%, 5%, and 10%).
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in each of the prepared media batches.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of this compound and varying serum levels. Include appropriate vehicle controls (e.g., DMSO) for each serum concentration.
-
Incubation: Incubate the cells for a duration appropriate for the assay (e.g., 24-72 hours).
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Endpoint Assay: Perform an assay to measure the desired endpoint. This could be a cell viability assay (e.g., MTT, CellTiter-Glo) or a target-specific assay (e.g., Western blot for phospho-S6K).
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Data Analysis: For each serum concentration, plot the response versus the inhibitor concentration and calculate the IC50 value using non-linear regression.
Visualizations
Caption: Simplified PKC signaling pathway showing the inhibitory action of active bisindolylmaleimides and the role of this compound as an inactive analog.
Caption: Experimental workflow for determining the effect of serum concentration on inhibitor IC50.
Caption: Troubleshooting decision tree for common issues with this compound experiments.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Bisindolylmaleimide V and its interaction with plasticware
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bisindolylmaleimide V. It specifically addresses potential interactions with laboratory plasticware that may affect experimental outcomes.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected activity of this compound in cellular assays.
Possible Cause: Adsorption of the compound to plastic surfaces, leading to a decrease in the effective concentration in your experiment. While specific data on this compound binding to plastic is not extensively published, small, hydrophobic molecules can adhere to common laboratory plastics.
Recommended Solutions:
-
Material Selection: Whenever possible, use glass or low-binding microplates and tubes. If plasticware is necessary, consider using polypropylene over polystyrene, as it may exhibit lower binding characteristics for certain small molecules.
-
Pre-treatment of Plasticware: Pre-coating plasticware with a blocking agent like bovine serum albumin (BSA) can help to reduce non-specific binding.
-
Solvent Considerations: this compound is soluble in DMSO and ethanol.[1][2] Ensure the final concentration of the organic solvent in your aqueous experimental media is low and consistent across experiments, as this can influence compound stability and binding.
Summary of Potential Interactions with Plasticware
| Plastic Type | Potential for Adsorption | Recommendation |
| Polystyrene (PS) | Higher potential for hydrophobic interactions | Use with caution. Consider pre-coating with BSA. |
| Polypropylene (PP) | Generally lower binding for some small molecules compared to PS | Preferred plastic if glass is not an option. |
| Low-Binding Plastics | Specifically treated to reduce molecular adhesion | Recommended for sensitive and quantitative experiments. |
| Glass | Inert and minimal adsorption | Ideal for stock solutions and sensitive assays. |
Frequently Asked Questions (FAQs)
Q1: My results with this compound are not reproducible. What could be the cause?
A1: Lack of reproducibility can stem from several factors. One often overlooked aspect is the interaction of your compound with plastic consumables.[3] this compound, being a relatively hydrophobic molecule, may adsorb to the surface of standard polystyrene or polypropylene tubes and plates. This would lower the actual concentration of the compound in your assay, leading to variable results. We recommend quantifying your working solutions and considering the use of low-binding plasticware or glass vials.[3]
Q2: How should I prepare and store my stock solutions of this compound?
A2: this compound is soluble in DMSO and ethanol.[1][2][4] For long-term storage, it is advisable to store stock solutions at -20°C in tightly sealed glass vials to minimize solvent evaporation and prevent adsorption to plastic.[1][5] When preparing working dilutions, it is best to do so fresh for each experiment. If you must store diluted solutions, use low-binding tubes and minimize the storage time.
Q3: Can this compound leach any chemicals from the plasticware?
A3: While this compound itself is unlikely to cause significant leaching, the solvents used to dissolve it, such as DMSO, can sometimes extract plasticizers and other chemicals from certain types of plastic.[6][7] This is a general concern with many laboratory plastics.[6][8] To mitigate this, use high-quality, chemical-resistant plastics or glass containers, especially for long-term storage of stock solutions.
Q4: Is this compound a potent inhibitor of Protein Kinase C (PKC)?
A4: No, this compound is considered a weak inhibitor of PKC, with an IC50 value greater than 100 µM.[4][5] It is often used as a negative control in experiments involving more potent PKC inhibitors from the same chemical family, such as Bisindolylmaleimide I (GF 109203X) and Bisindolylmaleimide IX (Ro 31-8220).[9] However, it is important to note that this compound can inhibit S6 Kinase (S6K) with an IC50 of 8 µM.[2][4]
Experimental Protocols
Protocol: Quantification of this compound Adsorption to Laboratory Plasticware
This protocol provides a method to determine the extent to which this compound adsorbs to different types of plasticware.
Materials:
-
This compound
-
DMSO (spectrophotometry grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Plastic tubes of different materials (e.g., polypropylene, polystyrene)
-
Low-binding microcentrifuge tubes
-
Glass vials
-
UV-Vis spectrophotometer or HPLC with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solution: Dilute the stock solution to a final concentration of 100 µM in PBS. Ensure the final DMSO concentration is 1%. Prepare a sufficient volume for all test conditions.
-
Incubation:
-
Aliquot 1 mL of the 100 µM this compound working solution into triplicate tubes of each plastic type being tested (polypropylene, polystyrene).
-
As a control, aliquot 1 mL of the working solution into triplicate glass vials.
-
Incubate all tubes and vials at room temperature for 1 hour on a shaker.
-
-
Sample Collection:
-
After incubation, carefully transfer the supernatant from each tube and vial to a fresh, clean low-binding microcentrifuge tube.
-
-
Quantification:
-
Measure the absorbance of the supernatant from each sample using a UV-Vis spectrophotometer at the appropriate wavelength for this compound (refer to the manufacturer's data sheet for absorbance maxima). Alternatively, quantify the concentration using a validated HPLC method.
-
The concentration of the solution incubated in the glass vials will serve as the baseline (assuming negligible adsorption).
-
-
Data Analysis:
-
Calculate the percentage of this compound adsorbed to each type of plasticware using the following formula: % Adsorption = [ (Concentration_glass - Concentration_plastic) / Concentration_glass ] * 100
-
Compare the percentage of adsorption across the different plastic types.
-
Visualizations
Caption: Experimental workflow for quantifying this compound adsorption to plasticware.
Caption: Simplified Protein Kinase C (PKC) signaling pathway and points of inhibition.
References
- 1. Enzo Life Sciences this compound (5mg). CAS: 113963-68-1, Quantity: | Fisher Scientific [fishersci.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Progranulin Adsorbs to Polypropylene Tubes and Disrupts Functional Assays: Implications for Research, Biomarker Studies, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. kinampark.com [kinampark.com]
- 7. researchgate.net [researchgate.net]
- 8. Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
Ensuring complete removal of Bisindolylmaleimide V after treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete removal of Bisindolylmaleimide V following experimental treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable small molecule that functions as an in vivo inhibitor of p70 ribosomal S6 kinase (S6K) with an IC50 of 8 µM.[1][2] It is often used as a negative control in protein kinase C (PKC) inhibition studies because it is a structural analog of the potent PKC inhibitor Ro 31-8220 but is a very weak inhibitor of PKC itself, with an IC50 value greater than 100 µM.[1]
Q2: Why is it crucial to ensure the complete removal of this compound after treatment?
A2: Complete removal is essential to accurately assess the downstream cellular effects following the inhibition of its target, S6K. Residual this compound can lead to prolonged and unintended inhibition of the S6K signaling pathway, confounding the results of subsequent experiments designed to study recovery or rescue phenomena.
Q3: What are the general steps for removing this compound from cell culture?
A3: The general procedure involves aspirating the media containing this compound, followed by a series of washes with a sterile, physiologically compatible buffer such as Phosphate-Buffered Saline (PBS) or fresh, inhibitor-free cell culture medium. The number of washes is critical to ensure complete removal.
Q4: How can I validate that this compound has been completely removed?
A4: Validation can be performed through two main approaches:
-
Biochemical Validation: Assessing the reactivation of the S6K signaling pathway via Western blot by probing for the phosphorylation of S6K's downstream targets, such as the ribosomal protein S6 (rpS6).
-
Analytical Validation: Directly measuring the concentration of residual this compound in the final wash supernatant and cell lysate using sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Persistent inhibition of S6K signaling after washout | Incomplete removal of this compound. | Increase the number of washes (from 3 to 5) and the volume of washing buffer. Ensure gentle agitation during each wash step to maximize diffusion from the cell layer. |
| Consider using a wash buffer containing a low percentage of a non-ionic detergent (e.g., 0.05% Tween-20 in PBS) for the initial washes, followed by washes with PBS or media to remove the detergent. Note: Assess cell viability as some cell lines may be sensitive to detergents. | ||
| Non-specific binding of the compound to the culture vessel. | Pre-coat culture vessels with a blocking agent like Bovine Serum Albumin (BSA) before cell seeding to minimize non-specific binding. | |
| High background in Western blot for phosphorylated proteins | Contamination of antibodies or buffers. | Use fresh, high-purity reagents and filter-sterilize all buffers. |
| Inadequate blocking of the membrane. | Block the membrane with 5% w/v BSA in TBST instead of milk, as milk contains phosphoproteins that can increase background when using phospho-specific antibodies. | |
| Variability in LC-MS results | Inconsistent sample preparation. | Ensure precise and consistent volumes are used for cell lysis and supernatant collection. Use an internal standard during sample preparation to account for variations in extraction efficiency and instrument response. |
| Matrix effects from cell culture components. | Optimize the sample clean-up procedure before LC-MS analysis. This may involve solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances. |
Experimental Protocols
Protocol 1: Washout Procedure for this compound Removal from Adherent Cell Culture
-
Aspirate Treatment Media: Carefully aspirate the cell culture medium containing this compound from the culture vessel.
-
Initial Wash: Gently add pre-warmed, sterile PBS or inhibitor-free medium to the vessel. The volume should be equivalent to the original culture volume.
-
Incubate and Agitate: Incubate the vessel for 5 minutes at 37°C with gentle rocking to facilitate the diffusion of the inhibitor away from the cells.
-
Aspirate Wash Buffer: Carefully aspirate the wash buffer.
-
Repeat Washes: Repeat steps 2-4 for a total of 3-5 washes.
-
Final Wash and Re-culture: After the final wash, add fresh, pre-warmed, inhibitor-free culture medium and return the cells to the incubator for the desired recovery period.
Protocol 2: Validation of S6K Pathway Reactivation by Western Blot
-
Sample Preparation: Following the washout procedure and a designated recovery period, wash cells once with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in Tris-Buffered Saline with 0.1% Tween-20 (TBST) containing 5% (w/v) Bovine Serum Albumin (BSA).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a primary antibody solution targeting phosphorylated ribosomal protein S6 (p-rpS6 Ser235/236) and total rpS6.
-
Secondary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 5 minutes each with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Analysis: Quantify the band intensities and normalize the p-rpS6 signal to the total rpS6 signal. A significant increase in this ratio in the washout samples compared to the treated samples indicates successful removal of this compound and reactivation of the S6K pathway.
Protocol 3: Quantification of Residual this compound by LC-MS
-
Sample Collection: After the final wash, collect the supernatant. Lyse the cells in a known volume of lysis buffer (e.g., methanol/water).
-
Sample Preparation:
-
Supernatant: Centrifuge the supernatant to remove any cellular debris.
-
Cell Lysate: Scrape the cells and vortex thoroughly. Centrifuge to pellet the cellular debris.
-
-
Protein Precipitation: To both the supernatant and the cell lysate, add a 3-fold excess of ice-cold acetonitrile containing a known concentration of an appropriate internal standard. Vortex and centrifuge at high speed to precipitate proteins.
-
Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.
-
LC-MS Analysis: Inject the prepared samples onto an LC-MS system equipped with a C18 column. Use a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. Monitor for the specific mass-to-charge ratio (m/z) of this compound and the internal standard.
-
Quantification: Generate a standard curve using known concentrations of this compound. Determine the concentration of residual compound in the samples by comparing their peak areas to the standard curve.
Data Presentation
Table 1: Hypothetical Washing Efficiency Data
| Number of Washes | Wash Buffer | Residual this compound in Supernatant (nM) | Residual this compound in Cell Lysate (nM) | % Removal |
| 1 | PBS | 500 | 150 | 81.3% |
| 3 | PBS | 50 | 15 | 98.1% |
| 5 | PBS | < 5 | < 1 | > 99.9% |
| 3 | Culture Medium | 65 | 20 | 97.5% |
Note: This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the cell line, initial concentration, and specific experimental conditions.
Visualizations
Caption: S6K Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for this compound removal and validation.
Caption: Troubleshooting logic for incomplete removal of this compound.
References
Troubleshooting Bisindolylmaleimide V precipitation in media
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bisindolylmaleimide V, focusing on the common issue of its precipitation in aqueous solutions and cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution after I add it to my cell culture media?
This compound is a crystalline solid that is sparingly soluble in aqueous solutions like cell culture media and buffers[1]. Precipitation typically occurs when the compound's concentration exceeds its solubility limit in the aqueous environment. This is a common issue for hydrophobic small molecules, which are often dissolved in a highly concentrated organic solvent (like DMSO) for storage and then diluted into an aqueous medium for experiments. The abrupt solvent change from organic to aqueous can cause the compound to crash out of solution if not performed carefully.
Q2: What is the correct procedure for preparing and diluting this compound to prevent precipitation?
To minimize precipitation, a two-step dilution process is critical. First, create a high-concentration stock solution in an appropriate organic solvent. Second, carefully dilute this stock solution into your final aqueous medium while ensuring rapid and thorough mixing. For detailed, step-by-step instructions, please refer to the Experimental Protocols section below.
Q3: What are the recommended solvents for creating a stock solution of this compound?
This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used[1]. It is crucial to use a high-purity, anhydrous grade of the solvent, as absorbed moisture can reduce the solubility of the compound[2][3].
Q4: I can see a precipitate in my media after adding the compound. Can I still use it for my experiment?
It is strongly advised not to use media in which a precipitate is visible. The formation of a precipitate means the actual concentration of the solubilized compound is unknown and significantly lower than your calculated final concentration. This will lead to inaccurate and unreliable experimental results. Furthermore, the solid particles can have unintended cytotoxic effects on your cells. The best practice is to discard the solution and prepare it again using the recommended protocol.
Q5: Could the serum or other components in my media contribute to the precipitation?
Yes, it's possible. While serum proteins can sometimes help solubilize hydrophobic compounds, they can also interact with them and potentially lead to aggregation or precipitation. If you continue to experience issues, consider testing the compound's solubility in your basal media (without serum) first, and then comparing it to complete media. This can help determine if serum components are a contributing factor.
Data Presentation
Table 1: Solubility of this compound
This table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Source |
| DMSO | ~20 mg/mL | [1] |
| Dimethyl formamide (DMF) | ~20 mg/mL | [1] |
| Ethanol | ~20 mg/mL | [1] |
| 1:9 DMF:PBS (pH 7.2) | ~0.1 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes how to prepare a concentrated stock solution of this compound in an organic solvent.
-
Weighing: Carefully weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or DMF to achieve a high-concentration stock (e.g., 10-20 mg/mL).
-
Dissolution: Vortex or sonicate the solution gently until all the solid material is completely dissolved. Ensure the solution is clear before proceeding.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C, protected from light. DMSO stock solutions are generally stable for several months when stored correctly[4].
Protocol 2: Preparation of the Final Working Solution in Cell Culture Media
This protocol details the serial dilution method to minimize precipitation when preparing the final working solution.
-
Pre-warm Media: Warm your cell culture media to 37°C. Using pre-warmed media can sometimes improve the solubility of the compound upon dilution.
-
Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of your stock solution in cell culture media. For example, pipette 1-2 µL of your concentrated DMSO stock into 100-200 µL of pre-warmed media in a microcentrifuge tube. Immediately vortex gently to mix thoroughly.
-
Final Dilution: Add the intermediate dilution (or a very small volume of the direct stock, e.g., <1:1000 dilution) dropwise to the final volume of your pre-warmed cell culture media while gently swirling or stirring the media. This ensures that the compound is dispersed and diluted quickly, preventing localized high concentrations that lead to precipitation.
-
Final Mix: Once the addition is complete, gently mix the final solution again before adding it to your cells. Do not store the final aqueous solution for extended periods; it is recommended to prepare it fresh for each experiment[1].
Visualizations
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and solving issues related to this compound precipitation.
A troubleshooting workflow for this compound precipitation.
Mechanism of Action: Simplified PKC Signaling Pathway
This compound is known as a weak inhibitor of Protein Kinase C (PKC)[1]. Related bisindolylmaleimides act as competitive inhibitors at the ATP-binding site of PKC isoforms[2][5]. This diagram shows a simplified overview of the classical PKC activation pathway.
Simplified Protein Kinase C (PKC) signaling pathway and inhibitor action.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Bisindolylmaleimide I, Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 5. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Bisindolylmaleimide V
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with Bisindolylmaleimide V. For researchers, scientists, and drug development professionals, this resource offers practical advice to manage potential lot-to-lot variability and ensure experimental consistency.
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values Between Lots
You may observe variations in the half-maximal inhibitory concentration (IC50) of this compound across different batches. This can manifest as a shift in the dose-response curve of your kinase inhibition assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Purity and Formulation Differences | Even minor variations in purity between lots can affect the active concentration of the inhibitor. Request the Certificate of Analysis (CoA) for each lot from the supplier to compare purity levels.[1][2][3] Consider performing your own quality control check, such as HPLC, to confirm purity. |
| Solvent and Stock Solution Stability | This compound is typically dissolved in DMSO.[4][5] The age and quality of the DMSO, as well as the storage of the stock solution, can impact its potency. Prepare fresh stock solutions for each new lot and store them appropriately at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6][7] |
| Assay Conditions | Kinase inhibition assays are sensitive to variations in ATP and substrate concentrations.[8] Ensure that these and other assay parameters (e.g., enzyme concentration, incubation time) are kept consistent across experiments with different lots.[9] |
| Cell-Based Assay Variability | In cell-based assays, factors such as cell passage number, confluency, and serum concentration in the media can influence the apparent IC50. Standardize your cell culture and assay conditions meticulously when comparing different lots. |
Issue 2: Unexpected Off-Target Effects
While often used as a negative control for Protein Kinase C (PKC), this compound is known to inhibit other kinases, such as p70S6K (S6K).[4][7][10] Different lots might exhibit varying degrees of off-target activity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inherent Off-Target Profile | This compound has a known inhibitory effect on S6K.[4][10] Be aware of this activity in your experimental design and interpretation. If your pathway of interest involves S6K, consider using an alternative negative control or a more specific S6K inhibitor for comparison. |
| Lot-Specific Impurities | Minor impurities from the synthesis process could have their own biological activities, leading to unexpected phenotypes.[11] If you suspect this, try to obtain a lot with the highest possible purity or from a different supplier. |
| Context-Dependent Kinase Inhibition | The cellular environment can influence an inhibitor's selectivity.[12] The expression levels and activation states of different kinases in your specific cell model can affect which off-targets are engaged.[13] Consider performing a broader kinase screen to characterize the off-target profile of a new lot in your experimental system. |
Frequently Asked Questions (FAQs)
Q1: What is the primary use of this compound?
This compound is most commonly used as a negative control in protein kinase C (PKC) inhibition studies because it is a weak inhibitor of PKC, with an IC50 value greater than 100 µM.[4] However, it is a potent inhibitor of p70S6K (S6K) with an IC50 of approximately 8 µM.[4][7][10]
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO, DMF, and ethanol.[4] For long-term storage, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6][7] Stability of the compound in solution is typically reliable for at least a month at -20°C and up to six months at -80°C.[7]
Q3: What are the key parameters to keep consistent when comparing different lots of this compound?
To ensure comparability between experiments using different lots, it is crucial to maintain consistency in:
-
Stock solution preparation: Use the same solvent, concentration, and storage conditions.
-
Assay conditions: For in vitro kinase assays, keep the concentrations of the kinase, substrate, and ATP constant.[8][9]
-
Cell culture conditions: For cell-based assays, use cells at the same passage number and confluency, and maintain consistent media composition.
-
Experimental controls: Always include positive and negative controls in your experiments.
Q4: Can lot-to-lot variability affect the physical properties of this compound?
Yes, you may observe slight differences in the color or crystallinity of the solid compound between lots.[6] While often minor, these can sometimes indicate differences in purity or formulation. Always refer to the supplier's Certificate of Analysis for lot-specific information.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound against its primary targets and its intended use as a negative control.
| Target Kinase | Reported IC50 / Kd | Reference |
| Protein Kinase C (PKC) | >100 µM (IC50) | [4] |
| Protein Kinase C (PKC) | 100 µM (Kd) | [6] |
| p70S6K / p85S6K (S6K) | 8 µM (IC50) | [4][7][10] |
Key Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.
-
Reagent Preparation:
-
Prepare a reaction buffer appropriate for the kinase of interest (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
Prepare serial dilutions of this compound from a fresh DMSO stock. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare the kinase and substrate solutions in the reaction buffer.
-
Prepare the ATP solution (often radiolabeled, e.g., [γ-32P]ATP) in the reaction buffer.
-
-
Assay Procedure:
-
In a microplate, add the kinase, substrate, and this compound dilution.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the desired time (e.g., 30 minutes) at the optimal temperature for the kinase (e.g., 30°C).
-
Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting for S6K Inhibition in Cells
This protocol can be used to confirm the inhibitory effect of this compound on the S6K signaling pathway in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound (or a DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with a known activator of the S6K pathway (e.g., serum, growth factors) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and denature them by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against phospho-S6K (e.g., at Thr389).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total S6K as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-S6K and total S6K.
-
Normalize the phospho-S6K signal to the total S6K signal for each sample.
-
Compare the normalized phospho-S6K levels in the this compound-treated samples to the stimulated control to determine the extent of inhibition.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent IC50 values.
Caption: Inhibition of the S6K signaling pathway by this compound.
References
- 1. scbt.com [scbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Enzo Life Sciences this compound (5mg). CAS: 113963-68-1, Quantity: | Fisher Scientific [fishersci.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
Validation & Comparative
Validating S6K Inhibition: A Comparative Guide to Bisindolylmaleimide V and Other Inhibitors
For researchers in cell signaling and drug discovery, accurate validation of kinase inhibitor activity is paramount. This guide provides a comparative overview of Bisindolylmaleimide V, a reported S6K inhibitor, and other commonly used inhibitors, with a focus on Western blot validation. While this compound has a reported in vivo IC50 for S6K, this guide highlights the critical need for in-cell validation, drawing comparisons with related compounds where in vitro and in-cell activities have shown discrepancies.
Comparative Analysis of S6K Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and a selection of alternative S6K inhibitors. It is crucial to note that while in vitro IC50 values are valuable, they may not always translate to cellular efficacy.
| Inhibitor | Target(s) | IC50 | Notes |
| This compound | S6K | 8 µM (in vivo) | Also known as the inactive analogue of the PKC inhibitor Ro 31-8220.[1] |
| Ro 31-8220 (Bisindolylmaleimide IX) | PKCα, βI, βII, γ, ε, S6K1, MAPKAP-K1b, MSK1, GSK3β | PKC isoforms: 5-27 nM; S6K1: 15 nM | Potent pan-PKC inhibitor with significant activity against S6K1 in vitro.[2] However, studies in intact cardiac myocytes showed no inhibition of p70S6K at concentrations that inhibit PKC.[3] |
| GF 109203X (Bisindolylmaleimide I) | PKC, p90RSK | Not specified for S6K | Similar to Ro 31-8220, it inhibits p70S6K in vitro but was found to be ineffective in inhibiting p70S6K in intact cardiac myocytes.[3] |
| LY2584702 | p70S6K | 4 nM | A selective, ATP-competitive inhibitor. |
| PF-4708671 | S6K1 | 160 nM | A cell-permeable inhibitor with selectivity for S6K1 over MSK1. |
| Rapamycin | mTORC1 | Varies by cell type | An indirect inhibitor of S6K by targeting the upstream kinase mTORC1. |
S6K Signaling Pathway
The ribosomal S6 kinase (S6K) is a critical downstream effector of the mTOR signaling pathway, playing a key role in cell growth, proliferation, and protein synthesis. Upon activation by growth factors or nutrients, mTORC1 phosphorylates S6K at key residues, leading to its activation and subsequent phosphorylation of downstream targets like the ribosomal protein S6 (rpS6).
Experimental Protocol: Western Blot for S6K Inhibition
To validate the inhibitory effect of compounds like this compound on S6K activity within a cellular context, a Western blot analysis targeting the phosphorylation of S6K at Threonine 389 (p-S6K T389) is essential. This phosphosite is a key indicator of S6K activation.
1. Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7, HEK293) and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal S6K activity.
-
Pre-treat cells with various concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with a known S6K activator (e.g., insulin, EGF, or serum) for 30 minutes. Include a non-stimulated control and a vehicle-treated control.
2. Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Electrotransfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-S6K (Thr389) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imager.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total S6K and a loading control like β-actin or GAPDH.
-
Quantify band intensities using densitometry software.
Experimental Workflow: Western Blot Validation
The following diagram outlines the key steps in the Western blot workflow for assessing S6K inhibition.
References
Validating the Neuroprotective Effect of Bisindolylmaleimide V In Vitro: A Comparative Guide
This guide provides a comparative analysis of the neuroprotective effects of Bisindolylmaleimide V against other known neuroprotective and cytotoxic compounds. The information is intended for researchers, scientists, and drug development professionals working in the field of neurodegeneration. This document summarizes experimental data, details methodologies for key in vitro assays, and visualizes relevant biological pathways and workflows.
Compound Comparison Overview
This compound (BMV) has demonstrated neuroprotective properties, particularly in models of oxidative stress-induced neuronal necrosis. A key feature of BMV is that its protective effects are independent of Protein Kinase C (PKC) inhibition, distinguishing it from its analogue, Bisindolylmaleimide I (BMI)[1]. For a comprehensive evaluation, this guide compares BMV with three other compounds: Staurosporine, a potent but non-selective protein kinase inhibitor known to induce apoptosis; U0126, a specific MEK1/2 inhibitor with reported neuroprotective effects; and Edaravone, a free radical scavenger used clinically for neuroprotection.
Quantitative Data Summary
The following tables summarize the effective concentrations and observed neuroprotective or cytotoxic effects of this compound and the comparator compounds in various in vitro models of neurodegeneration.
Table 1: Effective Concentrations in In Vitro Neuroprotection and Cytotoxicity Assays
| Compound | In Vitro Model | Assay | Effective Concentration | Observed Effect |
| This compound | Oxidant-induced necrosis in neuronal cells | Cell Viability | Not Specified | Cytoprotective[1] |
| Staurosporine | Murine cortical cell cultures | Cell Viability | 30-100 nM | Induces neuronal apoptosis |
| U0126 | Mouse hippocampal cell line (HT22) - Glutamate-induced oxidative stress | Cell Viability | ~10 µM | Neuroprotective |
| Edaravone | Rat primary astrocytes - H₂O₂-induced oxidative stress | LDH Assay | 100 µM | Reduces cell death[2] |
| Edaravone | mRNA-induced motor neurons - H₂O₂-induced neurotoxicity | Neurite Outgrowth | 10 µM | Alleviates neurite damage[3] |
| Edaravone | mRNA-induced motor neurons - Glutamate-induced neurotoxicity | Neurite Outgrowth | 10 µM | Alleviates neurite damage[3] |
Table 2: Comparison of Mechanistic Properties
| Compound | Primary Mechanism of Action | Target |
| This compound | PKC-independent anti-necrotic | Unknown |
| Staurosporine | Broad-spectrum protein kinase inhibitor | Protein Kinase C (PKC), PKA, PKG, etc.[4] |
| U0126 | MEK1/2 inhibitor | MEK1, MEK2[5] |
| Edaravone | Free radical scavenger | Reactive Oxygen Species (ROS)[6][7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by the comparator compounds and the general workflow for assessing neuroprotection in vitro.
Caption: Signaling pathways of comparator compounds.
Caption: General workflow for in vitro neuroprotection assays.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Model of Neurodegeneration
-
Cell Culture: Primary cortical neurons or neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used. Cells are seeded in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and cultured overnight.
-
Induction of Neurotoxicity:
-
Oxidative Stress (Hydrogen Peroxide): Expose cells to H₂O₂ (e.g., 100 µM) for a specified period (e.g., 24 hours) to induce oxidative damage and cell death.
-
Excitotoxicity (Glutamate): Treat cells with glutamate (e.g., 5 mM) for 24 hours to induce excitotoxic neuronal death[8].
-
Amyloid-beta Toxicity: Expose cells to aggregated Aβ peptides (e.g., 5-40 µM) for 72 hours to model Alzheimer's disease pathology[9].
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of their viability.
-
After treatment with the neurotoxic agent and test compounds, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Cytotoxicity Assay (LDH Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm. The amount of color formed is proportional to the amount of LDH released and, therefore, to the number of damaged cells.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 20 minutes.
-
Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTP, for 60 minutes at 37°C.
-
Wash the cells and counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in their nuclei.
Oxidative Stress Assay (DCFDA Assay)
This assay measures the intracellular production of reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Load the cells with 20 µM DCFDA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with the neurotoxic agent and test compounds.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.
References
- 1. Bisindolylmaleimide I and V inhibit necrosis induced by oxidative stress in a variety of cells including neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Bisindolylmaleimides in anti-cancer therapy - more than PKC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 7. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. news-medical.net [news-medical.net]
Navigating PKC Inhibition: A Comparative Guide to Bisindolylmaleimide I and its Negative Control, Bisindolylmaleimide V
In the intricate world of cellular signaling, the selective inhibition of protein kinases is a cornerstone of both basic research and therapeutic development. Among the most studied kinase families is Protein Kinase C (PKC), a group of serine/threonine kinases pivotal in regulating a vast array of cellular processes, from proliferation and differentiation to apoptosis. Bisindolylmaleimide I (also known as GF 109203X) has emerged as a potent and widely used inhibitor of PKC. However, to ensure the specificity of experimental findings, a reliable negative control is indispensable. This guide provides a comprehensive comparison of Bisindolylmaleimide I and its structurally similar but inactive analog, Bisindolylmaleimide V, equipping researchers with the data and methodologies to employ these compounds effectively.
Unraveling the Mechanism: Potent Inhibition vs. Inactive Control
Bisindolylmaleimide I is a cell-permeable, reversible, and highly selective inhibitor of Protein Kinase C.[1] It functions as a competitive inhibitor at the ATP-binding site of PKC, effectively blocking its phosphotransferase activity.[1][2] This inhibition is potent against several PKC isoforms, with IC50 values in the nanomolar range.[3] Conversely, this compound is consistently referred to as the inactive analogue of the potent PKC inhibitor Ro 31-8220 (a compound related to Bisindolylmaleimide I) and is utilized as a negative control in PKC studies. This inactivity is attributed to the absence of key functional groups that are present in Bisindolylmaleimide I and are crucial for binding to the kinase domain of PKC.[4]
Comparative Efficacy: A Quantitative Look
The stark difference in the activity of Bisindolylmaleimide I and V is best illustrated by their half-maximal inhibitory concentrations (IC50) against various kinases.
| Compound | Target | IC50 (nM) |
| Bisindolylmaleimide I | PKCα | 8 |
| PKCε | 12 | |
| GSK-3 (in cell lysates) | 360 | |
| GSK-3β (immunoprecipitated) | 170 | |
| This compound | PKC | Inactive |
| GSK-3 (in cell lysates) | Little to no effect at 5 µM[4] |
This table summarizes the reported IC50 values for Bisindolylmaleimide I against various PKC isoforms and GSK-3.[1][3][4] For this compound, its established role as an inactive analog for PKC is noted, along with its lack of significant effect on GSK-3 at a high concentration.[4]
In Vitro Verification: Experimental Protocol
To empirically validate the differential activity of Bisindolylmaleimide I and V, a standard in vitro kinase assay can be performed. The following protocol provides a framework for such a comparison.
Objective:
To determine and compare the inhibitory effects of Bisindolylmaleimide I and this compound on the activity of a specific PKC isoform (e.g., PKCα).
Materials:
-
Recombinant active human PKCα
-
PKC substrate (e.g., GST-MARCKS)
-
Bisindolylmaleimide I
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 µM EDTA)
-
[γ-³²P]ATP
-
Phosphatidylserine
-
Diacylglycerol
-
P81 phosphocellulose paper
-
75 mM orthophosphoric acid
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Dissolve Bisindolylmaleimide I and V in DMSO to create stock solutions.
-
Prepare serial dilutions of each inhibitor in the kinase assay buffer.
-
Prepare a reaction mixture containing the kinase assay buffer, PKCα, the PKC substrate, phosphatidylserine, and diacylglycerol.
-
-
Kinase Reaction:
-
To initiate the reaction, add [γ-³²P]ATP to the reaction mixture.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-15 minutes).
-
-
Stopping the Reaction and Measuring Activity:
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 75 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitors compared to a control reaction with no inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for Bisindolylmaleimide I.
-
Visualizing the Molecular Interactions
To better understand the context in which these compounds operate, the following diagrams illustrate the PKC signaling pathway and the experimental workflow for inhibitor comparison.
Caption: PKC Signaling Pathway and Points of Inhibition.
Caption: In Vitro Kinase Assay Workflow.
Conclusion
The appropriate use of controls is fundamental to rigorous scientific inquiry. In the study of PKC-mediated signaling, Bisindolylmaleimide I serves as a powerful inhibitory tool. Its utility, however, is significantly enhanced when used in concert with its inactive counterpart, this compound. By demonstrating that a biological effect is induced by Bisindolylmaleimide I but not by this compound, researchers can more confidently attribute their findings to the specific inhibition of PKC, thereby avoiding potential misinterpretations arising from off-target effects. This comparative guide provides the necessary data and protocols to empower researchers to design and execute well-controlled experiments in their exploration of PKC signaling.
References
- 1. Bisindolylmaleimide I [sigmaaldrich.com]
- 2. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
A Comparative Analysis of Bisindolylmaleimide V and Rapamycin on mTORC1 Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two kinase inhibitors, Bisindolylmaleimide V and rapamycin, and their respective impacts on the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. While rapamycin is a well-established, direct inhibitor of mTORC1, this compound is primarily recognized as a Protein Kinase C (PKC) inhibitor. This comparison will explore their distinct mechanisms of action and potential direct and indirect effects on mTORC1 signaling, supported by established experimental data and detailed protocols.
Executive Summary
Rapamycin is a potent and specific allosteric inhibitor of mTORC1, making it a cornerstone tool for studying mTORC1 function. In contrast, there is no direct evidence to suggest that this compound is a direct inhibitor of mTORC1. However, significant crosstalk exists between the PKC and mTORC1 pathways, suggesting that this compound may exert indirect effects on mTORC1 signaling. This guide will delineate these differences, providing a framework for researchers to select the appropriate tool for their specific experimental needs when investigating mTORC1-related cellular processes.
Comparative Data
Due to the lack of direct comparative studies on the effects of this compound on mTORC1, the following table contrasts their established primary targets, mechanisms of action, and known effects on the mTORC1 pathway.
| Feature | This compound | Rapamycin |
| Primary Target | Protein Kinase C (PKC) isoforms | mTOR (mechanistic Target of Rapamycin) within the mTORC1 complex[1] |
| Mechanism of Action on Primary Target | ATP-competitive inhibitor of PKC | Forms a complex with FKBP12, which then allosterically inhibits mTORC1[2] |
| Direct Effect on mTORC1 | No direct inhibition reported. | Allosteric inhibition of mTORC1 kinase activity[2] |
| Indirect Effect on mTORC1 | Potential for indirect modulation via inhibition of PKC isoforms, which are known to be upstream regulators of mTORC1. PKC activation can lead to mTORC1 activation.[3][4] | Can lead to feedback activation of other pathways, such as the PI3K/Akt pathway, by relieving mTORC1-mediated negative feedback.[5] |
| Reported Cellular Effects Related to mTORC1 Signaling | Primarily studied for its role in inhibiting PKC-mediated processes and for its neuroprotective effects, which may be independent of PKC inhibition.[6] | Inhibition of cell growth, proliferation, and autophagy.[1] Used as an immunosuppressant.[1] |
| Selectivity | Selective for PKC over some other kinases, but off-target effects on other kinases have been reported for related bisindolylmaleimides.[7] | Highly selective for mTOR, but prolonged treatment can also inhibit mTORC2 assembly in some cell types.[2] |
Signaling Pathways and Mechanisms of Action
mTORC1 Signaling Pathway and Rapamycin's Point of Intervention
The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and other anabolic processes. Rapamycin, in complex with FKBP12, directly binds to the FRB domain of mTOR within the mTORC1 complex, thereby inhibiting its kinase activity and preventing the phosphorylation of its downstream targets, such as S6K1 and 4E-BP1.
Caption: mTORC1 signaling pathway with rapamycin's direct inhibitory action.
Potential Indirect Effect of this compound on mTORC1 via PKC Inhibition
PKC isoforms are involved in various signaling cascades that can converge on mTORC1. For instance, certain PKC isoforms can activate mTORC1 through pathways that are independent of the canonical PI3K/Akt axis. By inhibiting PKC, this compound could potentially attenuate this activation, leading to a downstream reduction in mTORC1 activity.
Caption: Potential indirect inhibition of mTORC1 by this compound via PKC.
Experimental Protocols
To comparatively assess the effects of this compound and rapamycin on mTORC1 signaling, a combination of the following key experiments is recommended.
Western Blotting for mTORC1 Activity
This protocol allows for the detection of changes in the phosphorylation status of key mTORC1 downstream targets.
Objective: To measure the levels of phosphorylated S6 Kinase 1 (p-S6K1) and phosphorylated 4E-BP1 (p-4E-BP1) in response to treatment with this compound and rapamycin.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, MCF7) and grow to 70-80% confluency. Treat cells with desired concentrations of this compound, rapamycin, or vehicle control (DMSO) for a specified time course (e.g., 1, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-S6K1 (Thr389), S6K1, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) kit.
-
Analysis: Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
In Vitro mTORC1 Kinase Assay
This assay directly measures the kinase activity of immunoprecipitated mTORC1.
Objective: To determine the direct inhibitory effect of this compound and rapamycin on mTORC1 kinase activity.
Methodology:
-
Immunoprecipitation of mTORC1: Lyse treated or untreated cells with a CHAPS-based buffer. Incubate the lysate with an antibody against a component of the mTORC1 complex (e.g., Raptor) and protein A/G agarose beads to immunoprecipitate mTORC1.
-
Kinase Reaction: Wash the immunoprecipitates and resuspend in a kinase assay buffer containing a recombinant substrate (e.g., GST-4E-BP1) and ATP. Add this compound, rapamycin (pre-incubated with FKBP12), or vehicle control directly to the reaction.
-
Incubation: Incubate the reaction at 30°C for 30 minutes.
-
Detection of Substrate Phosphorylation: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
Cell Proliferation Assay (e.g., MTT or BrdU Assay)
This assay assesses the impact of the inhibitors on cell viability and proliferation, which are key downstream effects of mTORC1 signaling.
Objective: To compare the anti-proliferative effects of this compound and rapamycin.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a low density.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound and rapamycin.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of two inhibitors on a signaling pathway.
Caption: A generalized workflow for comparing kinase inhibitors.
Conclusion
For researchers aiming to directly target mTORC1, rapamycin and its analogs (rapalogs) remain the gold standard. For those investigating the interplay between PKC and mTORC1 signaling, this compound could be a useful tool, though careful interpretation of results is necessary to distinguish between direct PKC-mediated effects and any potential indirect consequences on mTORC1. Future studies employing broad kinase profiling of this compound would be beneficial to definitively rule out any off-target effects on mTOR itself.
References
- 1. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-ordinated activation of classical and novel PKC isoforms is required for PMA-induced mTORC1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR Cross-Talk in Cancer and Potential for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Validating the specificity of Bisindolylmaleimide V using kinase profiling
This guide provides a comparative analysis of Bisindolylmaleimide V's kinase specificity, offering experimental data and protocols to aid researchers in its appropriate use as a negative control. By comparing its activity with other well-characterized bisindolylmaleimides, this document serves as a resource for validating experimental findings and ensuring the reliability of signaling studies.
Introduction to this compound
This compound is a derivative of the potent, ATP-competitive protein kinase inhibitor staurosporine. Within the bisindolylmaleimide family, which includes well-known Protein Kinase C (PKC) inhibitors like Bisindolylmaleimide I (GF 109203X) and Bisindolylmaleimide IX (Ro 31-8220), this compound is structurally distinct. It lacks key functional groups necessary for potent PKC inhibition and is therefore widely used as a negative control in cell signaling research.[1][2] However, the assumption of its inactivity across the entire kinome warrants careful validation, as off-target effects can confound experimental results. This guide outlines the data and methods required to validate its specificity.
Comparative Kinase Profiling
Objective comparison of inhibitor potency is critical for interpreting experimental outcomes. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. The following table summarizes the IC50 values of this compound and its more active counterparts against a selection of protein kinases.
| Kinase Target | This compound | Bisindolylmaleimide I (GF 109203X) | Bisindolylmaleimide IX (Ro 31-8220) |
| PKCα | > 10 µM[2] | 8-12 nM[3] | 5 nM[4] |
| PKCβI | No significant inhibition[1] | ~30 nM[3] | 24 nM[4] |
| PKCβII | No significant inhibition | Not widely reported | 14 nM[4] |
| PKCγ | No significant inhibition | Not widely reported | 27 nM[4] |
| PKCε | No significant inhibition | ~12 nM[3] | 24 nM[4] |
| GSK-3β | No major effect at 5 µM[1] | 170-360 nM[1] | 2.8-6.8 nM[1][4] |
| p70S6K (S6K1) | ~8 µM[5] | Not inhibited in intact cells | Potent inhibitor[4] |
| RSK2 | Not widely reported | ~300-600 nM[3] | Potent inhibitor[3] |
Data compiled from multiple sources. Values can vary based on assay conditions (e.g., ATP concentration).
As the data indicates, this compound shows negligible activity against PKC isoforms, supporting its use as a negative control in studies focused on this kinase family.[1][2] However, it is important to note its reported inhibitory effect on p70S6K at a concentration of 8 µM.[5] In contrast, Bisindolylmaleimides I and IX are potent inhibitors of multiple kinases, including PKC and GSK-3β.[1][3][4]
Experimental Protocols
To ensure the validity of kinase inhibition data, rigorous and well-documented experimental protocols are essential. Below are representative protocols for in vitro and cell-based assays to determine inhibitor specificity.
In Vitro Kinase Assay for IC50 Determination
This protocol describes a method for determining the IC50 value of an inhibitor using a radiometric assay, which measures the incorporation of radiolabeled phosphate into a substrate.
Objective: To quantify the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Recombinant Kinase
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 1 mM DTT)
-
Inhibitor stock solution (e.g., in DMSO)
-
P81 phosphocellulose paper
-
75 mM orthophosphoric acid
-
Scintillation counter
Procedure:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the inhibitor (e.g., this compound) to create a range of concentrations for testing. Include a DMSO-only control.
-
Set Up Kinase Reaction: In a microcentrifuge tube, combine the kinase reaction buffer, the specific peptide substrate, and the desired concentration of the inhibitor.
-
Initiate Reaction: Add the recombinant kinase to the mixture. Start the reaction by adding [γ-³²P]ATP. The final ATP concentration should ideally be close to the Km value for the specific kinase to ensure accurate competitive inhibition measurement.[6]
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Terminate Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers extensively in 75 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Cell-Based Assay for Target Engagement
Cell-based assays are crucial for confirming that an inhibitor is active in a physiological context.[8] This protocol outlines a method to assess the inhibition of a specific signaling pathway by measuring the phosphorylation of a downstream substrate.
Objective: To validate the effect of a kinase inhibitor on its target within intact cells.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
Kinase inhibitor (e.g., this compound) and pathway activator (e.g., phorbol esters for PKC)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-specific antibody for the downstream substrate
-
Total protein antibody for the downstream substrate
-
Secondary antibodies (e.g., HRP-conjugated)
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to a suitable confluency. Pre-treat the cells with various concentrations of the kinase inhibitor (and the negative control, this compound) for a specified duration.
-
Stimulation: Stimulate the cells with an appropriate agonist to activate the signaling pathway of interest. For example, use Phorbol 12-myristate 13-acetate (PMA) to activate PKC.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate.
-
Wash the membrane and incubate with a secondary antibody.
-
Detect the signal using an appropriate method (e.g., chemiluminescence).
-
-
Data Analysis: Quantify the band intensities. To normalize, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate protein. A reduction in the ratio of phosphorylated to total protein in the presence of the inhibitor indicates target engagement.[9]
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Simplified Protein Kinase C (PKC) signaling cascade and points of inhibition.
Caption: General workflow for determining kinase inhibitor IC50 values.
References
- 1. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. courses.edx.org [courses.edx.org]
- 8. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 9. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to S6K Inhibitors: Bisindolylmaleimide V and Other Key Compounds
For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision in experimental design. This guide provides an objective, data-driven comparison of Bisindolylmaleimide V with other prominent inhibitors of the p70 S6 Kinase (S6K), a crucial regulator of cell growth and proliferation.
This document summarizes key quantitative data, outlines detailed experimental methodologies for inhibitor assessment, and visualizes the relevant signaling pathways and workflows to aid in the informed selection of S6K inhibitors for research applications.
S6K Signaling Pathway
The p70 S6 Kinase is a serine/threonine kinase that plays a pivotal role in the PI3K/Akt/mTOR signaling cascade, a pathway fundamental to cell cycle progression, protein synthesis, and cell growth. Its activation is a multi-step process involving phosphorylation by key upstream kinases.
Caption: The PI3K/Akt/mTOR signaling pathway leading to S6K1 activation and downstream cellular responses.
Performance Comparison of S6K Inhibitors
The following table summarizes the in vitro potency of this compound and other well-characterized S6K inhibitors. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target(s) | IC50 (S6K1) | Key Selectivity Notes | Reference(s) |
| This compound | S6K | 8 µM | Inactive analogue of the PKC inhibitor Ro 31-8220. Considered a negative control for PKC. | |
| PF-4708671 | S6K1 | 160 nM | Highly selective for S6K1 over S6K2 and other AGC kinases such as Akt, PKA, and PKC.[1] | [1] |
| LY2584702 | p70S6K | 4 nM | Selective, ATP-competitive inhibitor of p70S6K. | [2][3] |
| Ro 31-8220 | pan-PKC, S6K1 | Similar potency for PKC and S6K1 | A potent, broad-spectrum PKC inhibitor that also effectively inhibits S6K1. | [4] |
Experimental Protocols
Accurate assessment of inhibitor potency is crucial for reliable research outcomes. Below are detailed methodologies for common in vitro and cellular assays used to evaluate S6K inhibition.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Caption: A typical workflow for an in vitro S6K kinase assay using the ADP-Glo™ luminescent platform.
Detailed Protocol:
-
Reagent Preparation : Prepare 1x Kinase Assay Buffer, ATP solution, and S6K substrate solution. Serially dilute the test inhibitor (e.g., this compound) to the desired concentrations.
-
Reaction Setup : In a 96-well plate, add the kinase, substrate, and test inhibitor.
-
Initiate Reaction : Add ATP to each well to start the kinase reaction. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation : Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Generation : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
Luminescence Detection : Add Kinase Detection Reagent to convert the generated ADP to ATP and subsequently generate a luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis : Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular S6K Inhibition Assay (Western Blot)
This method assesses the ability of an inhibitor to block S6K activity within a cellular context by measuring the phosphorylation of its downstream target, ribosomal protein S6 (rpS6).
Detailed Protocol:
-
Cell Culture and Treatment : Plate cells (e.g., MCF7 or HEK293) and grow to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with various concentrations of the S6K inhibitor (e.g., this compound) for 1-2 hours.
-
Stimulation : Stimulate the cells with a growth factor (e.g., insulin or IGF-1) for a short period (e.g., 30 minutes) to activate the S6K pathway.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane and then incubate with primary antibodies against phosphorylated rpS6 (p-rpS6) and total rpS6. Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities for p-rpS6 and total rpS6. Normalize the p-rpS6 signal to the total rpS6 signal to determine the extent of inhibition at different inhibitor concentrations.
Discussion of Comparative Data
This compound is distinguished by its modest potency against S6K, with an IC50 in the micromolar range. Its primary utility in research stems from its role as a negative control for studies involving potent bisindolylmaleimide-based PKC inhibitors like Ro 31-8220. While it does inhibit S6K, its low potency necessitates the use of high concentrations, which may lead to off-target effects. A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not widely available, which is a limitation for its use as a highly specific S6K inhibitor.
In stark contrast, PF-4708671 and LY2584702 represent a class of highly potent and selective S6K1 inhibitors. PF-4708671, with an IC50 of 160 nM, demonstrates excellent selectivity for S6K1 over the closely related S6K2 isoform and other kinases within the AGC family.[1] This high degree of selectivity makes it a valuable tool for dissecting the specific roles of S6K1 in cellular processes. LY2584702 is even more potent, with a reported IC50 of 4 nM, and also functions as an ATP-competitive inhibitor.[2][3]
It is crucial to consider the context of the assay when interpreting inhibitor data. Studies have shown that the in vitro potency of some bisindolylmaleimide compounds does not always translate to equivalent efficacy in cellular assays. For instance, while Ro 31-8220 inhibits p70S6K in vitro, its cellular effects at similar concentrations are more pronounced on PKC, highlighting the importance of validating inhibitor activity in a relevant cellular context.
Conclusion
For researchers investigating the S6K signaling pathway, the choice of inhibitor should be guided by the specific experimental goals.
-
This compound serves as a useful, albeit low-potency, tool for in vitro studies and as a negative control for more potent bisindolylmaleimide PKC inhibitors. Its use as a primary S6K inhibitor in cellular studies should be approached with caution due to the high concentrations required.
Ultimately, the selection of an appropriate S6K inhibitor requires careful consideration of its potency, selectivity, and the nature of the experimental system. This guide provides a foundational dataset to aid in this critical decision-making process.
References
Unveiling the PKC-Independent Cytoprotective Shield of Bisindolylmaleimide V: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bisindolylmaleimide V's cytoprotective effects against alternative PKC-independent mechanisms. We delve into the available experimental data, present detailed protocols for validation, and visualize the complex signaling pathways involved.
This compound, a derivative of the well-known protein kinase C (PKC) inhibitor Bisindolylmaleimide I, has emerged as a noteworthy cytoprotective agent. Its ability to shield cells from oxidant-induced necrosis, independent of PKC inhibition, presents a compelling avenue for therapeutic development, particularly in contexts where PKC inhibition is undesirable. This guide dissects the current understanding of this compound's mechanism and benchmarks it against other established PKC-independent cytoprotective strategies.
Performance Comparison: this compound vs. Alternatives
While the precise signaling cascade governed by this compound remains to be fully elucidated, its efficacy in preventing necrosis provides a basis for comparison with other agents that operate through distinct PKC-independent pathways. This section summarizes the quantitative data available for this compound and its comparators.
| Compound/Method | Target/Mechanism | Cell Type(s) | Protective Effect | Reference |
| This compound | Unknown (PKC-independent) | Neurons, various cell lines | Inhibition of oxidant-induced necrosis. | |
| Necrostatin-1 | RIPK1 inhibitor | Various cell lines | Inhibition of necroptosis. | [1][2][3] |
| Cariporide | Na+/H+ Exchanger 1 (NHE1) inhibitor | Neurons, Cardiomyocytes | Prevention of glutamate-induced necrosis and ischemia-induced apoptosis.[4][5] | [4][5] |
| Bcl-2 Overexpression | Anti-apoptotic protein | Hippocampal neurons, Mammary epithelial cells | Inhibition of apoptosis and protection against oxidative damage.[6] | [6] |
Delving into the Mechanisms: A Visual Guide
To facilitate a clearer understanding of the complex cellular processes involved, the following diagrams, generated using Graphviz, illustrate the known and proposed signaling pathways.
Figure 1: Proposed PKC-independent cytoprotective pathway of this compound.
Figure 2: Mechanisms of alternative PKC-independent cytoprotective agents.
Experimental Protocols: Validating Cytoprotection
To rigorously assess and compare the cytoprotective effects of this compound and its alternatives, the following experimental protocols are recommended.
Induction of Oxidative Stress-Induced Necrosis
-
Cell Culture: Plate cells (e.g., neuronal cell lines like SH-SY5Y or primary neurons) in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Treatment: Pre-incubate the cells with varying concentrations of this compound or the alternative cytoprotective agent for a predetermined time (e.g., 1-2 hours).
-
Induction of Necrosis: Introduce an oxidative stressor to the cell culture medium. Common agents include hydrogen peroxide (H₂O₂) or a combination of buthionine sulfoximine (BSO) and glutamate. The concentration and duration of exposure should be optimized to induce significant necrosis in control (untreated) cells.
-
Control Groups:
-
Vehicle control (cells treated with the solvent used for the compounds).
-
Oxidative stressor control (cells treated only with the necrosis-inducing agent).
-
PKC inhibitor control (e.g., Bisindolylmaleimide I) to confirm PKC-independent effects.
-
Broad-spectrum kinase inhibitor control (e.g., staurosporine) to assess kinase-dependency.
-
Assessment of Cell Viability and Necrosis
-
Lactate Dehydrogenase (LDH) Assay: Measure the activity of LDH released into the culture medium from damaged cells. Increased LDH activity is an indicator of compromised cell membrane integrity and necrosis.
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells. Necrotic cells with compromised membranes will stain positive for PI. This can be quantified using fluorescence microscopy or flow cytometry.
-
Annexin V/PI Staining: To distinguish between apoptosis and necrosis, co-staining with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during apoptosis) and PI is recommended. Necrotic cells will be Annexin V-negative and PI-positive, while late apoptotic cells will be positive for both.
Proposed Workflow for Identifying the Molecular Target of this compound
Given that the direct molecular target of this compound in its cytoprotective role is unknown, the following experimental workflow is proposed to elucidate its mechanism of action.
Figure 3: Proposed experimental workflow to identify the mechanism of this compound.
Conclusion
This compound stands as a promising cytoprotective agent with a distinct PKC-independent mechanism of action against oxidant-induced necrosis. While its precise molecular target is yet to be identified, its demonstrated efficacy warrants further investigation. This guide provides a framework for comparing this compound with other PKC-independent cytoprotective strategies like the inhibition of necroptosis with Necrostatin-1, modulation of ion exchange with Cariporide, and the anti-apoptotic effects of Bcl-2 overexpression. The provided experimental protocols and the proposed workflow for target identification offer a clear path for researchers to validate and further explore the therapeutic potential of this compound. Future studies focused on elucidating its signaling pathway will be crucial for its translation into clinical applications.
References
- 1. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. Cariporide - Wikipedia [en.wikipedia.org]
- 5. Cariporide | Na+/H+ Exchanger | Tocris Bioscience [tocris.com]
- 6. bcl-2 overexpression inhibits cell death and promotes the morphogenesis, but not tumorigenesis of human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Off-Target Profiles of Bisindolylmaleimides
Bisindolylmaleimides (BIMs) are a class of synthetic compounds, structurally related to the natural product staurosporine, that are widely recognized as potent inhibitors of Protein Kinase C (PKC) isozymes.[1] Due to their critical role in cellular signal transduction, PKC inhibitors like BIMs are invaluable tools for basic research and have been investigated as therapeutic agents, with some advancing to clinical trials, such as Enzastaurin and Ruboxistaurin.[1]
However, like many kinase inhibitors that target the highly conserved ATP-binding pocket, BIMs are not entirely specific for PKC and can interact with numerous other kinases and proteins, leading to off-target effects. Understanding these off-target profiles is critical for interpreting experimental results accurately and for anticipating potential side effects in clinical applications. This guide provides a comparative overview of the off-target profiles of several common bisindolylmaleimides, supported by experimental data and methodologies.
Data Presentation: Off-Target Profiles
The selectivity of bisindolylmaleimides varies significantly based on their chemical structure. While initially developed as PKC inhibitors, broader screening methods have revealed a range of additional targets. The following table summarizes the known primary and off-target interactions for several well-studied BIMs.
| Compound | Primary Target(s) | Known Off-Target Kinases | Other Off-Target Proteins |
| GF109203X (BIM-I) | Pan-PKC inhibitor | p90RSK (RSK1, RSK2, RSK3)[2], Ste20-related kinase (SLK), Cyclin-dependent kinase 2 (CDK2) | Adenosine kinase, Quinone reductase type 2 |
| Ro 31-8220 | Pan-PKC inhibitor | p90RSK (RSK1, RSK2, RSK3)[2] | Data not widely available |
| Ro 32-0432 | PKCα, PKCβI[3] | Shows selectivity over PKCε[3] | Data not widely available |
| Enzastaurin (LY317615) | PKCβ[1][4] | GSK-3β[5] | Data not widely available |
| Ruboxistaurin (LY333531) | PKCβ[1] | Data not widely available | Data not widely available |
| Bisindolylmaleimide IX | PKC isoforms[6] | B-Raf[7] | SARS-CoV-2 3CLpro[6], DNA Topoisomerase IIa[7] |
| Bisindolylmaleimide VIII | PKC isoforms | ACK1, 12 other kinases at >80% inhibition at 1.0µM[8] | Data not widely available |
Note: The extent of off-target profiling varies for each compound. Absence of data does not necessarily imply perfect selectivity.
Quantitative Comparison of Inhibitory Activity
The following table presents half-maximal inhibitory concentrations (IC50) for GF109203X and Ro 31-8220 against their primary PKC targets and the off-target p90RSK. This data highlights how the relative potency against on- and off-targets can differ between compounds.
| Compound | Target Kinase | IC50 (nM) at 50 µM ATP | IC50 (nM) at 5 mM ATP (Physiological) | Reference |
| GF109203X | PKCα | 8 | 310 | [2] |
| PKCε | 12 | 170 | [2] | |
| RSK1 | 610 | - | [2] | |
| RSK2 | 310 | 7400 | [2] | |
| RSK3 | 120 | - | [2] | |
| Ro 31-8220 | PKCα | 4 | 150 | [2] |
| PKCε | 8 | 140 | [2] | |
| RSK1 | 200 | - | [2] | |
| RSK2 | 36 | 930 | [2] | |
| RSK3 | 5 | - | [2] |
Note: The inhibitory potency of these ATP-competitive inhibitors is significantly reduced at physiological ATP concentrations, with Ro 31-8220 showing greater potency against the off-target RSK2 than GF109203X under these conditions.[2]
Mandatory Visualization
Signaling and Experimental Diagrams
To visualize the biological context and experimental approaches for determining off-target profiles, the following diagrams are provided.
References
- 1. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Bisindolylmaleimide IX: A novel anti-SARS-CoV2 agent targeting viral main protease 3CLpro demonstrated by virtual screening pipeline and in-vitro validation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. agar-bacteriological.com [agar-bacteriological.com]
Unmasking Specificity: A Guide to Confirming Bisindolylmaleimide V's Inertness as a PKC Inhibitor
For researchers, scientists, and drug development professionals, establishing the precise activity of chemical compounds is paramount. This guide provides a comparative framework and experimental protocols tounequivocally demonstrate that while Bisindolylmaleimide V is structurally related to potent Protein Kinase C (PKC) inhibitors, it lacks significant inhibitory activity against this crucial enzyme family. This is achieved by employing a potent PKC activator, Phorbol 12-myristate 13-acetate (PMA), to stimulate PKC activity and observing the differential effects of various bisindolylmaleimide compounds.
This guide will delve into the comparative inhibitory profiles of this compound alongside its active counterparts, Bisindolylmaleimide I (also known as GF109203X) and Bisindolylmaleimide IX (also known as Ro-31-8220). Detailed experimental protocols are provided to enable researchers to independently verify these findings.
Comparative Inhibitory Activity of Bisindolylmaleimides
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various bisindolylmaleimide compounds against different PKC isoforms. A higher IC50 value indicates lower inhibitory potency.
| Compound | PKCα | PKCβI | PKCβII | PKCγ | PKCε | Reference |
| Bisindolylmaleimide I (GF109203X) | 8 nM | 17 nM | 16 nM | 20 nM | 12 nM | [1][2] |
| Bisindolylmaleimide IX (Ro-31-8220) | 5 nM | 24 nM | 14 nM | 27 nM | 24 nM | [3] |
| This compound | >100,000 nM (Kd) | No significant inhibition reported | No significant inhibition reported | No significant inhibition reported | No significant inhibition reported | [4] |
As the data clearly indicates, Bisindolylmaleimide I and IX are potent inhibitors of multiple PKC isoforms with IC50 values in the low nanomolar range.[1][3][5] In stark contrast, this compound is widely regarded as an inactive analog and is frequently used as a negative control in PKC studies.[4] One study reports a dissociation constant (Kd) of 100 µM, underscoring its negligible affinity for PKC.[4]
Experimental Verification of this compound's Lack of PKC Inhibition
To experimentally validate the lack of PKC inhibition by this compound, a cell-based assay is employed. This involves stimulating cells with the potent PKC activator PMA and then treating them with the different bisindolylmaleimide compounds. The activation state of PKC can be assessed by measuring the phosphorylation of a downstream substrate, such as myristoylated alanine-rich C-kinase substrate (MARCKS), via Western blotting.
Signaling Pathway: PMA-induced PKC Activation and its Inhibition
The following diagram illustrates the signaling pathway at the core of this experimental approach.
Caption: PMA activates PKC, leading to substrate phosphorylation. Bisindolylmaleimide I/IX block this, while V does not.
Experimental Workflow
The general workflow to confirm the differential inhibitory activity is as follows:
Caption: Workflow: Cell culture, treatment with inhibitors and PMA, followed by Western blot analysis.
Detailed Experimental Protocol: Cell-Based PKC Activity Assay
This protocol is adapted from methodologies described in the literature where cells are pre-treated with an inhibitor prior to stimulation with PMA.[1]
1. Cell Culture and Plating:
- Culture a suitable cell line (e.g., HEK293, U937, or primary cells known to express PKC) in appropriate media.
- Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
2. Compound Preparation:
- Prepare stock solutions of Bisindolylmaleimide I, IX, and V in DMSO. A typical stock concentration is 10 mM.
- Prepare a stock solution of PMA in DMSO (e.g., 1 mg/mL).
- On the day of the experiment, dilute the compounds to their final working concentrations in serum-free media.
3. Treatment:
- Wash the cells once with serum-free media.
- Pre-incubate the cells with the desired concentrations of Bisindolylmaleimide I, IX, V, or vehicle (DMSO) for 30-60 minutes at 37°C. A range of concentrations for the active inhibitors (e.g., 10 nM, 100 nM, 1 µM) and a high concentration for this compound (e.g., 10 µM, 50 µM) should be tested.
- Following pre-incubation, add PMA to a final concentration of 100 nM to the appropriate wells.
- Incubate for 15-30 minutes at 37°C.
4. Cell Lysis:
- Aspirate the media and wash the cells once with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
5. Western Blot Analysis:
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against a phosphorylated PKC substrate (e.g., phospho-MARCKS) overnight at 4°C.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total PKC substrate or a housekeeping protein like GAPDH or β-actin.
Logical Framework for Interpretation
The expected results from this experiment will confirm the differential activity of the Bisindolylmaleimide compounds.
Caption: Logical flow: PMA activates PKC. Active inhibitors block this; this compound does not.
By following these protocols and comparative data, researchers can confidently demonstrate the lack of PKC inhibitory activity of this compound, reinforcing its use as a reliable negative control in studies of PKC signaling. This rigorous approach is essential for the accurate interpretation of experimental results and the advancement of drug discovery efforts targeting the PKC family.
References
- 1. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Bisindolylmaleimide V: A Comparative Analysis of its Effects in Diverse Cell Lines
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Bisindolylmaleimide V's performance against its better-known analogs, Bisindolylmaleimide I (GF 109203X) and Bisindolylmaleimide IX (Ro 31-8220). This analysis is supported by experimental data from various cell lines, offering insights into its potential as a non-toxic research tool and therapeutic agent.
This compound (BMV) has historically been utilized as an inactive control in studies focusing on the potent protein kinase C (PKC) inhibitory effects of its analogs, Bisindolylmaleimide I (BMI) and IX. However, emerging evidence suggests that BMV itself possesses distinct biological activities, particularly in the context of cellular protection against oxidative stress, without the associated toxicity observed with its counterparts. This guide synthesizes findings from multiple studies to elucidate the differential effects of these compounds across various cell lines and signaling pathways.
Comparative Analysis of Kinase Inhibition
A key differentiator for this compound is its lack of significant inhibitory activity against several kinases that are potently targeted by Bisindolylmaleimide I and IX. This selectivity makes BMV a valuable tool for dissecting signaling pathways.
| Compound | Target Kinase | Cell Line/System | IC50 / Effect | Reference |
| This compound | Glycogen Synthase Kinase-3 (GSK-3) | Rat epididymal adipocytes | No major effect at 5 µM | [1] |
| Bisindolylmaleimide I (GF 109203X) | Glycogen Synthase Kinase-3 (GSK-3) | Rat epididymal adipocytes | Lysates: 360 nM, Immunoprecipitates: 190 nM | [1] |
| Bisindolylmaleimide IX (Ro 31-8220) | Glycogen Synthase Kinase-3 (GSK-3) | Rat epididymal adipocytes | Lysates: 6.8 nM, Immunoprecipitates: 2.8 nM | [1] |
| Bisindolylmaleimide I (GF 109203X) | p90RSK isoforms (RSK1, RSK2, RSK3) | In vitro kinase assay (50 µM ATP) | RSK1: 610 nM, RSK2: 310 nM, RSK3: 120 nM | [2] |
| Bisindolylmaleimide IX (Ro 31-8220) | p90RSK isoforms (RSK1, RSK2, RSK3) | In vitro kinase assay (50 µM ATP) | RSK1: 200 nM, RSK2: 36 nM, RSK3: 5 nM | [2] |
| Bisindolylmaleimide I (GF 109203X) | PKCα, PKCε | In vitro kinase assay (50 µM ATP) | PKCα: 8 nM, PKCε: 12 nM | [2] |
| Bisindolylmaleimide IX (Ro 31-8220) | PKCα, PKCε | In vitro kinase assay (50 µM ATP) | PKCα: 4 nM, PKCε: 8 nM | [2] |
Differential Effects on Cell Viability and Apoptosis
While Bisindolylmaleimide IX is a known potent inducer of apoptosis in various cancer cell lines, this compound, in contrast, has demonstrated cytoprotective effects against necrosis induced by oxidative stress.
| Compound | Effect | Cell Line(s) | Key Findings | Reference |
| This compound | Inhibition of oxidative stress-induced necrosis | Neuronal cells and others | Exhibited cytoprotective effects similar to BMI but without neurotoxicity. | |
| Bisindolylmaleimide I (GF 109203X) | Inhibition of oxidative stress-induced necrosis | Neuronal cells and others | Protective, but chronic application induced neurotoxicity. | |
| Bisindolylmaleimide IX (Ro 31-8220) | Induction of apoptosis | Human prostatic carcinoma cell lines (LNCaP, PC3) | Potent inducer of apoptosis, especially in combination with TNF-α or TRAIL. | |
| Bisindolylmaleimide IX (Ro 31-8220) | Induction of apoptosis | Chronic lymphocytic leukaemic (CLL) cells | Potent inducer of apoptosis through the mitochondrial pathway. |
Signaling Pathways and Experimental Workflows
The differential effects of this compound and its analogs stem from their distinct interactions with various signaling pathways. The following diagrams illustrate a simplified overview of the PKC and GSK-3 signaling pathways and a general workflow for assessing the effects of these compounds.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound, I, and IX on different cell lines.
Materials:
-
96-well plates
-
Cell culture medium appropriate for the cell line
-
This compound, I, and IX stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound, I, and IX in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 values.
In Vitro Glycogen Synthase Kinase-3 (GSK-3) Activity Assay
Objective: To compare the inhibitory effects of this compound, I, and IX on GSK-3 activity.
Materials:
-
Active GSK-3β enzyme
-
GSK-3 substrate (e.g., a phosphopeptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound, I, and IX stock solutions
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, GSK-3 substrate, and [γ-³²P]ATP.
-
Add varying concentrations of this compound, I, or IX to the reaction mixture. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding the active GSK-3β enzyme.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of GSK-3 inhibition for each compound concentration and determine the IC50 values.
Oxidative Stress-Induced Necrosis Assay
Objective: To assess the protective effects of this compound and I against oxidative stress-induced cell death.
Materials:
-
Neuronal cell line (e.g., HT-22)
-
Cell culture medium
-
Oxidative stress inducer (e.g., glutamate or H₂O₂)
-
This compound and I stock solutions
-
Propidium Iodide (PI) solution
-
Hoechst 33342 solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 24-well plates or T-25 flasks).
-
Pre-treat the cells with different concentrations of this compound or I for 1 hour.
-
Induce oxidative stress by adding the chosen inducer (e.g., 5 mM glutamate) to the cell culture medium.
-
Incubate the cells for a period sufficient to induce cell death in control wells (e.g., 12-24 hours).
-
Stain the cells with a mixture of Hoechst 33342 (to visualize all nuclei) and Propidium Iodide (to identify necrotic cells with compromised membranes).
-
Visualize the cells using a fluorescence microscope and quantify the percentage of PI-positive (necrotic) cells. Alternatively, analyze the cells by flow cytometry.
-
Compare the percentage of necrotic cells in the treated groups to the control group to determine the protective effect of the compounds.
Conclusion
The cross-validation of this compound's effects in different cell lines reveals a compound with a distinct and more selective biological profile compared to its well-characterized analogs, Bisindolylmaleimide I and IX. While BMV is largely inactive against key kinases like PKC and GSK-3, it demonstrates a significant, non-toxic, protective effect against oxidative stress-induced necrosis. This positions this compound as a valuable tool for researchers investigating cellular responses to oxidative stress without the confounding off-target effects of broader kinase inhibitors. Further studies are warranted to explore its full therapeutic potential in conditions where cytoprotection against oxidative damage is beneficial.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Bisindolylmaleimide V
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Bisindolylmaleimide V, a known protein kinase inhibitor. While often utilized as a negative control in protein kinase C (PKC) studies, this compound exhibits inhibitory activity against other kinases, warranting a closer examination of its biological effects. This document objectively compares its performance with other alternative bisindolylmaleimide compounds and provides supporting experimental data and detailed protocols to aid in experimental design and data interpretation.
In Vitro Efficacy: A Tale of Selective Inhibition
This compound is a member of the bisindolylmaleimide family, a class of compounds originally identified as potent inhibitors of Protein Kinase C (PKC). However, unlike many of its counterparts, this compound is considered an inactive analogue of the potent PKC inhibitor Ro 31-8220 (Bisindolylmaleimide IX) and shows weak to no inhibition of PKC isoforms.[1][2] Its primary in vitro activity lies in the inhibition of other kinases, most notably S6 Kinase (S6K).
Comparative Inhibitory Activity of Bisindolylmaleimides
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and its more potent analogues against various protein kinases. This data highlights the differential selectivity of these compounds.
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | S6K | 8000 | [1] |
| PKC | >100,000 | [3] | |
| GF 109203X (Bisindolylmaleimide I) | PKCα | 8 | [4] |
| PKCε | 12 | [4] | |
| RSK1 | 610 | [4][5] | |
| RSK2 | 310 | [4][5] | |
| RSK3 | 120 | [4][5] | |
| GSK-3 (in cell lysates) | 360 | [6] | |
| GSK-3 (immunoprecipitated) | 190 | [6] | |
| Ro 31-8220 (Bisindolylmaleimide IX) | PKCα | 5 | [7] |
| PKCβI | 24 | [7] | |
| PKCβII | 14 | [7] | |
| PKCγ | 27 | [7] | |
| PKCε | 24 | [7] | |
| RSK1 | 200 | [4][5] | |
| RSK2 | 36 | [4][5] | |
| RSK3 | 5 | [4][5] | |
| GSK-3β | 38 | [7] | |
| MSK1 | 8 | [7] | |
| S6K1 | Potent Inhibition | [7] |
Mechanism of Action: Bisindolylmaleimides, including GF 109203X, act as competitive inhibitors with respect to ATP, binding to the ATP-binding site of the kinase.[8][9]
In Vivo Efficacy: Limited Data and the Need for Further Investigation
The in vivo efficacy of this compound has not been extensively studied, likely due to its lower potency in in vitro assays compared to other bisindolylmaleimides. However, some studies provide insights into the potential in vivo effects of this class of compounds.
One study demonstrated that a novel synthetic bisindolylmaleimide analogue, BMA097, effectively suppressed tumor growth in a breast cancer xenograft model.[10] This suggests that other bisindolylmaleimide scaffolds hold promise for in vivo anti-cancer activity. Conversely, in vivo experiments with the potent PKC inhibitor Ro 32-2241 suggested that achieving sufficiently high concentrations in vivo to modulate multidrug resistance might be challenging.
A study comparing Bisindolylmaleimide I and V found that while both protected neurons from oxidant-induced necrosis, this compound did so without the neurotoxicity observed with chronic application of Bisindolylmaleimide I.[2] This finding suggests a potential therapeutic window for this compound in neuroprotective applications, though further efficacy studies in relevant disease models are required.
Due to the limited direct in vivo efficacy data for this compound, researchers are encouraged to consider its more potent analogues, such as Bisindolylmaleimide I and IX, for in vivo studies, while using this compound as a negative control to dissect PKC-dependent and independent effects.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
This compound or other test compounds
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)
-
Kinase assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
96-well filter plates or standard microplates
-
Phosphoric acid (for radioactive assays)
-
Scintillation counter or plate reader (depending on the assay format)
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 96-well plate, add the recombinant kinase, the kinase-specific substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding ATP. For radioactive assays, [γ-³²P]ATP is used.
-
Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Terminate the reaction. For radioactive assays, this is typically done by adding phosphoric acid to precipitate the phosphorylated substrate.
-
For radioactive assays, wash the filter plates to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of phosphorylated substrate. For radioactive assays, this is done using a scintillation counter. For non-radioactive assays, various detection methods can be used, such as antibody-based detection of the phosphorylated substrate (ELISA) or luminescence-based ATP detection assays (e.g., Kinase-Glo®).
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol describes a common method for assessing the effect of a compound on the viability of cultured cells.
Materials:
-
Cancer cell line of interest (e.g., A549, H1299)[11]
-
Cell culture medium and supplements
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.[10]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional, to aid tumor formation)
-
Test compound (this compound or other) and vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to a predetermined schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, oral).
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Analyze the tumor growth data to determine the efficacy of the treatment.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways Affected by Bisindolylmaleimides
Caption: Signaling pathways modulated by Bisindolylmaleimides.
In Vitro Kinase Inhibition Assay Workflow
Caption: Workflow for in vitro kinase inhibition assay.
In Vivo Xenograft Model Workflow
Caption: Workflow for in vivo tumor xenograft study.
References
- 1. researchgate.net [researchgate.net]
- 2. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bisindolylmaleimide IX: A novel anti-SARS-CoV2 agent targeting viral main protease 3CLpro demonstrated by virtual screening pipeline and in-vitro validation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service) - Altogen Labs [altogenlabs.com]
- 10. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Validating On-Target Engagement of Bisindolylmaleimide V in Cellular Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a chemical probe or inhibitor interacts with its intended target within a cell is a critical step in research and development. This guide provides a comparative overview of methods to validate the on-target engagement of Bisindolylmaleimide V, a compound often utilized as a negative control for studies involving potent protein kinase C (PKC) inhibitors like Bisindolylmaleimide I and IX.
This compound is structurally related to potent PKC inhibitors but is considered largely inactive against this kinase family, making it an ideal experimental control. However, it is not without biological activity, exhibiting inhibitory effects on p70 ribosomal S6 kinase (S6K) at micromolar concentrations.[1] This guide will compare this compound with its well-characterized, active analogs—Bisindolylmaleimide I (also known as GF 109203X) and Bisindolylmaleimide IX (also known as Ro 31-8220)—to illustrate how to confirm on-target engagement and assess selectivity within a cellular context.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and its active counterparts against key kinase targets. This data highlights the rationale for using this compound as a negative control for PKC while acknowledging its own target profile.
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | Protein Kinase C (PKC) | >100,000 | [1] |
| p70 S6 Kinase (S6K) | 8,000 | [1] | |
| Glycogen Synthase Kinase 3 (GSK-3) | No significant inhibition at 5 µM | [2] | |
| Bisindolylmaleimide I (GF 109203X) | PKCα | 8 - 20 | [3] |
| PKCβI | 17 | [3] | |
| PKCβII | 16 | [3] | |
| PKCγ | 20 | [3] | |
| PKCε | 12 | ||
| GSK-3 (in lysate) | 360 | [2] | |
| RSK1 (p90RSK) | 610 | [4] | |
| RSK2 (p90RSK) | 310 | [4] | |
| Bisindolylmaleimide IX (Ro 31-8220) | PKCα | 4 - 5 | [5] |
| PKCβI | 24 | [5] | |
| PKCβII | 14 | [5] | |
| PKCγ | 27 | [5] | |
| PKCε | 8 - 24 | [5] | |
| GSK-3β | 38 | [5] | |
| S6K1 | Potent Inhibition | [5] | |
| RSK2 (p90RSK) | 36 | [4] | |
| RSK3 (p90RSK) | 5 | [4] |
Visualizing the Kinase Inhibition Landscape
The following diagram illustrates the primary and key off-target interactions for the Bisindolylmaleimide compounds discussed. It visually represents the rationale for using this compound as a negative control for PKC-related studies.
Caption: Comparative inhibition profile of Bisindolylmaleimides.
Experimental Methodologies for Target Engagement
Validating that a compound engages its target within the complex environment of a living cell is paramount. Below are detailed protocols for key experimental approaches to confirm and quantify on-target engagement.
Western Blot for Downstream Substrate Phosphorylation
This method provides indirect evidence of target engagement by measuring the phosphorylation status of a known downstream substrate of the target kinase. For PKC, a common substrate is the myristoylated alanine-rich C-kinase substrate (MARCKS). For S6K, one can monitor the phosphorylation of ribosomal protein S6.
Experimental Workflow:
Caption: Western Blot workflow for substrate phosphorylation.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, Swiss 3T3) in 6-well plates. At 70-80% confluency, pre-treat cells with various concentrations of this compound, I, IX, or DMSO vehicle control for 1-2 hours.
-
Stimulation: Add a known activator of the pathway of interest (e.g., Phorbol 12-myristate 13-acetate (PMA) to activate PKC) for a predetermined time (e.g., 15-30 minutes).
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer and separate by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in Tris-buffered saline with 0.1% Tween 20 (TBST) containing 5% Bovine Serum Albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-S6 or anti-phospho-MARCKS) diluted in 5% BSA/TBST.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or film.
-
Normalization: Strip the membrane and re-probe for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for directly assessing target engagement in intact cells. It relies on the principle that a protein's thermal stability is altered upon ligand binding.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol:
-
Cell Treatment: Treat cultured cells in suspension or adherent plates with the desired concentration of this compound or a comparator compound for a specified time (e.g., 1 hour). A vehicle-treated control is essential.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them individually at different temperatures for 3 minutes using a thermal cycler. A typical temperature range would be 40°C to 70°C.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation: Transfer the supernatant (soluble fraction) to new tubes and prepare for analysis.
-
Detection: Analyze the amount of soluble target protein (e.g., PKCα or S6K) remaining at each temperature point by Western blot.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a "melting curve." A shift in the curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell, proximity-based method that measures compound binding to a specific protein target in real-time. It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same protein.
Experimental Workflow:
Caption: NanoBRET™ Target Engagement workflow.
Protocol:
-
Cell Preparation: Transiently transfect HEK293 cells with a vector encoding the target kinase (e.g., PKCα or S6K) fused to NanoLuc® luciferase.
-
Plating: Plate the transfected cells into a white, tissue culture-treated 96- or 384-well assay plate and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound and comparator compounds. Add them to the wells and incubate the plate in a CO2 incubator for 2 hours.
-
Tracer and Substrate Addition: Add the specific NanoBRET™ fluorescent tracer and the Nano-Glo® live-cell substrate to the wells.
-
Measurement: Read the plate on a luminometer capable of sequentially measuring filtered luminescence at 460 nm (donor emission) and >600 nm (acceptor emission).
-
Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and thus, target engagement. Plot the data to determine the intracellular IC50 value.
Conclusion
Validating the on-target engagement of any chemical probe is essential for the accurate interpretation of experimental results. For this compound, which serves as a crucial negative control, confirming its lack of engagement with PKC isoforms while acknowledging its activity against S6K is vital. The choice of validation method depends on the specific research question, available resources, and desired throughput. Indirect methods like Western blotting for substrate phosphorylation are widely accessible, while direct biophysical methods like CETSA and NanoBRET™ provide more definitive evidence of target binding in a cellular environment. By employing these techniques and comparing the cellular effects of this compound to its active counterparts, researchers can confidently delineate PKC-dependent signaling pathways from off-target effects.
References
A Comparative Guide to Validating Bisindolylmaleimide V Binding using Isothermal Titration Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Isothermal Titration Calorimetry (ITC) for the validation and characterization of the binding of Bisindolylmaleimide V to its potential protein targets. While this compound is often utilized as an inactive control in kinase assays, understanding its direct binding thermodynamics is crucial for unequivocally defining its biological activity, or lack thereof. This document compares its known biological profile with that of its active analogs, Bisindolylmaleimide I (GF 109203X) and IX (Ro 31-8220), and provides a detailed protocol for conducting ITC experiments to assess these interactions.
Introduction to this compound and its Analogs
The bisindolylmaleimide family of compounds are potent, ATP-competitive inhibitors of various protein kinases, most notably Protein Kinase C (PKC) isoforms.[1][2] Bisindolylmaleimide I (GF 109203X) and Bisindolylmaleimide IX (Ro 31-8220) are widely used as selective PKC inhibitors in cell signaling research.[1] In contrast, this compound is considered the inactive analogue of Ro 31-8220 and is frequently employed as a negative control in PKC-related studies.[1] However, reports suggest that it may exhibit inhibitory activity against other kinases, such as the 70 kDa ribosomal S6 kinase (p70S6K).[3]
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[4] This allows for the determination of key thermodynamic parameters, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event in a single experiment.[4][5]
Comparative Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| Bisindolylmaleimide I (GF 109203X) | PKCα | 20 |
| PKCβI | 17 | |
| PKCβII | 16 | |
| PKCγ | 20 | |
| Bisindolylmaleimide IX (Ro 31-8220) | PKCα | 5 |
| PKCβI | 24 | |
| PKCβII | 14 | |
| PKCγ | 27 | |
| PKCε | 24 | |
| GSK3β | 38 | |
| MSK1 | 8 | |
| MAPKAP-K1b | 3 | |
| S6K1 | 15 | |
| This compound | S6K | 8000 |
| PKC | Inactive |
Data compiled from various sources.[1][6][7]
Experimental Protocol: Isothermal Titration Calorimetry for this compound Binding Validation
This protocol outlines a general procedure for assessing the binding of this compound to a target kinase (e.g., PKC or S6K) using ITC.
1. Materials and Reagents:
-
Purified target protein (e.g., recombinant human PKCα or S6K1)
-
This compound
-
Bisindolylmaleimide I or IX (as a positive control)
-
ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Isothermal Titration Calorimeter
2. Sample Preparation:
-
Protein Preparation: Dialyze the purified protein against the ITC buffer to ensure buffer matching. After dialysis, determine the precise protein concentration using a reliable method (e.g., UV-Vis spectroscopy at 280 nm). The final protein concentration in the sample cell should be 10-50 µM.
-
Ligand Preparation: Dissolve this compound and control compounds in 100% DMSO to create a high-concentration stock solution. Further dilute the ligand into the ITC buffer to the desired final concentration. The final DMSO concentration in the ligand solution should be matched in the protein solution to minimize heats of dilution. The ligand concentration in the syringe should be 10-20 times that of the protein concentration in the cell.
3. ITC Experiment Setup:
-
Instrument Setup: Set the experimental temperature (e.g., 25 °C). Equilibrate the instrument until a stable baseline is achieved.
-
Sample Loading: Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Titration Parameters:
-
Injection Volume: 2-10 µL per injection.
-
Number of Injections: 20-30 injections.
-
Spacing between Injections: 120-180 seconds to allow for a return to the baseline.
-
Stirring Speed: 750-1000 rpm.
-
4. Data Acquisition and Analysis:
-
Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the integrated heat data using a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
Visualizing the Experimental Workflow and Biological Context
To better understand the experimental process and the relevant biological pathway, the following diagrams are provided.
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
Expected Outcomes and Interpretation
-
This compound: If this compound is indeed inactive against the target kinase, the ITC thermogram will show only small heat changes, comparable to the heat of dilution control. This would result in a flat binding isotherm, indicating no significant binding.
-
Bisindolylmaleimide I/IX (Positive Control): A successful ITC experiment with the active analogs should yield a sigmoidal binding curve. Fitting this curve will provide the thermodynamic parameters (Kd, ΔH, ΔS) for the binding interaction, confirming the direct binding of the inhibitor to the kinase.
Conclusion
While this compound is widely used as an inactive control, direct validation of its lack of binding to target kinases using a quantitative technique like Isothermal Titration Calorimetry provides the most rigorous evidence. This guide offers a framework for performing such validation experiments and for comparing the results with the known inhibitory profiles of its active counterparts. The provided diagrams and experimental protocol serve as a valuable resource for researchers aiming to meticulously characterize the interactions of small molecule inhibitors with their protein targets.
References
- 1. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 2. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 5. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Validating the Mechanism of Bisindolylmaleimide V: A Comparative Guide to S6K Genetic Knockdown
For researchers and drug development professionals investigating the cellular effects of Bisindolylmaleimide V, understanding its precise mechanism of action is paramount. While widely recognized as a tool in protein kinase C (PKC) studies, it also exhibits inhibitory effects on p70 ribosomal S6 kinase (S6K), a critical regulator of cell growth and proliferation.[1][2][3] This guide provides a comparative analysis of using this compound as a pharmacological inhibitor versus employing genetic knockdown of S6K to validate the compound's on-target effects.
This compound: A Dual-Role Kinase Modulator
This compound is a cell-permeable compound often used as a negative control in PKC inhibition studies, with an IC50 value for PKC exceeding 100 µM.[3][4][5] However, it also demonstrates inhibitory activity against the mitogen-stimulated p70s6k/p85s6k (S6K) in vivo, with an IC50 of 8 µM.[1][2][3] This dual activity necessitates rigorous validation to ascertain which signaling pathway is responsible for its observed cellular effects. While other bisindolylmaleimide compounds are potent PKC inhibitors, their selectivity is not absolute, and they are known to inhibit other protein kinases.[6]
S6 Kinase: A Central Regulator of Cell Growth
Ribosomal protein S6 kinases (S6K) are a family of serine/threonine kinases that are key downstream effectors of the mTOR signaling pathway.[7][8] S6K exists in two primary isoforms, S6K1 and S6K2, which play crucial roles in regulating protein synthesis, cell growth, proliferation, and survival.[9][10] Activation of S6K leads to the phosphorylation of the 40S ribosomal protein S6 (rpS6), a key event in the translation of specific mRNAs that encode components of the translational machinery.[7][11]
Comparing Pharmacological Inhibition with Genetic Knockdown
To distinguish the S6K-mediated effects of this compound from its other potential targets, a direct comparison with genetic knockdown of S6K is the gold-standard approach. Genetic knockdown, using techniques like siRNA or CRISPR/Cas9, offers high specificity in silencing the expression of the target protein.
Below is a summary of expected comparative outcomes based on existing literature.
| Parameter | This compound Treatment | S6K Genetic Knockdown (siRNA/CRISPR) | Rationale & Key Considerations |
| S6K1 Protein Levels | No significant change | Significant reduction or complete loss of S6K1 protein expression.[12][13] | Genetic knockdown directly targets the expression of the S6K1 protein, while this compound inhibits its kinase activity. |
| Phosphorylation of rpS6 | Inhibition of stimulus-induced rpS6 phosphorylation. | Reduced basal and stimulus-induced rpS6 phosphorylation. | Both methods should lead to a decrease in the phosphorylation of S6K's primary substrate, rpS6. |
| Cell Proliferation & Growth | Attenuation of cell growth rate. | Attenuation of cell growth rate and inhibition of cell motility.[12][13] | The phenotypic outcomes of both treatments should be comparable if the effects of this compound are primarily mediated through S6K. |
| Off-Target Effects | Potential for off-target effects on other kinases, such as PKC and others.[6] | Highly specific to the targeted S6K isoform, minimizing off-target effects. | Genetic knockdown provides a cleaner system to study the specific role of S6K. |
| Compensatory Mechanisms | Acute inhibition may not trigger immediate compensatory mechanisms. | Chronic loss of S6K1 may lead to the upregulation of S6K2 expression.[14] | It is important to assess the expression of other related kinases following genetic knockdown. |
Experimental Protocols
S6K1 Knockdown using siRNA
This protocol describes the transient knockdown of S6K1 in a human cell line (e.g., HEK-293) using small interfering RNA (siRNA).
Materials:
-
HEK-293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
S6K1-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM Reduced Serum Medium
-
6-well plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed HEK-293 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 25 pmol of siRNA (S6K1-specific or control) into 50 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~100 µL), mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 100 µL of siRNA-lipid complex to each well containing cells and 400 µL of fresh, antibiotic-free DMEM with 10% FBS.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and perform Western blotting to assess the levels of S6K1 protein.
Western Blotting for S6K1 and Phospho-rpS6
This protocol is for assessing the protein levels of S6K1 and the phosphorylation status of its downstream target, rpS6.
Materials:
-
Cell lysates from control, this compound-treated, and S6K1 knockdown cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-S6K1, anti-phospho-S6 (Ser235/236), anti-total S6, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL detection system.
Visualizing the Pathway and Workflow
References
- 1. abmole.com [abmole.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. S6K - a serine/threonine kinase with diverse roles in cell survival and cell cycle progression | Antibody News: Novus Biologicals [novusbio.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. biopolymers.org.ua [biopolymers.org.ua]
- 13. researchgate.net [researchgate.net]
- 14. S6 kinase 1 knockout inhibits uninephrectomy- or diabetes-induced renal hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bisindolylmaleimide V: A Step-by-Step Guide for Laboratory Professionals
Core Principles of Chemical Waste Disposal
The overarching goal of chemical waste management is to ensure safety and environmental protection in compliance with all applicable federal, state, and local regulations.[1] Unwanted laboratory chemicals are generally considered hazardous waste from the moment of generation until their final treatment or disposal.[1][2] Therefore, it is imperative that all laboratory personnel are trained in proper handling, storage, labeling, and disposal procedures.[2]
Step-by-Step Disposal Protocol for Bisindolylmaleimide V
Researchers must treat this compound as a hazardous chemical waste and follow these procedural steps for its disposal.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: In the absence of a specific Safety Data Sheet, this compound and any materials contaminated with it (e.g., gloves, absorbent pads, pipette tips) should be treated as hazardous waste.[2]
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams.[3] Specifically, keep it separate from incompatible materials, aqueous waste, and non-hazardous waste to prevent dangerous reactions and to avoid unnecessary disposal costs for non-hazardous materials.[4][5]
Step 2: Container Selection and Labeling
-
Appropriate Containers: Use a dedicated, leak-proof waste container that is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[1][6]
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste."[6] The label must also include:
Step 3: Storage in a Satellite Accumulation Area
-
Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[1]
-
Secondary Containment: The waste container should be placed in secondary containment, such as a spill tray, to contain any potential leaks.[3]
-
Segregation: Ensure the container is segregated from incompatible chemicals according to your institution's chemical hygiene plan.[7]
Step 4: Arranging for Disposal
-
Contact EHS: Do not attempt to dispose of this compound down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1][6]
-
Licensed Disposal Company: The EHS department will typically coordinate with a licensed and qualified hazardous waste disposal company. For related compounds like Bisindolylmaleimide IV, the recommendation is to arrange disposal as special waste through a licensed disposal company.[8]
-
Documentation: Complete any required hazardous waste information forms provided by your EHS office.[6]
Quantitative Data for General Laboratory Waste
The following table summarizes key quantitative parameters often found in institutional and regulatory guidelines for chemical waste management.
| Parameter | Guideline | Source |
| Aqueous Waste pH Range for Sewer Disposal | 5.5 - 10.5 (with EHS permission) | [9] |
| Maximum Accumulation of Hazardous Waste | 55 gallons | [2] |
| Maximum Accumulation of Acute Hazardous Waste | 1 quart | [2] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Empty Container Disposal
Empty containers that previously held this compound must also be handled properly.
-
Triple Rinsing: If the container held a toxic chemical, it must be triple-rinsed with an appropriate solvent capable of removing the chemical.[10] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[10]
-
Defacing Labels: After triple rinsing and air drying, completely remove or deface the original chemical label before disposing of the container in the regular trash.[2][7]
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed requirements.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. vumc.org [vumc.org]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. afgsci.com [afgsci.com]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Logistics for Handling Bisindolylmaleimide V
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides immediate, essential safety and logistical information for handling Bisindolylmaleimide V, a notable S6K inhibitor and an inactive analogue of the protein kinase C (PKC) inhibitor Ro 31-8220.[1] Adherence to these procedural steps is critical for minimizing risk and ensuring the integrity of research outcomes.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure through inhalation, skin contact, or eye contact. The following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles must be worn to protect against splashes or airborne particles.[2]
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from contamination.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3] The specific type of respirator will depend on the potential exposure concentration and should be selected based on a formal risk assessment.
Handling and Storage
Proper handling and storage procedures are crucial to maintain the stability of this compound and to prevent accidental exposure.
-
Ventilation: All handling of powdered this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at 2-8°C.[4][5]
-
Avoidance: Avoid creating dust. Use appropriate tools for weighing and transferring the compound. Avoid contact with skin, eyes, and clothing.[6]
First Aid Measures
In the event of an exposure, immediate action is critical.
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 20 minutes.[3] Remove contaminated clothing.
-
After Eye Contact: Rinse opened eyes for several minutes under running water.[7] Seek medical attention.
-
After Swallowing: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Spill and Disposal Procedures
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
-
Spill Containment: In case of a spill, avoid raising dust.[3] Wear appropriate PPE and gently sweep or scoop the material into a suitable container for disposal.
-
Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter sewers or waterways.[7]
Quantitative Data
The following table summarizes the available quantitative information for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₅N₃O₂ | [5] |
| Molecular Weight | 341.36 g/mol | [5] |
| IC₅₀ (S6K) | 8 µM | [1] |
| IC₅₀ (PKC) | >100 µM | [5] |
| Solubility (DMSO) | 10 mg/mL | [5] |
| Solubility (Methanol) | 5 mg/mL | [5] |
Experimental Protocols and Signaling Pathways
This compound is often used as a negative control in experiments involving its more active structural analogs, which are potent inhibitors of Protein Kinase C (PKC).[8] Understanding its place in cellular signaling provides context for its use.
Logical Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Comparative Signaling Context of Bisindolylmaleimides
While this compound is largely inactive against PKC, its analogs are potent inhibitors. The following diagram illustrates the general mechanism of PKC inhibition by these related compounds, highlighting the contrasting activity of this compound.
Caption: Comparative action of Bisindolylmaleimides on the PKC signaling pathway.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. Bisindolylmaleimide I, Hydrochloride [sigmaaldrich.com]
- 5. This compound [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
